Aziridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
aziridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c4-1-3-2-5-3/h3,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUFTROELAOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955485 | |
| Record name | Aziridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33898-53-2 | |
| Record name | 2-Cyanoaziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33898-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aziridine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aziridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Aziridine-2-carbonitrile
Foreword: The Enigmatic Nature of a Strained Heterocycle
To the dedicated researcher, scientist, and drug development professional, the aziridine ring presents a fascinating paradox. It is a motif of inherent strain and high reactivity, yet it is this very instability that makes it an exceptionally versatile building block in the synthesis of complex nitrogen-containing molecules.[1][2] When a nitrile group is appended to this three-membered ring, as in aziridine-2-carbonitrile, the electronic landscape is further perturbed, creating a molecule of significant synthetic potential and analytical challenge. This guide provides a comprehensive exploration of the structural analysis of this compound, moving beyond a mere compilation of data to offer a deeper understanding of the causality behind the analytical methodologies. We will delve into the synergistic application of spectroscopic, crystallographic, and computational techniques to elucidate the structure and stereochemistry of this important synthetic intermediate.
Molecular Architecture: A Symphony of Strain and Electronics
The foundational understanding of this compound's utility begins with a detailed appreciation of its three-dimensional structure. The aziridine ring is a saturated heterocycle with bond angles compressed to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[1] This deviation results in substantial ring strain, estimated to be around 25–30 kcal/mol, which is a primary driver of its chemical reactivity.[1][2] The presence of the electron-withdrawing nitrile group at the C2 position further enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack.[1][2]
Key Structural Parameters: An Amalgamation of Experimental and Computational Insights
Table 1: Typical Aziridine Ring Bond Lengths and Angles from X-ray Crystallography of Derivatives
| Parameter | Typical Value | Source(s) |
| C-C Bond Length | 1.47 - 1.48 Å | [3] |
| C-N Bond Length | 1.47 - 1.50 Å | [3] |
| C-C-N Angle | ~ 60° | [1][3] |
| C-N-C Angle | ~ 60° | [1][3] |
Note: These values are derived from X-ray crystallographic studies of various N-substituted and C-substituted aziridine derivatives and provide a reliable estimate for the parent this compound.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to refine our understanding of the molecule's geometry in the absence of direct crystallographic data.[4]
Protocol 1: Computational Geometry Optimization of this compound
-
Software: A quantum chemistry software package such as Gaussian, Spartan, or open-source alternatives like GAMESS or NWChem.
-
Method: Density Functional Theory (DFT) is a suitable and computationally efficient method.
-
Functional: The B3LYP hybrid functional is a widely used and generally reliable choice for geometry optimizations of organic molecules.[5]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) should be employed for a balance of accuracy and computational cost.
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation. c. Verify that the optimized structure corresponds to a minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
Analysis: Extract the bond lengths, bond angles, and dihedral angles from the optimized structure.
Synthesis and Stereochemistry: The Art of Asymmetric Aziridination
The synthesis of this compound and its derivatives with high stereocontrol is a significant area of research, as the stereochemistry of the final product is often crucial for its biological activity.
Synthetic Approaches
Several synthetic strategies can be employed to construct the this compound framework:
-
Base-induced Cyclization of α-halo-β-aminopropionitriles: This is a direct and effective method involving the intramolecular nucleophilic substitution of a halide by the amino group. [2]The reaction is typically carried out in the presence of a base such as an alkali metal hydroxide. [2]* Photochemical Isomerization of 2-Aminopropenenitrile: UV irradiation of 2-aminopropenenitrile can induce a photochemical cyclization to form racemic this compound.
-
From α,β-unsaturated Nitriles: Aza-Michael addition of an amine to an α,β-unsaturated nitrile followed by in-situ cyclization is a powerful method for generating substituted aziridine-2-carbonitriles. The use of chiral amines or catalysts can render this process enantioselective. [1] Protocol 3: Stereoselective Synthesis of an N-Substituted this compound Derivative
This protocol is a generalized procedure based on the aza-Michael addition approach.
-
Reactants:
-
An α,β-unsaturated nitrile (e.g., cinnamonitrile).
-
A chiral amine (e.g., (R)-(-)-2-phenylglycinol).
-
A suitable solvent (e.g., methanol).
-
-
Procedure: a. Dissolve the α,β-unsaturated nitrile in the solvent at room temperature. b. Add the chiral amine to the solution. c. Stir the reaction mixture at room temperature for 24-48 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the product by column chromatography on silica gel.
-
Characterization: a. Determine the structure and purity of the product using NMR, IR, and MS. b. Determine the diastereomeric ratio by ¹H NMR spectroscopy. c. Determine the enantiomeric excess by chiral HPLC.
Chemical Reactivity and Mechanistic Insights: The Ring-Opening Cascade
The high ring strain and the electronic activation by the nitrile group make this compound a versatile precursor for a wide range of functionalized nitrogen-containing compounds through nucleophilic ring-opening reactions. [1][2]The regioselectivity of the ring-opening is a key consideration and is influenced by the nature of the nucleophile and the reaction conditions.
-
Attack at C2: Nucleophilic attack at the carbon bearing the nitrile group is often favored due to the electron-withdrawing nature of the nitrile, which can stabilize a partial negative charge in the transition state.
-
Attack at C3: Attack at the less substituted carbon can also occur, particularly with sterically demanding nucleophiles.
The stereochemistry of the ring-opening is typically SN2-like, proceeding with inversion of configuration at the attacked carbon center. This stereospecificity is a cornerstone of the synthetic utility of chiral aziridines.
Conclusion: A Unified Approach to Structural Elucidation
The structural analysis of this compound is a multifaceted endeavor that requires the intelligent application of a suite of analytical techniques. While challenges remain, particularly in obtaining a crystal structure of the parent compound, a combination of spectroscopic data from derivatives, high-level computational modeling, and a thorough understanding of its synthesis and reactivity provides a robust and comprehensive picture of this important molecule. For the drug development professional, a deep appreciation of the subtle interplay between the strained ring and the activating nitrile group is paramount for the rational design of novel synthetic pathways and the development of new chemical entities.
References
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Gessner, V. H., et al. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions, 41(19), 5959-5967. Available at: [Link]
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Njardarson, J. T., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 17, 1864-1892. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 15(1), 253-258. Available at: [Link]
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Banert, K., & Pester, T. (2020). Nucleophilic Attack of Azide at Electrophilic Azides: Formation of N6 Units in Hexazene and Aminopentazole Derivatives. Angewandte Chemie International Edition, 59(13), 5222-5226. Available at: [Link]
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Tokmakoff, A., et al. (2017). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. The Journal of Physical Chemistry B, 121(1), 131-139. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). HIGH RESOLUTION INFRARED SPECTROSCOPY OF this compound (C3H4N2). Retrieved from [Link]
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Puig, D., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(31), 5146-5152. Available at: [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. Available at: [Link]
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Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology, 8(1), 113-132. Available at: [Link]
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Baran, P. S. (n.d.). Aziridines in Synthesis. Retrieved from [Link]
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Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Antonov, L., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Available at: [Link]
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Kuhn, S. S., et al. (2007). Synthesis and Structural Characterization of Bis(aziridine) Cobalt(II), Zinc(II) and Palladium(II) Complexes. Zeitschrift für Naturforschung B, 62(9), 1181-1185. Available at: [Link]
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Khan, M. F., et al. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal, 19(2), 170-178. Available at: [Link]
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Callebaut, G., et al. (2014). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemical Reviews, 114(15), 7954-8014. Available at: [Link]
-
El-Faham, A., et al. (2019). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 24(21), 3908. Available at: [Link]
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Aziridine-2-carbonitrile: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, Reactivity, and Applications of a Versatile Heterocyclic Building Block
Introduction
Aziridine-2-carbonitrile, a strained three-membered nitrogen-containing heterocycle, stands as a molecule of significant interest to researchers, scientists, and professionals in drug development. Its inherent ring strain, estimated to be around 25–30 kcal/mol, coupled with the electron-withdrawing nature of the nitrile group, imbues it with a unique reactivity profile, making it a versatile precursor for a diverse array of complex nitrogen-containing molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a valuable building block in medicinal chemistry and organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂ | PubChem |
| Molecular Weight | 68.08 g/mol | [1] |
| CAS Number | 33898-53-2 | [1] |
| Boiling Point | 183.7 °C at 760 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Flash Point | 64.9 °C | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa (conjugate acid) | Not available (For comparison, the pKa of the conjugate acid of the parent aziridine is 7.9)[3] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. The presence of the nitrile group (C≡N) is indicated by a sharp absorption band around 2240 cm⁻¹. The N-H stretching vibration of the aziridine ring typically appears as a band in the region of 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the aziridine ring are expected to resonate in the upfield region, typically between 1.0 and 3.0 ppm. The proton attached to the carbon bearing the nitrile group (C2) would likely appear as a multiplet due to coupling with the other ring protons. The N-H proton would likely be a broad singlet, and its chemical shift would be sensitive to solvent and concentration.
-
¹³C NMR: The carbon atoms of the aziridine ring are expected to have chemical shifts in the range of 20-40 ppm. The carbon of the nitrile group (C≡N) would appear significantly downfield, typically in the range of 115-125 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (68.08). Fragmentation patterns would likely involve the loss of HCN or other small fragments from the aziridine ring.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the formation of the strained three-membered ring.
Cyclization of α-Halogeno-β-aminopropionitriles
A common and effective method for the synthesis of this compound is the base-induced intramolecular cyclization of α-halogeno-β-aminopropionitriles.[1] This reaction proceeds via an intramolecular nucleophilic substitution where the amino group displaces the halide.
Experimental Protocol: Synthesis via Cyclization
-
Starting Material: α-Chloro-β-aminopropionitrile.
-
Base: A suitable base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the amino group.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Procedure: a. Dissolve the α-chloro-β-aminopropionitrile in the chosen solvent. b. Add the base portion-wise at room temperature while monitoring the reaction by thin-layer chromatography (TLC). c. Stir the reaction mixture at room temperature until the starting material is consumed. d. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). e. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. f. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of this compound via base-induced cyclization.
Olefin Aziridination
Another synthetic approach involves the aziridination of acrylonitrile using a suitable nitrogen source and a catalyst. This method allows for the direct formation of the aziridine ring across the double bond.
Reactivity and Chemical Transformations
The high ring strain and the presence of the electron-withdrawing nitrile group make this compound a highly reactive and versatile synthetic intermediate.
Nucleophilic Ring-Opening Reactions
The most characteristic reaction of this compound is its susceptibility to nucleophilic ring-opening. The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring, leading to the formation of α- or β-substituted aminopropionitrile derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. The electron-withdrawing nitrile group enhances the electrophilicity of the C2 carbon, making it a primary target for nucleophilic attack.
Caption: Nucleophilic ring-opening of this compound.
Applications in Drug Development
The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of pharmaceuticals. Its ability to introduce a nitrogen-containing three-membered ring or to serve as a precursor for functionalized amines is highly advantageous in the design of bioactive molecules.
Precursor for Anticancer Agents
The aziridine moiety is a key pharmacophore in several anticancer drugs.[4][5] These compounds often exert their cytotoxic effects by alkylating DNA, leading to the inhibition of cell division in rapidly proliferating cancer cells. This compound can serve as a starting material for the synthesis of novel aziridine-containing anticancer agents with potentially improved efficacy and selectivity. For instance, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDIA1), an enzyme implicated in cancer progression.[4]
Building Block for Antiviral Compounds
The development of novel antiviral agents is a critical area of pharmaceutical research. Aziridine-containing compounds have shown promise as antiviral agents.[6] The strained ring system can be exploited to design molecules that irreversibly bind to and inhibit viral enzymes. This compound provides a scaffold for the synthesis of a variety of derivatives that can be screened for antiviral activity against a range of viruses.
Safety and Handling
Aziridines as a class of compounds are known to be toxic and should be handled with extreme caution. While specific toxicological data for this compound is not extensively available, the general safety precautions for aziridines should be strictly followed.
-
Toxicity: Aziridines are generally toxic by inhalation, ingestion, and skin absorption.[7] They are also considered potential mutagens and carcinogens.
-
Handling: All manipulations of this compound should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Spills: In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material. The contaminated material should be disposed of as hazardous waste.
-
First Aid: In case of skin contact, the affected area should be washed immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, seek immediate medical attention.
Conclusion
This compound is a fascinating and highly useful molecule in the field of organic chemistry and drug discovery. Its unique combination of ring strain and electronic activation makes it a versatile building block for the synthesis of a wide range of nitrogen-containing compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the development of new therapeutics and other advanced materials. As research in this area continues, it is expected that the applications of this compound and its derivatives will continue to expand, offering new solutions to challenges in medicine and science.
References
- Stalick, W. M., & Weiss, R. G. (1971). The Synthesis and Stereochemistry of 1-Alkyl-2-cyanoaziridines. The Journal of Organic Chemistry, 36(15), 2174–2177.
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Wikipedia. (2023). Aziridine. Retrieved from [Link]
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Australian Government Department of Health. (2014). Aziridines: Human health tier II assessment. Retrieved from [Link]
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Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4357–4383. [Link]
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ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Retrieved from [Link]
- Smole, M., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270.
- Jaiswal, R., & Sarkar, A. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3235-3240.
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Keppler, K., et al. (2022). HIGH RESOLUTION INFRARED SPECTROSCOPY OF this compound (C3H4N2). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
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ResearchGate. (n.d.). Aziridines as antiviral agents – the potential research field. Retrieved from [Link]
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The Synthetic Chemist's Guide to Aziridine-2-carbonitrile: Pathways, Mechanisms, and Applications
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A Technical Guide to the Spectroscopic Characterization of Aziridine-2-carbonitrile
Foreword
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or reactive intermediates is paramount. Aziridine-2-carbonitrile, a strained three-membered heterocycle, represents a versatile building block in organic synthesis due to its inherent ring strain and the synthetic utility of the nitrile group.[1] Its high reactivity, however, necessitates meticulous characterization to ensure purity and confirm its structural integrity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering both established data and predictive insights to aid in its unambiguous identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide a self-validating framework for researchers working with this and related compounds.
Molecular Structure and Isomerism
This compound (C₃H₄N₂) is a chiral molecule that can exist as a pair of enantiomers. Furthermore, due to the substitution pattern on the aziridine ring, it can also exist as two diastereomers: cis-Aziridine-2-carbonitrile and trans-Aziridine-2-carbonitrile. In the cis isomer, the cyano group and the hydrogen atom on the nitrogen are on the same side of the ring, while in the trans isomer, they are on opposite sides. The stereochemistry of the molecule will significantly influence its spectroscopic properties, particularly the nuclear magnetic resonance (NMR) spectrum.
Caption: Cis and trans diastereomers of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are the N-H stretch of the aziridine ring and the C≡N stretch of the nitrile group.
Expected IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption frequencies for this compound.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Aziridine) | Stretching | ~3300 | Medium |
| C-H (Aziridine) | Stretching | 3000-3100 | Medium-Weak |
| C≡N (Nitrile) | Stretching | ~2240 | Medium-Strong |
| C-N (Aziridine) | Stretching | 1200-1350 | Medium |
| N-H (Aziridine) | Bending | 1590-1650 | Medium |
Data is based on compiled information and may vary slightly based on experimental conditions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A rapid and straightforward method for obtaining the IR spectrum of a liquid or solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.
-
Pressure Application: If the sample is a solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.
Caption: Workflow for ATR FT-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data (in CDCl₃): [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aziridine CH₂ | ~1.85 | Multiplet | 2H | Predicted below |
| Aziridine NH | ~2.16 | Broad Singlet | 1H | N/A |
| Aziridine CH(CN) | Predicted below | Multiplet | 1H | Predicted below |
Note: The chemical shift of the NH proton can be highly variable and may be broadened due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water.
Predicted Coupling Constants:
The strained three-membered ring of aziridine gives rise to characteristic coupling constants:
-
Geminal coupling (²J): The two protons on the same carbon (CH₂) will have a small coupling constant, typically in the range of 1-3 Hz.
-
Vicinal coupling (³J): The coupling between protons on adjacent carbons will be dependent on their stereochemical relationship.
-
cis-coupling: Protons on the same side of the ring will have a larger coupling constant, typically 6-9 Hz.
-
trans-coupling: Protons on opposite sides of the ring will have a smaller coupling constant, typically 3-6 Hz.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aziridine C H₂ | 20-30 |
| Aziridine C H(CN) | 25-35 |
| C ≡N (Nitrile) | 115-125 |
These are predicted values and should be confirmed by experimental data.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (typically several hundred to thousands). A longer relaxation delay may also be necessary, especially for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent signal).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton connectivity.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 68.08 g/mol . A prominent molecular ion peak at m/z = 68 is expected in the mass spectrum. High-resolution mass spectrometry (HRMS) should yield a value very close to the calculated exact mass.
-
Fragmentation Pattern: The strained aziridine ring is prone to fragmentation. Plausible fragmentation pathways include:
-
Loss of the nitrile group (•CN, 26 Da) to give a fragment at m/z = 42.
-
Loss of a hydrogen atom (•H, 1 Da) to give a fragment at m/z = 67.
-
Ring-opening followed by fragmentation.
-
Sources
Aziridine-2-carbonitrile (CAS: 33898-53-2): A Comprehensive Technical Guide for Advanced Research and Development
Abstract
Aziridine-2-carbonitrile, identified by CAS number 33898-53-2, is a highly strained, three-membered nitrogen heterocycle of significant interest in synthetic and medicinal chemistry.[1][2] Its unique structural framework, characterized by substantial ring strain (estimated around 25–30 kcal/mol) and the presence of an electron-withdrawing nitrile group, imparts exceptional reactivity and renders it a versatile building block for the synthesis of complex nitrogen-containing molecules.[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols, safety considerations, and future research directions are also discussed to provide a comprehensive resource for researchers in the field.
Introduction: The Significance of a Strained Heterocycle
Aziridines, the nitrogen analogues of epoxides, are among the most fascinating and synthetically useful classes of small-ring heterocycles.[3][4] The inherent angle and torsional strain of the three-membered ring makes them highly susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereoselective introduction of nitrogen-containing functionalities.[1][5] In this compound, this intrinsic reactivity is further modulated by the adjacent nitrile group, which enhances the electrophilicity of the ring carbons.[1] This unique combination of properties makes this compound a valuable precursor for a diverse array of functionalized molecules, including α- and β-amino acids, amino alcohols, and other heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 33898-53-2 | [1][6][7][8] |
| Molecular Formula | C₃H₄N₂ | [6][7][8] |
| Molecular Weight | 68.08 g/mol | [1] |
| IUPAC Name | This compound | [7] |
| InChI Key | PGZUFTROELAOMP-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR data for aziridine derivatives typically show characteristic shifts for the ring protons. For instance, in related aziridine-2-carboxylate structures, the protons on the aziridine ring appear at distinct chemical shifts, allowing for stereochemical assignments.[9]
-
¹³C NMR spectroscopy provides valuable information on the carbon framework, with the ring carbons appearing at characteristic upfield shifts due to the ring strain.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound is expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹.
-
The N-H stretching vibration of the aziridine ring is also a key diagnostic feature. High-resolution infrared spectroscopy studies have been conducted on this compound to analyze its rotational and vibrational transitions in detail.[10]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Synthesis of this compound
Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.
Cyclization of α-Halo-β-aminopropionitriles
A specific and effective method for synthesizing the this compound framework is the base-induced cyclization of α-halogeno-β-aminopropionitriles.[1]
-
Mechanism: The reaction proceeds via deprotonation of the amino group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the aziridine ring.[1]
-
Reaction Conditions: This reaction is typically carried out using an alkali or alkaline earth metal hydroxide in a mixture of an organic solvent and water, at temperatures ranging from 0 to 100°C.[1]
Aziridination of Alkenes
Transition metal-catalyzed aziridination of α,β-unsaturated nitriles (olefins) with nitrene precursors is another powerful approach.[1][11]
-
Catalysts: A variety of transition metals, including rhodium, copper, and palladium, can catalyze this transformation.[1]
-
Stereoselectivity: The use of chiral ligands can enable the synthesis of enantiomerically pure this compound derivatives, which are highly valuable as chiral building blocks.[1]
Nucleophilic Addition to 2H-Azirine Intermediates
The addition of nucleophiles to the C=N double bond of 2H-azirines, which are strained, three-membered unsaturated heterocycles, provides a valuable route to functionalized aziridines.[1][12] This method is particularly useful for introducing diverse substituents at the 3-position of the aziridine ring.
Caption: Key synthetic routes to this compound.
Reactivity and Synthetic Applications
The high ring strain of this compound dictates its reactivity, making it a versatile intermediate for a wide range of chemical transformations.[1]
Nucleophilic Ring-Opening Reactions
The cornerstone of aziridine chemistry is the nucleophilic ring-opening reaction.[1][5] Due to the electron-withdrawing nature of the nitrile group, the ring carbons of this compound are highly electrophilic and susceptible to attack by a variety of nucleophiles.
-
Regioselectivity: The regioselectivity of the ring-opening can often be controlled by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.[1]
-
Stereoselectivity: These reactions can proceed with high stereoselectivity, allowing for the synthesis of enantiomerically pure products.[1]
-
Synthetic Utility: This reactivity provides access to a diverse range of valuable compounds, including:
-
α- and β-amino acids
-
Amino alcohols
-
Diamines
-
Other heterocyclic systems[1]
-
Caption: Nucleophilic ring-opening of this compound.
Ring-Enlargement Reactions
Aziridines can undergo ring-enlargement reactions to form larger heterocyclic systems. For example, reaction with carbon dioxide can lead to the formation of 1,3-oxazolidin-2-ones.[1][4]
Formation of 1,3-Dipoles
N-substituted aziridines with electron-withdrawing groups can form azomethine ylides through an electrocyclic thermal or photochemical ring-opening reaction.[5] These 1,3-dipoles can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings.
Applications in Drug Discovery and Development
The aziridine moiety is a key structural feature in several biologically active compounds, including natural products and synthetic drugs.[13][14] Aziridine-containing compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[13][14][15]
-
Anticancer Agents: The antitumor activity of compounds like Mitomycin C is attributed to the aziridine ring, which acts as an alkylating agent, cross-linking DNA and inhibiting cell replication.[1][14]
-
Enzyme Inhibitors: The strained ring of aziridines can act as an electrophilic "warhead" that covalently modifies active site residues of enzymes, leading to irreversible inhibition.[9]
-
Synthetic Intermediates: this compound and its derivatives are valuable intermediates in the synthesis of complex drug candidates, allowing for the efficient construction of key nitrogen-containing pharmacophores.[1][13]
Safety and Handling
This compound and other aziridine-containing compounds should be handled with extreme caution due to their potential toxicity and mutagenicity.[5]
-
Toxicity: Aziridines are classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause irritation to the skin, eyes, and respiratory tract.[16] Allergic skin reactions may also occur.[16]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B).[5] This is due to their ability to act as direct-acting alkylating agents that can form DNA adducts.[5]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[17][18] Refrigeration is recommended.
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[16][17]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16][17]
-
If swallowed: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
Future Directions
The unique reactivity and synthetic potential of this compound continue to make it a valuable tool for chemical innovation. Future research is likely to focus on several key areas:
-
Development of Novel Asymmetric Syntheses: The development of new and more efficient catalytic methods for the enantioselective synthesis of this compound and its derivatives will be crucial for their application in the synthesis of chiral drugs.[1]
-
Exploration of New Reactivity Patterns: The discovery of novel ring-opening and ring-transformation reactions will further expand the synthetic utility of this versatile building block.[1]
-
Applications in Medicinal Chemistry: The design and synthesis of novel this compound-based compounds with targeted biological activities will remain an active area of research, with a focus on developing new therapeutic agents.[1]
Conclusion
This compound (CAS: 33898-53-2) is a highly reactive and synthetically versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of ring strain and electronic activation makes it an ideal precursor for the construction of a wide range of complex nitrogen-containing molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the development of new chemical entities with important biological activities.
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An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitrile Group in Aziridines
This guide provides a comprehensive technical overview of the profound electronic effects exerted by the nitrile (-C≡N) group when incorporated into an aziridine ring. For researchers, medicinal chemists, and drug development professionals, understanding these effects is paramount. The strategic placement of a nitrile group fundamentally alters the aziridine's stability, reactivity, and potential as a synthetic intermediate, transforming it from a relatively inert heterocycle into a precisely controlled electrophilic building block. This document elucidates these electronic influences through a mechanistic lens, supported by quantitative data, field-proven experimental methodologies, and clear visual diagrams to facilitate the rational design of novel synthetic pathways and therapeutics.
The Aziridine Conundrum: A Marriage of Strain and Stability
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered saturated heterocycles characterized by significant ring strain (approximately 26 kcal/mol).[1] This inherent strain, a consequence of bond angles compressed to ~60°, theoretically primes the ring for cleavage.[2] However, in practice, non-activated aziridines—those bearing electron-donating or simple alkyl groups on the nitrogen—are often surprisingly stable and unreactive towards nucleophiles.[3]
This presents a challenge for synthetic chemists: how to harness the potential energy of the strained ring in a controlled and predictable manner. The solution lies in "activation." By introducing an electron-withdrawing group (EWG) onto the aziridine, typically on the nitrogen atom, the electronic character of the ring is fundamentally altered, making it susceptible to nucleophilic attack.[1][4] While sulfonyl and carbonyl groups are common activators, the nitrile group offers a unique and powerful set of electronic properties that render it an invaluable tool in modulating aziridine chemistry.
The Nitrile Group as a Potent Activator: A Tale of Two Effects
The nitrile group is a powerful EWG that deactivates adjacent systems through a combination of two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[5][6]
-
Inductive Effect (-I): The nitrogen atom of the nitrile is highly electronegative, creating a strong dipole moment that pulls electron density through the sigma (σ) bond framework. When attached to an aziridine carbon (C2) or nitrogen (N1), this effect polarizes the C-N bonds of the ring, increasing the electrophilicity of the ring carbons.
-
Resonance Effect (-M): When attached to a carbon atom of the aziridine ring, the π-system of the C≡N bond can participate in conjugation, delocalizing electron density away from the ring. This effect further depletes the ring of electron density, stabilizing potential anionic transition states during nucleophilic attack.
The interplay of these two effects dramatically lowers the energy barrier for ring-opening reactions, transforming the aziridine into a well-behaved electrophile.[1]
Caption: Inductive (-I) and Resonance (-M) effects of the nitrile group on an aziridine ring.
Physicochemical Consequences of Nitrile Substitution
The powerful electron-withdrawing nature of the nitrile group imparts distinct and measurable physicochemical properties to the aziridine ring.
Impact on Molecular Geometry and Nitrogen Inversion
The introduction of an EWG on the aziridine nitrogen significantly increases the barrier to nitrogen inversion.[2] For a typical 2-methylaziridine, this barrier is around 17 kcal/mol. However, for an N-chloro-2-methylaziridine, this increases to ~27 kcal/mol, allowing for the potential isolation of stable invertomers at room temperature.[2] A nitrile group on the nitrogen (N-cyanoaziridine) or on a ring carbon (2-cyanoaziridine) similarly raises this inversion barrier by increasing the s-character of the nitrogen's non-bonding orbital, making it more energetically costly to achieve the planar transition state required for inversion.
Spectroscopic Signatures of Activation
Spectroscopy provides direct evidence of the nitrile group's electronic influence. Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing these activated systems.[7][8]
-
FTIR Spectroscopy: The C≡N stretch is a highly characteristic and reliable diagnostic peak. It appears in a relatively uncongested region of the infrared spectrum, making it easy to identify.[9] The intensity of this peak is strong due to the large change in dipole moment during the stretching vibration.[9]
| Table 1: Representative IR Frequencies for the Nitrile Group | |
| Compound Type | C≡N Stretching Frequency (cm⁻¹) |
| Saturated Aliphatic Nitriles | 2260 - 2240 |
| Aromatic / Conjugated Nitriles | 2240 - 2220 |
| 2-Cyanoaziridines (Predicted) | ~2250 |
| Data sourced from established spectroscopy literature.[9] |
-
NMR Spectroscopy: The electron-withdrawing nature of the nitrile group causes significant deshielding of adjacent protons and carbons. In the ¹H NMR spectrum, protons on the carbon bearing the nitrile group (and to a lesser extent, other ring protons) will appear at a higher chemical shift (further downfield) compared to an unsubstituted aziridine. Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the nitrile group will be strongly deshielded.
Harnessing the Activated Ring: Synthetic Utility and Reactivity
The primary synthetic value of cyano-substituted aziridines lies in their predictable reactivity in nucleophilic ring-opening reactions.[10][11] The activation provided by the nitrile group facilitates attack by a wide range of soft and hard nucleophiles, including thiols, amines, and halides.
Regioselectivity in Nucleophilic Ring-Opening
For a 2-cyanoaziridine, nucleophilic attack generally occurs at the C3 position (the carbon not bearing the nitrile group). This regioselectivity is governed by a combination of steric and electronic factors, consistent with an S_N2-type mechanism.[1] The nucleophile attacks the less sterically hindered carbon, leading to a predictable product.
Caption: Generalized mechanism for the nucleophilic ring-opening of a 2-cyanoaziridine.
Experimental Protocol: Thiol-Mediated Ring-Opening of a 2-Cyanoaziridine
This protocol describes a representative procedure for the ring-opening of a cyano-activated aziridine, a reaction class relevant to the mechanism of action of certain pharmaceuticals.[12]
Objective: To synthesize a β-thio-substituted α-aminonitrile via the ring-opening of a 2-cyanoaziridine with a thiol nucleophile.
Materials:
-
N-Tosyl-2-cyanoaziridine (1 equivalent)
-
Thiophenol (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add N-Tosyl-2-cyanoaziridine and anhydrous acetonitrile. Stir the solution at room temperature until the aziridine is fully dissolved.
-
Reagent Addition: Add potassium carbonate to the solution, followed by the dropwise addition of thiophenol over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aziridine spot is consumed (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ring-opened product.
-
Characterization: Confirm the structure of the product using NMR (¹H and ¹³C), FTIR (verifying the presence of the -CN stretch and disappearance of the strained ring protons), and mass spectrometry.
Applications in Drug Development and Medicinal Chemistry
The unique reactivity profile of cyanoaziridines makes them valuable scaffolds in medicinal chemistry. The addition of a 2-cyano group was shown to prevent DNA alkylation and reduce the toxicity associated with some aziridine-containing compounds.[12]
-
Targeted Covalent Inhibition: Many cyanoaziridine-based compounds, such as Imexon and its analogs, exert their biological effects by reacting with biological thiols, like the cysteine residues in proteins or glutathione.[12] This depletes cellular thiol levels, leading to an accumulation of reactive oxygen species and inducing apoptosis in cancer cells. This mechanism has shown particular potency against multiple myeloma.[12]
-
Synthetic Intermediates: The ring-opening of cyanoaziridines provides a reliable route to chiral β-substituted α-aminonitriles, which are versatile precursors for synthesizing complex amino acids, diamines, and other nitrogen-containing pharmacophores.[13][14] The nitrile group itself can be further elaborated into amines, amides, or carboxylic acids, adding another layer of synthetic versatility.[15]
Caption: Workflow from cyanoaziridine synthesis to biological application or further synthesis.
Conclusion and Future Outlook
The nitrile group is far more than a simple substituent; it is a powerful control element for modulating the chemistry of the aziridine ring. Its potent electron-withdrawing effects, operating through both induction and resonance, convert a stable heterocycle into a precisely targeted electrophile. This activation enables predictable and regioselective ring-opening reactions, providing robust synthetic routes to valuable nitrogen-containing molecules. For drug development professionals, the cyanoaziridine scaffold offers a unique platform for designing targeted covalent inhibitors and complex molecular architectures. As our understanding of subtle electronic effects and reaction mechanisms continues to grow, the strategic application of the nitrile group in aziridine chemistry will undoubtedly lead to the development of novel therapeutics and more efficient synthetic methodologies.
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The Photochemical Synthesis of Aziridine-2-carbonitrile: A Technical Guide for Advanced Practitioners
This technical guide provides an in-depth exploration of the photochemical formation of aziridine-2-carbonitrile, a valuable synthetic intermediate in medicinal chemistry and drug development. We will delve into the core mechanistic principles, provide a detailed experimental protocol, and offer field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Aziridine Moiety
Aziridines, saturated three-membered rings containing a nitrogen atom, are highly sought-after building blocks in organic synthesis.[1][2] Their inherent ring strain makes them versatile precursors for a variety of more complex nitrogen-containing molecules through regioselective ring-opening reactions.[1][2] Specifically, the this compound scaffold is of significant interest due to the dual functionality of the strained ring and the nitrile group, which can be further elaborated into a range of functional groups such as amines, carboxylic acids, and amides.
Photochemical methods for aziridination have emerged as powerful strategies, often offering mild reaction conditions and unique reactivity patterns compared to traditional thermal or metal-catalyzed approaches.[3][4] These methods typically rely on the in-situ generation of highly reactive nitrene intermediates that can then add to an alkene to form the desired aziridine ring.[5][6][7][8]
Mechanistic Underpinnings: The Photogeneration and Fate of Nitrenes
The photochemical synthesis of aziridines from alkenes is most commonly achieved through the generation of a nitrene, a neutral, electron-deficient nitrogen species with the general formula R-N. The spin state of the nitrene, either singlet or triplet, dictates its reactivity and the stereochemical outcome of the aziridination.
-
Singlet Nitrenes: These are generally thought to add to alkenes in a concerted manner, leading to stereospecific aziridination where the stereochemistry of the starting alkene is retained in the product. Mechanistic studies support the generation of free singlet nitrenes from the photofragmentation of precursors like azoxy-triazenes.[5][7][9]
-
Triplet Nitrenes: These react with alkenes in a stepwise, radical mechanism. This can lead to a loss of stereospecificity. The selective generation of triplet nitrenes can be achieved through the use of photosensitizers.[6][10][11] Visible-light-activated transition metal complexes or organic dyes can absorb light and then transfer the energy to an azide precursor, promoting it to an excited triplet state which then fragments to form the triplet nitrene.[6][8][10][11]
A variety of nitrene precursors have been successfully employed in photochemical aziridination, including azidoformates, N-sulfonyliminoiodinanes, and azoxy-triazenes.[5][6][12] The choice of precursor and reaction conditions allows for control over the reactivity and selectivity of the aziridination process.
Photochemical Formation of this compound from 2-Aminopropenenitrile
A direct photochemical pathway to racemic this compound involves the UV irradiation of 2-aminopropenenitrile.[13] This intramolecular cyclization represents a fascinating and direct approach to this valuable scaffold.
The reaction proceeds via a photoisomerization mechanism. However, a significant competing fragmentation pathway leads to the formation of hydrogen cyanide (HCN) and acetonitrile (MeCN), which can impact the overall yield of the desired product.[13]
Experimental Workflow Diagram
Caption: Experimental workflow for the photochemical synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminopropenenitrile
-
Solvent (Acetonitrile (MeCN), Methanol (MeOH), or Water (H2O), HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) and a cooling system.
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve 2-aminopropenenitrile in the chosen solvent (e.g., MeCN) to a concentration of 0.05 M.
-
Degassing: Sparge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: Place the reaction vessel in the photochemical reactor. While stirring, irradiate the solution with a UV lamp. Maintain a constant temperature (e.g., 20-25 °C) using a cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction has reached the desired conversion (or starting material is consumed), stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using an appropriate eluent system to isolate the racemic this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Trustworthiness and Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress. The clear separation of the product from starting material and byproducts during purification, followed by comprehensive spectroscopic characterization, validates the successful synthesis.
Quantitative Data Summary
| Parameter | Value/Observation | Impact on Reaction |
| Starting Material | 2-Aminopropenenitrile | Precursor for the intramolecular photocyclization. |
| Solvent | MeCN, MeOH, or H₂O | Can influence reaction kinetics and side-product formation.[13] |
| Light Source | UV light (e.g., 254 nm) | Provides the energy for the photoisomerization.[13] |
| Product | Racemic this compound | The desired heterocyclic compound.[13] |
| Major Side Products | HCN and MeCN | Result from a competing fragmentation pathway, reducing the overall yield.[13] |
Mechanistic Pathway Visualization
Caption: Proposed photochemical pathway for the formation of this compound.
Conclusion and Future Outlook
The photochemical formation of this compound from 2-aminopropenenitrile presents a direct and intriguing route to a valuable synthetic building block. While challenges such as the competing fragmentation pathway exist, further optimization of reaction parameters, including solvent, concentration, and light wavelength, could enhance the efficiency of this transformation. The principles of photochemical aziridination are broadly applicable, and the continued development of novel photosensitizers and nitrene precursors will undoubtedly expand the synthetic chemist's toolkit for accessing these important nitrogen heterocycles.[5][6][7][8][9][10][11] The operational simplicity and potential for scalability, including adaptation to photoflow conditions, make these photochemical methods highly attractive for both academic research and industrial applications.[5][7][9]
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A Technical Guide to the Computational Analysis of Aziridine-2-carbonitrile Stability
Preamble: The Duality of Strain and Function
Aziridine-2-carbonitrile, a molecule characterized by a strained three-membered nitrogen-containing heterocycle, represents a fascinating nexus of high reactivity and synthetic potential.[1][2] The inherent ring strain, a consequence of compressed bond angles, makes the aziridine ring susceptible to a variety of ring-opening reactions, rendering it a valuable building block for the synthesis of more complex nitrogenous compounds, including β-functionalized amines.[3][4][5] However, this same reactivity is the root of its inherent instability.[6] For researchers in drug development and synthetic chemistry, a quantitative and predictive understanding of this molecule's stability is not merely an academic exercise; it is a critical prerequisite for controlling its reactivity, optimizing reaction conditions, and designing novel molecular architectures.
This technical guide provides a comprehensive framework for the computational investigation of this compound's stability. We will move beyond a simple recitation of methods to explore the underlying causality of computational choices, offering a self-validating protocol for researchers to achieve chemically accurate insights. We will dissect the molecule's conformational landscape, quantify the energetics of its isomerization, and rationalize its reactivity patterns through the lens of modern quantum chemical methods.
Theoretical Foundations of Aziridine Stability
The stability of this compound is not a monolithic concept but rather a composite of several energetic factors that can be precisely interrogated using computational methods.
-
Ring Strain Energy (RSE): The parent aziridine ring possesses a significant RSE of approximately 27 kcal/mol, which is the primary driving force for its ring-opening reactions.[4][7] This energy is a measure of the destabilization relative to a hypothetical strain-free acyclic analogue and arises from angle and torsional strain.
-
Conformational Isomerism: The presence of a substituent on the ring introduces diastereomerism. For this compound, the cyano group and the nitrogen-bound hydrogen can be on the same side (cis) or opposite sides (trans) of the ring plane.[8] The relative stability of these two conformers dictates the ground-state population and is a fundamental aspect of its energetic landscape.
-
Electronic Effects of the Cyano Group: The strongly electron-withdrawing nature of the nitrile (-CN) group significantly modulates the electronic structure of the aziridine ring. This substituent effect influences the stability of the ring itself and, more critically, the activation barriers and regioselectivity of nucleophilic ring-opening reactions.[9][10]
-
N-Inversion Barrier: The nitrogen atom in the aziridine ring can undergo inversion. The energy barrier for this process is influenced by the N-substituent and affects the interconversion of different conformers.[11] For this compound, this inversion is coupled with the cis/trans isomerization.
The Computational Scientist's Toolkit: Methodologies and Rationale
Achieving reliable and chemically accurate results requires a judicious selection of computational methods. The choice is always a balance between computational cost and desired accuracy.
The Hierarchy of Quantum Chemical Methods
-
Density Functional Theory (DFT): DFT methods, particularly those incorporating hybrid functionals like B3LYP, are the workhorses of computational chemistry. They offer a favorable balance of accuracy and computational efficiency for geometry optimizations and frequency calculations of molecules the size of this compound.[11][12] Causality: DFT is effective here because it provides a good description of the electron correlation necessary to model the strained ring system without the prohibitive cost of higher-level methods.
-
Møller–Plesset Perturbation Theory (MP2): Second-order Møller–Plesset perturbation theory is a step up in accuracy from DFT for calculating electron correlation. It is often used for geometry optimizations and as a stepping stone for more accurate single-point energy calculations.[13]
-
Coupled-Cluster Theory (CC): For achieving "chemical accuracy" (typically defined as ~1 kcal/mol or ~4 kJ/mol), coupled-cluster methods are the gold standard. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is particularly renowned for its high accuracy in calculating relative energies.[13][14] Causality: The high-level treatment of electron correlation in CCSD(T) is essential to capture the subtle energy differences between the cis and trans conformers and the height of the transition state barrier connecting them.
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used for initial geometry optimizations and frequency calculations with DFT. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes polarization functions, which are crucial for accurately describing bonding in strained rings.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVQZ): These sets are specifically designed for systematically recovering the correlation energy. They are used in a hierarchical fashion (DZ -> TZ -> QZ) to extrapolate results to the complete basis set (CBS) limit, a necessary step for achieving the highest accuracy.[13]
Computational Workflow: A General Overview
The logical flow of a computational study on stability follows a well-defined path from initial structure generation to final energy analysis.
Caption: A flowchart of the computational protocol for analyzing molecular stability.
Dissecting this compound: Key Stability Metrics
High-level ab initio computations have been performed to precisely characterize the conformational energetics of this compound.[13][15]
Conformational Stability: Cis vs. Trans
The cis and trans isomers represent two distinct minima on the potential energy surface. Extensive computations have established their relative energies and the barrier to their interconversion.
Caption: Potential energy profile for cis-trans isomerization of this compound.
From focal point analysis, the electronic energy separation (ΔE) between the two conformers is found to be 3.62 kJ/mol , with the cis-isomer being more stable.[13] The electronic energy of the transition structure connecting the two conformers is 77.15 kJ/mol higher than the cis-isomer.[13][15] This high barrier indicates that the two conformers do not readily interconvert at room temperature.
Quantitative Energetic Data
The following table summarizes the key energetic data from high-level computational studies.
| Parameter | Method | Basis Set Extrapolation | Value | Reference |
| Relative Energy (ΔE) | CCSD(T) | Focal Point Analysis | 3.62 kJ/mol | [13] |
| trans vs. cis | ||||
| Activation Energy (ΔE‡) | CCSD(T) | Focal Point Analysis | 77.15 kJ/mol | [13][15] |
| cis → TS |
Note: These values represent the electronic energy differences. For comparison with experimental free energies, thermal corrections to obtain ΔG are necessary.
Pathways to Instability: Ring-Opening Reactions
The primary manifestation of this compound's instability is its propensity for ring-opening. Computational studies are essential for predicting the regioselectivity of these reactions.
Caption: Competing pathways for the nucleophilic ring-opening of this compound.
Computational studies on related systems show that the regioselectivity of nucleophilic attack is a delicate balance of steric and electronic factors.[5][9]
-
Attack at C3 (Path A): Attack at the unsubstituted carbon is sterically favored and often represents the kinetic pathway.[5]
-
Attack at C2 (Path B): The electron-withdrawing cyano group can stabilize a developing negative charge in the transition state, potentially favoring attack at the more substituted carbon under thermodynamic control.
The specific outcome depends heavily on the nature of the N-substituent (in this case, -H), the nucleophile, and the reaction conditions.[3][5] DFT calculations of the transition state energies for both pathways are crucial for predicting the product distribution.
A Self-Validating Protocol for Conformational Analysis
This section provides a detailed, step-by-step protocol for calculating the relative energy of cis- and trans-aziridine-2-carbonitrile using a combination of DFT and Coupled-Cluster methods. This protocol is designed to be self-validating at each stage.
Software: Gaussian, ORCA, Spartan, or any quantum chemistry package with DFT and CC capabilities.[16][17]
Step 1: Initial Structure Generation
-
Using a molecular builder, construct the cis and trans isomers of this compound.
-
Ensure correct connectivity and initial stereochemistry. The cis isomer has the N-H and C-CN bonds on the same side of the C-C bond axis in the ring.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy structure for each conformer.
-
Method: B3LYP functional with a 6-311+G(d,p) basis set.
-
Input Snippet (Gaussian):
-
Validation: The optimization calculation must converge successfully. Check the output file for the "Stationary point found" message.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structures are true minima and to obtain the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections.
-
Method: Use the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometries from Step 2.
-
Input Snippet (Gaussian):
-
Validation: For a structure to be a true minimum, there must be zero imaginary frequencies reported in the output. If one or more imaginary frequencies are found, the structure is a saddle point (or higher-order saddle point), and the optimization must be redone from a distorted geometry.
Step 4: High-Accuracy Single-Point Energy Calculation
-
Objective: To obtain a highly accurate electronic energy (E_elec) for each confirmed minimum.
-
Method: CCSD(T) with a large, correlation-consistent basis set, such as aug-cc-pVTZ. This calculation is performed on the DFT-optimized geometries.
-
Input Snippet (Gaussian):
-
Validation: Ensure the calculation completes successfully. The computational cost of this step is significantly higher than the previous steps.
Step 5: Data Analysis and Interpretation
-
Extract Energies: From the output files, compile the following for both cis and trans isomers:
-
Electronic Energy from CCSD(T) calculation (E_elec).
-
Gibbs Free Energy correction from the B3LYP/Freq calculation (G_corr).
-
-
Calculate Total Gibbs Free Energy (G_total):
-
G_total = E_elec (from Step 4) + G_corr (from Step 3)
-
-
Calculate Relative Stability (ΔG):
-
ΔG = G_total(trans) - G_total(cis)
-
-
Interpretation: A positive ΔG indicates that the trans isomer is less stable (higher in free energy) than the cis isomer. The magnitude of ΔG can be used with the Boltzmann distribution equation to predict the equilibrium population of the two conformers at a given temperature.
Conclusion and Future Outlook
Computational chemistry provides an indispensable toolkit for quantitatively assessing the stability of this compound. Through a hierarchical application of methods like DFT and CCSD(T), we can determine the precise energetic relationship between its stable conformers and understand the high barrier that separates them. These calculations establish the cis isomer as the ground state structure.
Furthermore, computational models provide a rational basis for predicting the molecule's reactivity, particularly the regioselectivity of its characteristic ring-opening reactions. By calculating the activation barriers for competing pathways, synthetic chemists can better anticipate product outcomes and tailor reaction conditions to achieve desired transformations.
Future computational studies could expand upon this foundation by:
-
Explicitly modeling solvent effects on conformational preference and reaction barriers.
-
Investigating the catalytic mechanisms of transition-metal-mediated ring-opening reactions.[4][18]
-
Exploring the stability and reactivity of substituted derivatives of this compound to build comprehensive structure-activity relationship models.
By integrating these high-level computational insights, researchers can unlock the full synthetic potential of this strained yet valuable heterocyclic building block.
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Aziridine-2-carbonitrile: A Technical Guide to a Strained Heterocycle in Modern Synthesis
Abstract: Aziridines, the smallest nitrogen-containing heterocycles, represent a cornerstone of synthetic chemistry, primarily due to the inherent ring strain that dictates their reactivity. This guide focuses on a particularly versatile derivative, aziridine-2-carbonitrile. The confluence of high ring strain (approximately 25–30 kcal/mol) and the potent electron-withdrawing nature of the adjacent nitrile group imbues this molecule with unique electronic properties and reactivity.[1] We will explore the synthetic pathways to this valuable building block, delve into the mechanistic nuances of its characteristic ring-opening reactions, and highlight its role as a precursor to complex nitrogen-containing molecules of interest to the pharmaceutical and agrochemical industries.[1]
Introduction: The Power of Ring Strain and Electronic Activation
Three-membered heterocycles like aziridines are powerful intermediates in organic synthesis precisely because they are strained.[2][3] This strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5°, lowers the activation energy for ring-opening reactions.[2][4] In this compound, this intrinsic reactivity is significantly amplified. The nitrile group exerts a strong inductive effect, enhancing the electrophilicity of the ring carbons, particularly the C2 position.[1] This unique electronic profile makes the molecule an exceptional substrate for nucleophilic attack, providing a reliable and often stereoselective route to highly functionalized acyclic compounds that are otherwise challenging to synthesize.[1][5]
Synthetic Routes to this compound
Accessing the this compound core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Intramolecular Cyclization
A foundational strategy for forming the aziridine ring is through intramolecular nucleophilic substitution.[4] This approach typically begins with a suitably functionalized acyclic precursor, such as a β-halo-α-aminonitrile.
-
Mechanism: The reaction proceeds via deprotonation of the amino group with a base, generating a nucleophilic nitrogen that subsequently attacks the carbon bearing the halogen, displacing the halide to form the three-membered ring.[1] This method is advantageous for its directness and often mild reaction conditions.[1] Precursors like amino alcohols can also be used, where the hydroxyl group is first converted into a better leaving group (e.g., tosylate, mesylate) before the base-induced cyclization.[1]
Caption: Intramolecular cyclization workflow.
Nitrene Addition to Olefins
Transition metal-catalyzed reactions provide a powerful means of constructing the aziridine ring directly from olefins.[1] These methods involve the transfer of a nitrene or nitrene equivalent to a carbon-carbon double bond.
-
Mechanism: Catalysts based on rhodium, copper, or cobalt are commonly employed.[1][6] For instance, a Co(II)-based metalloradical catalyst can be used with a precursor like 2,2,2-trichloroethoxycarbonyl azide (TrocN₃) to generate a potent nitrogen radical for the aziridination of an olefin such as acrylonitrile.[6] This approach can offer high yields and excellent enantioselectivity, making it valuable for synthesizing chiral building blocks.[1][6]
Photochemical Isomerization
An interesting, albeit less common, route involves the photochemical isomerization of 2-aminopropenenitrile. Under UV irradiation in solvents like acetonitrile or water, this acyclic precursor can undergo cyclization to form racemic this compound.[7] However, this method is often accompanied by significant fragmentation of the starting material into hydrogen cyanide and acetonitrile.[7]
Reactivity and Ring-Opening Reactions
The synthetic utility of this compound is most profoundly realized in its ring-opening reactions. The combination of ring strain and electronic activation makes it highly susceptible to attack by a wide range of nucleophiles.[4][5]
Nucleophilic Ring-Opening: A Gateway to Diversity
The reaction of aziridines with nucleophiles is a cornerstone transformation, providing access to β-functionalized amines.[3][8] The efficiency and regioselectivity of these reactions are dependent on the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions.[5]
-
Regioselectivity: The presence of the electron-withdrawing nitrile group at C2 generally directs nucleophilic attack to this position under neutral or basic conditions, following a standard S_N2 mechanism.[3] However, under acidic conditions, protonation of the ring nitrogen can lead to the formation of an aziridinium ion. In this case, the regioselectivity can be influenced by both steric and electronic factors, with attack sometimes favoring the less substituted C3 position.[9] A study by Kim et al. demonstrated that the substituent on the aziridine ring plays a critical role; a γ-ketone group on a C2-alkyl substituent directed nucleophilic attack to the C2 position, while a γ-silylated hydroxy group on the same backbone directed attack to the C3 position.[9]
-
Stereoselectivity: Nucleophilic ring-opening of chiral aziridines typically proceeds with inversion of configuration at the center of attack, consistent with an S_N2 pathway. This stereospecificity is crucial for transferring chirality from the aziridine precursor to the acyclic product.
Caption: Mechanism of nucleophilic ring-opening.
Lewis Acid Catalysis
The rate and selectivity of ring-opening can be enhanced by Lewis acids. For instance, catalytic quantities of triphenylcarbenium tetrafluoroborate can promote the smooth ring-opening of aziridines with tethered hemiketals at room temperature.[10] This highlights the tunability of the aziridine's reactivity through the choice of catalytic system.
Applications in Drug Development and Complex Synthesis
The products derived from this compound are valuable intermediates for synthesizing a diverse array of more complex molecules.[1]
-
Precursors to Amino Acids and Derivatives: The ring-opened products can be readily converted into valuable α- and β-amino acids, amino alcohols, and other heterocyclic systems.[1] For example, reaction with the dianion of a carboxylic acid can directly yield γ-amino acids in a single step.[5]
-
Medicinal Chemistry: Aziridine-containing compounds have demonstrated a wide range of biological activities.[11] Several drugs, including Mitomycin C and Thiotepa, feature an aziridine ring, which often acts as an alkylating agent.[4][12] Derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), showing potential as novel anti-cancer and anti-thrombotic agents.[12] Other studies have identified aziridine derivatives with promising activity against prostate and cervical cancer cell lines.[6][13] As electrophiles, aziridines can alkylate endogenous nucleophiles like DNA, which is the basis for their therapeutic effect but also a source of potential mutagenicity.[4]
Data and Protocols
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 33898-53-2 | [1] |
| Molecular Formula | C₃H₄N₂ | [14] |
| Molecular Weight | 68.08 g/mol | [1] |
| InChI Key | PGZUFTROELAOMP-UHFFFAOYSA-N | [1] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |
| ¹H NMR | Representative data for a related N-trityl methyl ester derivative (in CDCl₃): δ 1.41 (dd, 1H), 1.89 (dd, 1H), 2.26 (dd, 1H). | [15] |
| ¹³C NMR | Representative data for a related N-trityl dipeptide (in MeOD): δ 26.18, 30.24. | [15] |
| IR Spectroscopy | High-resolution infrared spectroscopy studies have been conducted. The C≡N stretch is expected in the ~2240-2260 cm⁻¹ region. | [14][16] |
Note: Spectroscopic data for the parent NH-aziridine-2-carbonitrile is sparse in the reviewed literature; data for closely related, stabilized derivatives are provided for context.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-aziridine-2-carbonitrile via Aziridination of Acrylonitrile
This protocol is a representative procedure based on established aziridination methodologies.
-
Setup: To a flame-dried, argon-purged round-bottom flask, add Cu(acac)₂ (2 mol%) and a chiral bisoxazoline ligand (2.2 mol%).
-
Solvent and Reactants: Add anhydrous dichloromethane (DCM) via syringe, followed by acrylonitrile (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Nitrene Precursor Addition: Dissolve N-tosyliminophenyliodinane (PhI=NTs) (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Reaction: Add the PhI=NTs solution dropwise to the reaction flask over 1 hour at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosyl-aziridine-2-carbonitrile product.
Protocol 2: Nucleophilic Ring-Opening with Thiophenol
This protocol illustrates a typical nucleophilic ring-opening reaction.
-
Setup: In a round-bottom flask, dissolve N-tosyl-aziridine-2-carbonitrile (1.0 equivalent) in tetrahydrofuran (THF).
-
Nucleophile and Base: Add thiophenol (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash chromatography to isolate the β-amino-α-thiophenyl propionitrile product.
Caption: Synthetic transformations of this compound.
Conclusion
This compound stands out as a highly valuable and reactive building block in modern organic synthesis. The synergistic effects of its inherent ring strain and the powerful electron-withdrawing nitrile group create a unique substrate for predictable and stereoselective nucleophilic ring-opening reactions. This reactivity provides a robust platform for the synthesis of diverse and complex nitrogen-containing molecules, including non-proteinogenic amino acids and pharmacologically active agents. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of strained heterocycles like this compound will undoubtedly remain a key focus of synthetic innovation.
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Ring-Opening of Aziridines Using Tethered Hemiketals . The Journal of Organic Chemistry, Articles ASAP. Available at: [Link]
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[Chemistry of alpha-aminonitriles. This compound: photochemical formation from 2-aminopropenenitrile] . Helvetica Chimica Acta. (1990). Available at: [Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle . Frontiers in Chemistry. (2023). Available at: [Link]
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Unexplored Nucleophilic Ring Opening of Aziridines . Molecules. (2014). Available at: [Link]
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Aziridine synthesis - Organic Chemistry Portal . Available at: [Link]
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Nucleophilic ring opening reactions of aziridines . Molecular Diversity. (2018). Available at: [Link]
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Recent updates and future perspectives in aziridine synthesis and reactivity . Chem. (2023). Available at: [Link]
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An Easy Route to Aziridine Ketones and Carbinols . Molecules. (2016). Available at: [Link]
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SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS . Wageningen University Research. Available at: [Link]
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HIGH RESOLUTION INFRARED SPECTROSCOPY OF this compound (C3H4N2) . ResearchGate. (2022). Available at: [Link]
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The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides . Semantic Scholar. (2017). Available at: [Link]
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Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Available at: [Link]
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Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine . Research Journal of Pharmacy and Technology. (2023). Available at: [Link]
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Discovery of an Aziridine-Based Inhibitor That Targets Cysteine Desulfurase Type II SufS via High-Throughput X-ray Crystallography . ACS Medicinal Chemistry Letters. (2025). Available at: [Link]
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3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches . Molecules. (2021). Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Aziridine-2-carbonitrile
Introduction: The Strategic Importance of Chiral 2-Cyanoaziridines
Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocyclic compounds.[1][2] Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, positioning them as versatile intermediates in the synthesis of complex nitrogenous molecules.[3][4] Among these, chiral aziridine-2-carbonitriles are particularly significant building blocks. The cyano group serves as a powerful and versatile functional handle, readily transformable into amines, amides, carboxylic acids, or tetrazoles, which are cornerstone functionalities in a vast array of pharmaceuticals and biologically active compounds.
The development of stereocontrolled methods to access these chiral scaffolds is a key objective in modern organic synthesis.[2] This guide provides an in-depth overview of contemporary strategies for the asymmetric synthesis of chiral aziridine-2-carbonitriles, focusing on the underlying principles of catalysis, practical experimental protocols, and data-driven insights for researchers in organic synthesis and drug development.
Core Synthetic Strategies and Mechanistic Considerations
The primary challenge in synthesizing chiral aziridines lies in controlling the stereochemistry at two adjacent carbon centers. Most successful approaches achieve this by reacting an electron-deficient alkene (in this case, an α,β-unsaturated nitrile) with a nitrogen source under the influence of a chiral catalyst. The two dominant and highly effective strategies are organocatalysis, particularly using chiral phase-transfer catalysts, and transition-metal catalysis.
Organocatalytic Approach: Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and an organic liquid).[5] In the context of asymmetric synthesis, a chiral phase-transfer catalyst (CPTC) is used to shuttle one of the reactants (typically an anion) from one phase to another, creating a chiral ion pair that reacts enantioselectively.[6]
For the synthesis of aziridine-2-carbonitriles, this typically involves the aza-Michael addition of a nucleophilic nitrogen source to an α,β-unsaturated nitrile, followed by an intramolecular cyclization. Cinchona alkaloids are a prominent class of organocatalysts used for this purpose.[7][8]
Mechanism of Action: The mechanism involves the deprotonation of the nitrogen source (e.g., a protected hydroxylamine or a sulfonamide) by a base (like potassium hydroxide) in the solid or aqueous phase. The chiral quaternary ammonium salt (the CPTC) then forms a tight, chiral ion pair with the resulting anion. This complex shuttles into the organic phase, where it is sterically directed by the catalyst's chiral scaffold to attack the α,β-unsaturated nitrile from a specific face. This enantioselective Michael addition is the key stereochemistry-determining step. The subsequent intramolecular SN2 cyclization expels a leaving group to form the aziridine ring.
Caption: Catalytic cycle for phase-transfer catalyzed aziridination.
Transition-Metal Catalysis
Transition metal complexes can also serve as powerful Lewis acid catalysts for aziridination reactions.[9] These methods often involve the reaction of an imine with a diazo compound, where the metal catalyst coordinates to the imine, activating it for nucleophilic attack by the diazo compound.[10] Chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.
While highly effective, this approach is often used for synthesizing aziridine-2-carboxylates from diazoacetates. Direct application to aziridine-2-carbonitriles from α,β-unsaturated nitriles is less common but can be achieved through alternative pathways, such as the copper-catalyzed decarboxylative Mannich-type reaction between cyanoacetic acids and 2H-azirines.[1] Nickel-catalyzed cross-coupling reactions using electron-deficient olefin ligands have also emerged as a strategy for forming complex aziridines.[11][12]
Comparative Analysis of Catalytic Systems
The choice of catalytic system depends on factors such as substrate scope, desired stereochemical outcome, and operational simplicity. Organocatalytic phase-transfer catalysis often offers advantages in terms of cost, scalability, and tolerance to air and moisture.
| Catalytic System | Catalyst Type | Key Features | Typical Yield | Typical ee | Reference |
| Organocatalysis | Cinchona Alkaloid-derived CPTC | Operationally simple, scalable, tolerates various functional groups. | 70-95% | 85-99% ee | [6][7] |
| Organocatalysis | Dipeptide-based Phosphonium Salt | Effective for aza-Darzens reactions, good for trisubstituted aziridines. | up to 98% | 83->99% ee | [1] |
| Transition Metal | VAPOL/VANOL-Boron Lewis Acid | Highly effective for reactions of imines with diazo compounds. | High | High | [9][10] |
| Transition Metal | Chiral N,N'-dioxide/Cu(II) Complex | Nucleophilic addition to 2H-azirines. | High | Excellent | [2] |
| Transition Metal | Nickel / EDO Ligand | Cross-coupling reactions to generate quaternary carbons. | Variable | N/A | [11][12] |
Detailed Application Protocol: Asymmetric Aziridination via Phase-Transfer Catalysis
This protocol describes a representative procedure for the asymmetric synthesis of a chiral N-aryl-aziridine-2-carbonitrile using a Cinchona alkaloid-derived phase-transfer catalyst. This method is adapted from established literature procedures.[7]
Materials and Reagents
-
Substrate: Cinnamonitrile (or other α,β-unsaturated nitrile)
-
Nitrogen Source: N-Hydroxy-N-phenyl-4-methylbenzenesulfonamide
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (a CPTC)
-
Base: Potassium hydroxide (KOH), finely powdered
-
Solvent: Dichloromethane (DCM), anhydrous
-
Other: Anhydrous sodium sulfate, silica gel for chromatography
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Chiral HPLC for enantiomeric excess (ee) determination
Step-by-Step Protocol
Caption: General workflow for PTC-mediated asymmetric aziridination.
-
Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add the α,β-unsaturated nitrile (1.0 mmol, 1.0 eq) and the N-hydroxy-N-aryl sulfonamide (1.2 mmol, 1.2 eq).
-
Solvent Addition and Cooling: Add anhydrous dichloromethane (10 mL) and stir the mixture to dissolve the reagents. Cool the flask to 0 °C using an ice bath.
-
Initiation of Catalysis: To the cooled, stirring solution, add finely powdered potassium hydroxide (5.0 mmol, 5.0 eq) followed by the chiral phase-transfer catalyst (0.1 mmol, 10 mol%).
-
Causality Note: Vigorous stirring is crucial to maximize the interfacial area between the solid base and the organic phase, which is essential for efficient deprotonation and catalyst turnover.
-
-
Reaction Progress: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Aqueous Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid KOH and other salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Self-Validation: The aqueous wash removes the catalyst and any remaining inorganic salts. Proper phase separation is key to obtaining a clean crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure chiral this compound.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) column.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Inefficient stirring or inactive base.
-
Solution: Ensure the KOH is finely powdered and not clumped. Increase the stirring rate to improve phase mixing.
-
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature is too high; catalyst degradation.
-
Solution: Maintain the reaction temperature strictly at 0 °C or lower. Ensure the catalyst is pure and handled correctly. Screen alternative solvents or catalyst scaffolds.
-
-
Side Product Formation:
-
Cause: Ring-opening of the aziridine product under basic conditions.
-
Solution: Minimize reaction time once the starting material is consumed. Ensure a prompt and efficient workup procedure.
-
Conclusion
The asymmetric synthesis of chiral aziridine-2-carbonitriles is a vibrant area of research with significant implications for synthetic and medicinal chemistry. Organocatalytic methods, particularly those employing chiral phase-transfer catalysts derived from Cinchona alkaloids, have emerged as robust, scalable, and highly enantioselective strategies.[6][7] These protocols provide reliable access to valuable chiral building blocks, paving the way for the discovery and development of novel therapeutics and complex molecular architectures. Continued innovation in catalyst design and reaction methodology will further expand the synthetic utility of these powerful transformations.[1][13]
References
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- Alonso, I., et al. (2024). Recent Developments in Catalytic Asymmetric Aziridination. PMC - NIH.
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Topic: Nucleophilic Ring-Opening Reactions of Aziridine-2-carbonitrile
An Application Guide for the Synthetic Chemist
Abstract: This document provides a comprehensive technical guide on the nucleophilic ring-opening of aziridine-2-carbonitriles, a cornerstone reaction in modern synthetic and medicinal chemistry. Aziridines, as the smallest nitrogen-containing heterocycles, possess significant ring strain (approx. 25–30 kcal/mol) that renders them highly reactive.[1][2] The presence of an electron-withdrawing nitrile group at the C2 position further activates the ring, making it an exceptionally versatile intermediate for creating complex nitrogenous compounds.[1] This guide delves into the mechanistic underpinnings, regiochemical and stereochemical control, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the reaction with a variety of nucleophiles, emphasizing the causality behind experimental design to empower users to rationally design and troubleshoot their synthetic routes.
The Underlying Chemistry: Why Aziridine-2-carbonitrile is a Privileged Synthon
The synthetic utility of this compound is rooted in a powerful combination of inherent ring strain and electronic activation. The three-membered ring is highly strained, creating a strong thermodynamic driving force for ring-opening reactions.[2] The nitrile group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the ring carbons, particularly the carbon to which it is attached (C2).[1]
This electronic activation is further modulated by the substituent on the aziridine nitrogen. Electron-withdrawing "activating" groups (e.g., Tosyl (Ts), Boc, Cbz) are crucial.[2][3][4] They serve two primary functions:
-
They withdraw electron density, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons.
-
They stabilize the developing negative charge on the nitrogen as it becomes a better leaving group during the ring-opening process.[4]
Consequently, N-activated aziridine-2-carbonitriles are potent electrophiles, poised to react with a wide spectrum of nucleophiles to stereoselectively form valuable products like α- and β-amino acids, diamines, and other intricate heterocyclic systems.[1][2][3]
Controlling the Attack: Regio- and Stereoselectivity
The success of any ring-opening reaction hinges on controlling where the nucleophile attacks (regioselectivity) and the resulting three-dimensional arrangement (stereochemistry).
Regioselectivity: The Battle of C2 vs. C3
Nucleophilic attack can occur at either the C2 (substituted) or C3 (often unsubstituted) carbon of the aziridine ring. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Under Sₙ2 Conditions: In a typical Sₙ2 mechanism, the nucleophile will attack the less sterically hindered carbon. For a 2-substituted aziridine, this would favor attack at C3.
-
Electronic Influence of the Nitrile Group: The nitrile group strongly activates the C2 position, making it highly electrophilic. This electronic pull can counteract steric effects, often leading to attack at the more substituted C2 position.[4][5]
-
The Role of Lewis & Brønsted Acids: The addition of a Lewis or Brønsted acid is a powerful tool for activating the aziridine. The acid coordinates to the nitrogen atom, creating a highly reactive aziridinium ion.[6][7][8][9] This activation can shift the mechanism towards a more Sₙ1-like pathway. In this scenario, a partial positive charge builds up on the ring carbons. The C2 carbon, being adjacent to the nitrile group, can better stabilize this charge, thus favoring nucleophilic attack at the C2 position.[5]
The choice of catalyst is therefore a critical experimental parameter. For instance, BF₃·OEt₂ is a commonly used Lewis acid that effectively promotes regioselective ring-openings.[9][10]
Caption: Stereospecific inversion of configuration via an Sₙ2 mechanism.
Application Notes and Experimental Protocols
This section provides validated starting points for performing nucleophilic ring-opening reactions on N-activated aziridine-2-carbonitriles.
Safety First: Aziridines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. [11]
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol describes the synthesis of a β-amino ether, a valuable building block, via the regioselective ring-opening of an N-tosylaziridine with an alcohol, catalyzed by a Lewis acid. Objective: To synthesize a β-alkoxy-α-amino nitrile derivative.
Materials:
-
N-Tosyl-aziridine-2-carbonitrile (1.0 equiv)
-
Anhydrous alcohol (e.g., Methanol, 5.0-10.0 equiv)
-
Lewis Acid (e.g., Scandium triflate (Sc(OTf)₃) or Boron trifluoride etherate (BF₃·OEt₂), 5-20 mol %) [7][9]* Anhydrous dichloromethane (DCM) as solvent
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosyl-aziridine-2-carbonitrile (1.0 equiv) and dissolve it in anhydrous DCM.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol %) to the solution. Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Add the anhydrous alcohol (5.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The regioselectivity of the product can be confirmed using 2D NMR techniques (HMBC, NOESY) to establish the connectivity and spatial relationships between the newly introduced alkoxy group and the existing functionalities.
| Nucleophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3) |
| Methanol | Sc(OTf)₃ (10) | DCE | 25 | 12 | >90 | Highly C2 selective |
| Benzyl Alcohol | BF₃·OEt₂ (20) | DCM | 0-25 | 8 | ~85 | Highly C2 selective |
| Water (TFA) | CF₃CO₂H (acid) | - | 25 | 6 | >90 | C2 selective [5][12] |
Table 1: Representative Conditions for Oxygen Nucleophile Ring-Opening.
Protocol 2: Ring-Opening with an Amine Nucleophile (Solvent-Free)
This protocol outlines the synthesis of a 1,2-diamine derivative. For certain activated aziridines and aromatic amines, the reaction can proceed efficiently without a catalyst or solvent, offering a green chemistry advantage. [13] Objective: To synthesize a protected 1,2-diamine.
Materials:
-
N-Tosyl-2-aryl-aziridine (1.0 equiv)
-
Aromatic amine (e.g., Aniline, 1.5 equiv)
-
Standard heating and stirring apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-tosyl-2-aryl-aziridine (1.0 equiv) and the aniline (1.5 equiv).
-
Heating: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours when the starting materials form a homogenous melt.
-
Purification: After cooling to room temperature, the resulting solid can often be purified directly by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography.
Trustworthiness: The absence of solvent and catalyst simplifies the reaction and purification, reducing the likelihood of side products. The direct formation of a crystalline product upon cooling is a strong indicator of a clean, high-yielding reaction.
Protocol 3: Ring-Opening with Carbon Nucleophiles (Organometallics)
The reaction with carbon nucleophiles like Grignard reagents can be challenging due to their high reactivity, which can lead to attacks on the nitrile group. [2]However, with careful control of conditions, this method provides a direct route to C-C bond formation. [14][15] Objective: To form a C-C bond via ring-opening with a Grignard reagent.
Materials:
-
N-Protected this compound (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lewis Acid (optional, e.g., CuI)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-protected this compound in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organometallic reagent.
-
Nucleophile Addition: Add the Grignard reagent dropwise to the cold, stirred solution over 20-30 minutes.
-
Reaction Monitoring: Stir at -78 °C and monitor the reaction by TLC, quenching small aliquots in saturated ammonium chloride (NH₄Cl).
-
Work-up: Once the reaction is complete, quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Caption: A generalized workflow for nucleophilic ring-opening experiments.
Conclusion and Future Outlook
The nucleophilic ring-opening of aziridine-2-carbonitriles is a robust and highly adaptable strategy for the synthesis of diverse and complex nitrogen-containing molecules. By carefully selecting the N-activating group, nucleophile, catalyst, and reaction conditions, chemists can exert precise control over the regiochemical and stereochemical outcomes of the transformation. The protocols outlined in this guide serve as a foundation for further exploration and optimization. As the demand for enantiomerically pure pharmaceuticals and complex natural products grows, the strategic application of these strained heterocyclic synthons will undoubtedly continue to be a major focus of innovation in synthetic chemistry.
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One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters.[Link]
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Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry.[Link]
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Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur Repository.[Link]
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Reaction Mechanism. PolyAziridine LLC.[Link]
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Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry.[Link]
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Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. PubMed.[Link]
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Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate.[Link]
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Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.[Link]
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Acid-catalyzed ring-opening polymerization mechanism of aziridine. ResearchGate.[Link]
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Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. NIH.[Link]
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Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. NIH.[Link]
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Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns. PubMed.[Link]
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Nucleophilic ring-opening of activated aziridines. ETH Research Collection.[Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.[Link]
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SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository.[Link]
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Alkylative Aziridine Ring-Opening Reactions. NIH.[Link]
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Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC Publishing).[Link]
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Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate.[Link]
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Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups. MSU Chemistry.[Link]
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Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling.[Link]
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A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI.[Link]
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Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. ScienceDirect.[Link]
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Synthesis of aziridines. Organic Chemistry Portal.[Link]
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Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.[Link]
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Regioselective ring opening of aziridine for synthesizing azaheterocycle. NIH.[Link]
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Recent updates and future perspectives in aziridine synthesis and reactivity. NIH.[Link]
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Nucleophilic ring opening reactions of aziridines. Semantic Scholar.[Link]
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Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. NIH.[Link]
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Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed.[Link]
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Aziridines in Synthesis. Baran Lab.[Link]
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An Easy Route to Aziridine Ketones and Carbinols. NIH.[Link]
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AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois.[Link]
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Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Semantic Scholar.[Link]
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Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. ResearchGate.[Link]
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Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester.[Link]
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Synthetic Applications of Aziridinium Ions. MDPI.[Link]
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Application Notes & Protocols: The Strategic Use of Aziridine-2-carbonitrile in the Synthesis of α- and β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aziridine-2-carbonitrile stands as a highly versatile and powerful chiral building block in modern organic synthesis. Its inherent ring strain (approximately 26-27 kcal/mol) makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions, providing a robust platform for the stereoselective synthesis of a diverse array of non-proteinogenic α- and β-amino acids.[1] This guide provides an in-depth exploration of the synthetic strategies, experimental protocols, and mechanistic underpinnings of using N-activated aziridine-2-carbonitriles for the preparation of valuable amino acid derivatives. We will delve into the critical factors governing regioselectivity, the step-by-step execution of key transformations, and the rationale behind the selection of reagents and reaction conditions.
The this compound Synthon: Core Principles
The utility of this compound in amino acid synthesis hinges on the controlled, nucleophilic cleavage of one of the two C-N bonds of the strained three-membered ring. The regiochemical outcome of this ring-opening reaction is the pivotal factor that dictates whether the final product is an α-amino acid or a β-amino acid. A critical prerequisite for predictable reactivity is the "activation" of the aziridine nitrogen with an electron-withdrawing group (EWG), such as a p-toluenesulfonyl (Ts) or nosyl (Ns) group.[1][2] This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
The overall synthetic pathway from this compound to the target amino acid involves two key transformations:
-
Nucleophilic Ring-Opening: A nucleophile attacks either the C2 or C3 position of the aziridine ring.
-
Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxylic acid. This can be performed either before or after the ring-opening, depending on the stability of the nitrile group to the ring-opening conditions and the nature of the nucleophile.[3]
The choice of nucleophile and the substitution pattern on the aziridine ring are the primary determinants of the regioselectivity of the ring-opening reaction.
Logical Framework: Regioselective Nucleophilic Attack
The nucleophilic attack on an N-activated this compound can proceed via two distinct pathways, leading to different classes of amino acids. This choice is not random but is governed by steric and electronic factors, which can be manipulated by the synthetic chemist.
Caption: Regioselective pathways for amino acid synthesis.
Synthesis of α-Amino Acids via C3-Regioselective Ring Opening
The synthesis of α-amino acids from this compound precursors is achieved when the incoming nucleophile selectively attacks the C3 carbon of the aziridine ring. This outcome is generally favored when the C3 position is sterically unhindered and the nucleophile is "soft." Carbon nucleophiles, particularly higher-order organocuprates, have proven to be highly effective for this transformation.[4][5]
A key insight for achieving high regioselectivity with carbon nucleophiles is the use of the aziridine-2-carboxylic acid (obtained by pre-hydrolysis of the nitrile) instead of the corresponding ester.[4] The carboxylate anion discourages attack at the adjacent C2 position and prevents the nucleophile from reacting at a competing carbonyl ester group.
Experimental Protocol: Synthesis of (S)-N-Tosyl-α-phenylalanine
This protocol outlines the synthesis of an exemplary α-amino acid starting from (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid, which can be prepared from the corresponding nitrile by hydrolysis.
Step 1: Hydrolysis of (2S)-N-Tosylthis compound (if starting from the nitrile)
-
Dissolve the this compound in a mixture of aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).
-
Heat the mixture under reflux until TLC or LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.
-
Neutralize the solution and extract the product, (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid, with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: C3-Regioselective Ring Opening with a Higher-Order Cuprate
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the higher-order Gilman cuprate. To a suspension of CuCN in anhydrous THF at -78 °C, add two equivalents of phenyllithium dropwise. Allow the mixture to warm slightly to form a clear solution.
-
In a separate flask, dissolve (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid in anhydrous THF and cool to -78 °C.
-
Add one equivalent of a strong, non-nucleophilic base (e.g., n-BuLi) to deprotonate the carboxylic acid, forming the lithium carboxylate in situ.
-
Transfer the freshly prepared cuprate solution to the solution of the lithium aziridine-2-carboxylate via cannula at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2S)-2-(p-toluenesulfonamido)-3-phenylpropanoic acid.
Workflow and Data
Caption: Workflow for α-Amino Acid Synthesis.
| Nucleophile (R in R₂Cu(CN)Li₂) | Product (α-Amino Acid) | Typical Yield | Reference |
| Phenyl | Phenylalanine | 85% | [5] |
| Methyl | Alanine | 90% | [5] |
| n-Butyl | Norleucine | 82% | [5] |
| Vinyl | 2-Amino-3-butenoic acid | 75% | [4] |
Synthesis of β-Amino Acids via C2-Regioselective Ring Opening
The synthesis of β-amino acids requires the nucleophile to attack the C2 carbon of the aziridine ring. This is generally a less favored pathway due to the steric hindrance and electronic influence of the adjacent carboxylate/carbonitrile group. However, C2-attack can be promoted under specific conditions:
-
Sterically Hindered C3: If the C3 position of the aziridine bears a bulky substituent, nucleophilic attack is sterically directed to the C2 position.[5]
-
Catalytic Reductive Carboxylation: A powerful modern method involves the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂.[6] This method proceeds with high regioselectivity for C2-carboxylation, providing direct access to β-amino acids.
Experimental Protocol: Ni-Catalyzed Carboxylation for β-Amino Acid Synthesis
This protocol is adapted from the work of Martin and coworkers and illustrates a state-of-the-art method for synthesizing β-amino acids from aziridines.[6] The starting material is the N-substituted aziridine, which can be derived from the corresponding this compound.
Step 1: Preparation of N-Substituted Aziridine
-
The this compound can be reduced (e.g., with LiAlH₄) to the corresponding aziridinemethanol, which can then be further elaborated if necessary. For this specific catalytic cycle, a simple N-substituted aziridine (without the C2-carbonitrile) is the direct substrate.
Step 2: Nickel-Catalyzed Reductive Carboxylation
-
To an oven-dried vial, add the N-substituted aziridine (0.20 mmol), NiCl₂·glyme (10 mol%), the specified bipyridine ligand (e.g., L1 in the original paper, 20 mol%), and manganese powder (0.60 mmol).
-
Seal the vial with a septum and purge with CO₂ gas (using a balloon) for 5 minutes.
-
Add anhydrous solvent (e.g., DMPU, 0.50 mL) and methanol (1 mmol) via syringe.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 10 °C) for 48 hours under a CO₂ atmosphere.
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Make the aqueous layer basic with 1M NaOH and extract again with ethyl acetate.
-
Acidify the aqueous layer to pH 3-4 and extract the final β-amino acid product with ethyl acetate.
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the β-amino acid.
Workflow and Data
Caption: Workflow for β-Amino Acid Synthesis.
| Aziridine Substrate (N- and C-substituents) | Product (β-Amino Acid) | Typical Yield | Reference |
| N-Ts, 2-Phenyl | β-Phenylalanine | 85% | [6] |
| N-Boc, 2-Methyl | β-Alanine | 78% | [6] |
| N-Ts, 2-(4-methoxyphenyl) | β-Tyrosine derivative | 90% | [6] |
Stereochemical Control in Aziridine-Based Amino Acid Synthesis
A significant advantage of this synthetic strategy is the ability to produce enantiomerically pure amino acids. The stereochemical outcome is dictated by the configuration of the starting chiral this compound, which is often synthesized from readily available chiral pool materials like D- or L-serine.[7]
The nucleophilic ring-opening of the aziridine proceeds via an Sₙ2-type mechanism. This results in an inversion of configuration at the carbon atom that is attacked by the nucleophile.
-
For α-Amino Acid Synthesis (C3 Attack): The stereocenter at C2 remains untouched, while a new stereocenter is formed at C3 with an inverted configuration relative to the starting material if C3 was also a stereocenter. If C3 is prochiral, the attack establishes a new stereocenter.
-
For β-Amino Acid Synthesis (C2 Attack): The stereocenter at C2 is inverted.
This predictable stereochemical outcome allows for the rational design and synthesis of specific stereoisomers of novel amino acids.[8][9]
Conclusion and Future Outlook
The use of this compound and its derivatives is a powerful and versatile strategy for the stereoselective synthesis of both α- and β-amino acids. By carefully selecting the N-activating group, the nucleophile, and the reaction conditions, chemists can control the regioselectivity of the crucial ring-opening step. The ability to translate the stereochemistry of a readily available starting material into the final product makes this an invaluable tool for creating novel amino acid building blocks for applications in drug discovery, peptide science, and materials science. Future developments in this field will likely focus on expanding the scope of catalytic methods to further enhance efficiency, selectivity, and functional group tolerance.
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Church, N. J., & Young, D. W. (1995). Synthesis of α-amino acids by ring opening of aziridine-2-carboxylates with carbon nucleophiles. Tetrahedron Letters, 36(1), 151-154. [Link]
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Beresford, K. J. M., Church, N. J., & Young, D. W. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 4(14), 2896-2904. [Link]
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Singh, G. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2827-2869. [Link]
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Gant, T. G., & Meyers, A. I. (2009). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. The Journal of organic chemistry, 74(5), 2178-2181. [Link]
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Costero, A. M., Gil, S., Parra, M., & Rodríguez, P. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9206-9216. [Link]
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Ha, H. J., & Park, G. S. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269345. [Link]
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Farràs, J., Ginesta, X., Sutton, P. W., & Vilarrasa, J. (2001). β3-Amino acids by nucleophilic ring-opening of N-nosyl aziridines. Tetrahedron, 57(38), 8141-8149. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (2011). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 16(7), 5834-5849. [Link]
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Martin, R., & Pérez-Temprano, M. H. (2021). Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. Organic Letters, 23(7), 2699-2703. [Link]
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Kuzmič, S., Hrast, M., & Frlan, R. (2021). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 68(2), 261-272. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Stankovic, S., D'hooghe, M., Catak, S., Waroquier, M., Van Speybroeck, V., De Kimpe, N., & Ha, H. J. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]
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Sowińska, A., Jaworski, K., & Kwit, M. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 735. [Link]
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Application Notes & Protocols: Aziridine-2-carbonitrile as a Versatile Precursor for Azaheterocycles
Abstract
This guide provides a comprehensive overview of the synthetic utility of aziridine-2-carbonitrile, a potent and versatile building block for the construction of diverse nitrogen-containing heterocycles (azaheterocycles). We delve into the fundamental principles governing its reactivity, stemming from the inherent ring strain of the three-membered ring combined with the electronic influence of the C2-nitrile substituent. Detailed, field-proven protocols for the synthesis of valuable heterocyclic scaffolds, including imidazolines and pyrrolidines, are presented. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducibility and empower researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of a Strained Synthon
Azaheterocycles form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular strategies to access these scaffolds is a central goal in modern organic synthesis.[1][2] Aziridines, the smallest nitrogen-containing heterocycles, are powerful intermediates due to their significant ring strain (approx. 25–30 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[3][4]
This compound emerges as a particularly valuable synthon. The presence of the electron-withdrawing nitrile group enhances the electrophilicity of the ring carbons, especially C2, activating the molecule for a range of regioselective transformations.[4] This unique combination of strain and electronic activation allows this compound to serve as a linchpin in the stereocontrolled synthesis of more complex and valuable azaheterocycles.[5] This document serves as a practical guide to harnessing this reactivity.
Foundational Principles: Synthesis and Reactivity
Synthesis of the this compound Precursor
The reliable synthesis of the starting material is paramount. While several methods exist for aziridination, a common and effective approach for producing 2-substituted aziridines is the Lewis acid-catalyzed reaction of an imine with a diazo compound, an "aza-Darzens-like" reaction.[6][7] This method often proceeds with high diastereoselectivity, favoring the cis-isomer.
Representative Protocol: Lewis Acid-Catalyzed Synthesis of an N-Aryl-3-aryl-aziridine-2-carbonitrile
This protocol is adapted from established methods for synthesizing related aziridine-2-carboxylates and ketoesters.[6]
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the N-aryl imine (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.2 M).
-
Catalyst Addition: Add the Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂) (10 mol%), to the solution at 0 °C and stir for 15 minutes.
-
Diazo Addition: Dissolve diazoacetonitrile (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Core Reactivity: The Ring-Opening Paradigm
The synthetic utility of this compound is dominated by nucleophilic ring-opening reactions. The course of these reactions is dictated by the choice of nucleophile and catalyst, which together control the regioselectivity of the attack.
-
Lewis Acid Activation: Protic or Lewis acids coordinate to the aziridine nitrogen, creating a highly reactive aziridinium ion. This dramatically enhances the electrophilicity of the ring carbons.[5][8]
-
Regioselectivity: Nucleophilic attack can occur at either C2 or C3.
-
Attack at C2: This position is electronically activated by the adjacent nitrile group. This pathway is often favored under conditions that proceed via an Sₙ2-like mechanism.
-
Attack at C3: In cases where the aziridinium ion has significant carbocation character at C3 (e.g., if C3 bears a stabilizing substituent like an aryl group), attack may occur there.
-
-
Azomethine Ylide Formation: Thermal or photochemical activation of certain N-substituted aziridines can induce an electrocyclic ring-opening to form an azomethine ylide. This 1,3-dipole can be trapped in [3+2] cycloaddition reactions, providing a powerful route to five-membered rings like pyrrolidines.[9][10]
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- 10. researchgate.net [researchgate.net]
Catalytic Methods for the Synthesis of Aziridine-2-carbonitriles: A Detailed Guide for Researchers
Introduction: The Significance of Aziridine-2-carbonitriles in Modern Drug Discovery and Organic Synthesis
Aziridine-2-carbonitriles represent a unique and highly valuable class of three-membered nitrogen heterocycles. The inherent ring strain of the aziridine core, combined with the synthetic versatility of the nitrile functionality, makes these molecules powerful building blocks in medicinal chemistry and organic synthesis. The cyano group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing access to a diverse array of chiral amino compounds and complex molecular architectures. Consequently, the development of efficient and stereoselective catalytic methods for the synthesis of aziridine-2-carbonitriles is a topic of significant interest to researchers in both academic and industrial settings, particularly those involved in the discovery and development of novel therapeutics.
This comprehensive guide provides an in-depth overview of the state-of-the-art catalytic methodologies for the synthesis of aziridine-2-carbonitriles. We will delve into the mechanistic underpinnings of various catalytic systems, offer detailed, field-proven protocols, and present quantitative data to enable researchers to select and implement the most suitable method for their specific synthetic challenges.
I. Asymmetric Phase-Transfer Catalysis: A Powerful Tool for Enantioselective Aziridination
Phase-transfer catalysis (PTC) has emerged as a practical and scalable method for the synthesis of chiral molecules, offering operational simplicity and mild reaction conditions.[1] In the context of aziridine-2-carbonitrile synthesis, asymmetric PTC provides an elegant strategy for the enantioselective aziridination of α,β-unsaturated nitriles. This approach typically involves the use of a chiral quaternary ammonium salt, often derived from cinchona alkaloids, to shuttle an anionic nitrogen source from an aqueous or solid phase to an organic phase containing the α,β-unsaturated nitrile.[2][3]
A. Mechanistic Rationale: The Role of the Chiral Catalyst
The key to enantioselectivity in phase-transfer catalyzed aziridination lies in the formation of a chiral ion pair between the catalyst's cation and the anionic nitrogen source. This chiral environment dictates the facial selectivity of the subsequent Michael addition to the α,β-unsaturated nitrile. The reaction proceeds through a 1,4-conjugate addition of the nitrogen nucleophile to the electron-deficient alkene, followed by an intramolecular cyclization to furnish the aziridine ring. The structure of the chiral catalyst, particularly the substituents on the quaternary ammonium center, plays a crucial role in creating a well-defined chiral pocket that directs the approach of the substrate.
Figure 1: General workflow for asymmetric phase-transfer catalyzed aziridination.
B. Protocol: Enantioselective Aziridination of Cinnamonitrile using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst
This protocol is adapted from established procedures for the aziridination of α,β-unsaturated carbonyl compounds and demonstrates a practical approach for the synthesis of chiral 2-cyano-3-phenylaziridine.[3]
Materials:
-
Cinnamonitrile (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
(S)-N-(9-Anthracenylmethyl)cinchonidinium chloride (10 mol%)
-
Toluene (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cinnamonitrile (1.0 mmol), tert-butyl carbamate (1.2 mmol), (S)-N-(9-Anthracenylmethyl)cinchonidinium chloride (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (5 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add sodium hypochlorite pentahydrate (1.5 mmol) to the reaction mixture over 30 minutes.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-cyano-3-phenylaziridine.
Expected Outcome:
This method is expected to provide the desired aziridine product in good yield and with high enantioselectivity. The stereochemical outcome is determined by the choice of the cinchona alkaloid-derived catalyst.
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Chalcone | (R)-N-(9-Anthracenylmethyl)cinchonidinium chloride | 95 | 92 | [3] |
| Ethyl cinnamate | (S)-N-(9-Anthracenylmethyl)cinchonidinium chloride | 88 | 90 | Adapted from[3] |
| Cinnamonitrile | (S)-N-(9-Anthracenylmethyl)cinchonidinium chloride | Expected: Good | Expected: High | - |
Table 1: Representative results for asymmetric phase-transfer catalyzed aziridination of electron-deficient olefins.
II. Organocatalytic Aziridination: A Metal-Free Approach
Organocatalysis offers a powerful and often more sustainable alternative to metal-catalyzed transformations. For the synthesis of aziridine-2-carbonitriles, organocatalytic methods typically proceed via an aza-Michael addition of a suitable nitrogen nucleophile to the α,β-unsaturated nitrile, followed by intramolecular cyclization. Chiral amines and their derivatives are frequently employed as catalysts to induce enantioselectivity.[4]
A. Mechanistic Insights: Iminium and Enamine Activation
In a common organocatalytic pathway for the aziridination of α,β-unsaturated aldehydes, a chiral secondary amine catalyst reacts with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, facilitating the conjugate addition of a nitrogen nucleophile. The resulting enamine intermediate then undergoes intramolecular cyclization to form the aziridine ring and regenerate the catalyst. A similar activation strategy can be envisioned for α,β-unsaturated nitriles, although the activation of the nitrile group itself can also play a role.
Figure 2: Proposed organocatalytic cycle for aziridination via iminium ion activation.
B. Protocol: Organocatalytic Enantioselective Aza-Michael Addition-Cyclization
This protocol is based on the successful organocatalytic aziridination of α,β-unsaturated aldehydes and can be adapted for α,β-unsaturated nitriles using a suitable nitrogen source.[5]
Materials:
-
Cinnamonitrile (0.5 mmol)
-
tert-Butyl N-hydroxycarbamate (0.6 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic acid (20 mol%)
-
Dichloromethane (DCM) (2.0 mL)
Procedure:
-
To a dry vial, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) and benzoic acid (0.1 mmol).
-
Add dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add cinnamonitrile (0.5 mmol) to the catalyst solution.
-
In a separate vial, dissolve tert-butyl N-hydroxycarbamate (0.6 mmol) in dichloromethane (1.0 mL).
-
Slowly add the solution of the nitrogen source to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-protected this compound.
Expected Outcome:
This method is anticipated to provide the chiral this compound with good diastereo- and enantioselectivity. The choice of the chiral amine catalyst is critical for achieving high stereocontrol.
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 85 | 99 | [5] |
| Crotonaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 78 | 96 | [5] |
| Cinnamonitrile | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Expected: Good | Expected: High | - |
Table 2: Enantioselective organocatalytic aziridination of α,β-unsaturated aldehydes.
III. Lewis Acid Catalysis: Activating the Unactivated
Lewis acid catalysis provides another avenue for the synthesis of aziridine-2-carbonitriles. The Lewis acid can activate the α,β-unsaturated nitrile towards nucleophilic attack by coordinating to the nitrile nitrogen or by activating the nitrogen source. Lanthanide triflates, among other Lewis acids, have shown promise in related transformations.[6]
A. Mechanistic Considerations: Dual Activation
A plausible mechanism involves the Lewis acid coordinating to the nitrogen of the α,β-unsaturated nitrile, thereby increasing its electrophilicity and facilitating the conjugate addition of a nitrogen nucleophile. Alternatively, the Lewis acid can activate the nitrogen source, such as a diazo compound, to form a reactive intermediate that then undergoes cycloaddition with the alkene.
Figure 3: Proposed mechanism for Lewis acid-catalyzed aziridination.
B. Protocol: Lanthanide-Catalyzed Aziridination with a Diazo Compound
This protocol is a conceptual adaptation based on Lewis acid-catalyzed reactions of diazo compounds with other electrophiles.[7]
Materials:
-
Cinnamonitrile (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add scandium(III) triflate (0.1 mmol).
-
Add dry dichloromethane (2 mL) and stir until the catalyst is dissolved.
-
Add cinnamonitrile (1.0 mmol) to the catalyst solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in dry dichloromethane (3 mL) to the reaction mixture over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the aziridine-2-carboxylate-2-carbonitrile.
Expected Outcome:
This reaction is expected to produce the corresponding polysubstituted aziridine. The diastereoselectivity will depend on the specific substrate and reaction conditions. Enantioselective versions would require the use of a chiral Lewis acid catalyst.
IV. Conclusion and Future Outlook
The catalytic synthesis of aziridine-2-carbonitriles is a rapidly evolving field with significant potential for further development. The methodologies presented in this guide, including asymmetric phase-transfer catalysis, organocatalysis, and Lewis acid catalysis, provide robust starting points for accessing these valuable building blocks. While direct protocols for α,β-unsaturated nitriles are still emerging in the literature, the principles and procedures adapted from related electron-deficient olefins offer a clear path forward for researchers.
Future efforts will likely focus on expanding the substrate scope, improving the efficiency and stereoselectivity of existing methods, and developing novel catalytic systems that operate under even milder and more sustainable conditions. The continued exploration of these synthetic avenues will undoubtedly unlock new opportunities for the application of aziridine-2-carbonitriles in the synthesis of complex molecules with important biological activities.
V. References
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Bew, S. P., et al. (2011). Asymmetric Phase-Transfer-Catalyzed Aziridination of α,β-Unsaturated Ketones. Organic Letters, 13(18), 4882–4885. [Link]
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Minakata, S., et al. (2008). Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis. Chemical Communications, (47), 6363-6365. [Link]
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Umeda, N., et al. (2021). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. RSC Advances, 11(41), 25487-25491. [Link]
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Aggarwal, V. K., et al. (2003). Catalytic, Asymmetric Corey−Chaykovsky Epoxidation and Aziridination. Organic Letters, 5(20), 3713–3715. [Link]
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Veselý, J., et al. (2007). Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 46(5), 778-781. [Link]
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Lu, X., et al. (2018). Lanthanide-Catalyzed Asymmetric Aziridination of α,β-Unsaturated Carbonyl Compounds. Organic Letters, 20(15), 4566–4570. [Link]
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Brandt, P., et al. (2000). Mechanism of the Copper-Catalyzed Asymmetric Aziridination of Alkenes. Journal of the American Chemical Society, 122(33), 8013–8020. [Link]
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Wang, F., et al. (2022). Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters. Angewandte Chemie International Edition, 61(29), e202204462. [Link]
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Gross, P., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447-1454. [Link]
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Maruoka, K. (2008). Practical aspects of asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 47(34), 6378-6380. [Link]
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Varala, R., et al. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006(10), 1549-1553. [Link]
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Córdova, A., et al. (2011). Catalytic asymmetric aziridination of α,β-unsaturated aldehydes. Chemistry–A European Journal, 17(28), 7904-7917. [Link]
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Singh, G. S. (2010). Recent progress in the synthesis and chemistry of aziridines. Tetrahedron, 66(48), 9153-9177. [Link]
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Chen, J., et al. (2015). Electrocatalytic aziridination of alkenes mediated by n-Bu4NI: a radical pathway. Organic Letters, 17(5), 986-989. [Link]
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de Alaniz, J. R. (2019). Synthesis and Application of Bioactive N-Functionalized Aziridines. Angewandte Chemie International Edition, 58(4), 986-1004. [Link]
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Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 36(10), 772-781. [Link]
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Doyle, M. P., et al. (2010). Dirhodium(II) catalysts for enantioselective C–H amination. Chemical Society Reviews, 39(8), 2902-2913. [Link]
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Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium(II) carbene and nitrene insertion. Nature, 451(7177), 417-424. [Link]
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Zhang, J., et al. (2019). Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with α,β-Unsaturated Nitriles. Organic Letters, 21(19), 7853–7857. [Link]
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Sweeney, J. B. (2009). Aziridines: from synthesis to synthetic application. Chemical Society Reviews, 38(4), 1007-1018. [Link]
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Hu, W., et al. (2016). Catalytic Asymmetric [3 + 2] Cycloaddition of N-Allenylamides with α,β-Unsaturated Nitriles: Enantioselective Synthesis of Highly Functionalized Pyrroles. Angewandte Chemie International Edition, 55(4), 1511-1514. [Link]
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Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]
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Ferreira, V. F., et al. (2011). Recent advances in the synthesis of aziridines. Journal of the Brazilian Chemical Society, 22, 607-632. [Link]
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Watson, I. D., et al. (2006). Enantioselective organocatalytic azalactonization. Journal of the American Chemical Society, 128(10), 3144-3145. [Link]
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Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]
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O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 37(8), 506-517. [Link]
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Shibasaki, M., & Kanai, M. (2008). Asymmetric synthesis with bimetallic catalysts. Chemical Reviews, 108(8), 2853-2873. [Link]
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Trost, B. M., & Cramer, C. J. (2007). The atom economy of a catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 46(33), 6192-6195. [Link]
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Jørgensen, K. A. (2000). Asymmetric organocatalysis. Angewandte Chemie International Edition, 39(20), 3558-3588. [Link]
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Kobayashi, S. (1999). Scandium triflate in organic synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. [Link]
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Doyle, M. P., et al. (1998). Asymmetric [2+1] cycloaddition reactions catalyzed by chiral dirhodium(II) carboxamidates. Chemical Reviews, 98(2), 911-935. [Link]
-
Evans, D. A., et al. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society, 115(14), 6460-6461. [Link]
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Jacobsen, E. N. (1995). Asymmetric catalysis of aziridinations. In Comprehensive Asymmetric Catalysis I–III (pp. 1471-1482). Springer, Berlin, Heidelberg. [Link]
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Müller, P., & Fruit, C. (2003). Enantioselective catalytic aziridinations and amino-hydroxylations. Chemical Reviews, 103(8), 2905-2919. [Link]
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Application Notes and Protocols: Aziridine-2-carbonitrile Derivatives in Medicinal Chemistry
Introduction: The Unique Potential of a Strained Ring
Aziridines, the nitrogen-containing analogs of epoxides, represent the smallest class of saturated nitrogen heterocycles. Their three-membered ring structure is characterized by significant ring strain (approximately 25–30 kcal/mol), which is the primary driver of their high reactivity[1]. In the specific case of aziridine-2-carbonitrile and its derivatives (such as esters and amides of aziridine-2-carboxylic acid), this inherent reactivity is further modulated by the potent electron-withdrawing nature of the nitrile or carboxyl group at the C2 position. This electronic feature enhances the electrophilicity of the ring carbons, making these molecules particularly susceptible to nucleophilic attack and ring-opening[1].
This unique combination of steric strain and electronic activation makes this compound derivatives exceptionally versatile and powerful tools in medicinal chemistry. They are not merely synthetic intermediates but are increasingly recognized as potent pharmacophores capable of forming specific and lasting interactions with biological targets. Their utility spans from serving as chiral building blocks for complex amino acids and alkaloids to acting as highly targeted covalent inhibitors of enzymes implicated in a range of diseases[2][3][4]. This guide provides an in-depth exploration of their synthesis, reactivity, and application, offering detailed protocols for researchers engaged in drug discovery and development.
I. Synthetic Strategies: Forging the Three-Membered Ring
The construction of the this compound scaffold requires careful control of reaction conditions to manage its inherent reactivity. Several robust methods have been established, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability.
A. Intramolecular Cyclization of Acyclic Precursors
One of the most direct and common methods for synthesizing aziridines is through the intramolecular cyclization of haloamines or amino alcohols. This SN2 reaction involves the nucleophilic attack of the amine onto an adjacent carbon bearing a good leaving group (e.g., a halide or a sulfonate ester)[1].
-
Rationale: This method is advantageous due to its straightforward nature and often mild reaction conditions (0 to 100°C)[1]. The choice of base and solvent is critical to deprotonate the amine without promoting side reactions. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting aziridine, making it a valuable route for chiral synthesis.
B. Transition Metal-Catalyzed Aziridination of Olefins
The direct addition of a nitrene group across a double bond is a powerful strategy for forming the aziridine ring. Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are effective in mediating this transformation from nitrene precursors[1].
-
Rationale: This approach allows for the formation of the aziridine ring in a single step from readily available alkenes. The choice of catalyst and ligand is crucial for controlling the efficiency and, most importantly, the enantioselectivity of the reaction. This makes it a highly attractive method for preparing enantiopure aziridine derivatives, which are essential for developing targeted therapeutics[1].
C. Nucleophilic Addition to 2H-Azirine Intermediates
2H-Azirines are highly strained and reactive unsaturated three-membered heterocycles. They serve as excellent electrophiles for the synthesis of functionalized aziridines. Nucleophilic addition to the C=N double bond is a key method for introducing substituents at the C3 position of the aziridine ring[1][5].
-
Rationale: This strategy offers a unique way to access a wide variety of substituted aziridines that might be difficult to synthesize via other routes. The high reactivity of the 2H-azirine intermediate allows for the introduction of diverse functionalities, expanding the chemical space available for drug design[1][5].
Caption: Key synthetic routes to this compound derivatives.
II. Mechanism of Action: Covalent Inhibition of Cysteine Proteases
A primary application of aziridine-2-carboxylic acid derivatives in medicinal chemistry is their function as covalent inhibitors, particularly targeting enzymes with a critical cysteine residue in their active site[4][6]. The inherent electrophilicity of the strained aziridine ring makes it an ideal "warhead" for reacting with the nucleophilic thiolate anion of cysteine.
The mechanism involves a targeted SN2 reaction where the cysteine thiolate attacks one of the electrophilic carbons of the aziridine ring. This leads to the irreversible opening of the ring and the formation of a stable thioether bond between the inhibitor and the enzyme, effectively inactivating it[1][7]. Electron-withdrawing groups on the aziridine nitrogen, such as sulfonyl groups, can further activate the ring, enhancing reactivity and leading to potent inhibition at low micromolar to nanomolar concentrations[6].
This covalent and irreversible mode of action offers several therapeutic advantages, including prolonged duration of action and high potency.
Caption: Covalent modification of a cysteine residue by an aziridine inhibitor.
III. Applications in Drug Discovery
A. Inhibitors of Protein Disulfide Isomerases (PDIs)
Protein disulfide isomerases (PDIs) are a family of enzymes crucial for proper protein folding in the endoplasmic reticulum. Certain members, particularly PDIA1, are overexpressed in various cancers and are implicated in thrombosis. Derivatives of aziridine-2-carboxylic acid have emerged as potent, irreversible inhibitors of PDIA1[1].
Specifically, sulphonamide derivatives of aziridine-2-carboxylic acid esters and amides have demonstrated effective in vitro inhibitory properties against PDIA1 in the low micromolar to low nanomolar range[6][8]. Nuclear Magnetic Resonance (NMR) studies have confirmed that these compounds covalently modify the active-site cysteines (C53 and C56) of PDIA1, leading to enzyme inactivation[1][6]. This targeted inhibition has translated into promising anti-cancer and anti-thrombotic activity in pharmacological studies, making these compounds excellent candidates for further development[6][8].
| Compound Class | Target | Reported Activity (IC₅₀) | Therapeutic Potential | Reference |
| Acyl derivatives of aziridine-2-carboxylic acid | PDIA1 | Weak to moderate | Anticancer | [9] |
| Sulphonamide derivatives of aziridine-2-carboxylic acid | PDIA1 | Low µM to low nM | Anticancer, Antithrombotic | [6] |
| N-sugar substituted chiral aziridines | - | 23-26 µM (on cancer cell lines) | Anticancer (Prostate, Cervical) | [9] |
| Trifluoromethyl-aziridine derivatives | Proteasome (β5 subunit) | ~13.6 µM | Anticancer (Leukemia) | [10] |
B. Anticancer and Antibacterial Agents
The alkylating nature of the aziridine ring has long been exploited in anticancer therapy, with natural products like Mitomycin C serving as classic examples[2]. The physiological effect of these compounds relies on the opening of the aziridine ring and subsequent alkylation of DNA, leading to inhibition of replication and cell death[2].
More recently, novel aziridine derivatives have been designed with diverse biological activities. For instance, certain aziridine derivatives of urea and thiourea show potent antibacterial activity, particularly against Gram-positive bacteria[2]. Natural aziridine alkaloids and their synthetic analogs are known to possess both antitumor and antibacterial properties[2]. Azirinomycin, for example, is active against Staphylococcus aureus and Bacillus subtilis[2]. This dual activity makes the aziridine scaffold a highly attractive starting point for the development of new classes of therapeutics.
IV. Experimental Protocols
Protocol 1: Representative Synthesis of an N-Sulfonylated Aziridine-2-carboxamide
This protocol describes a general two-step procedure for the synthesis of an N-arylsulfonylated aziridine-2-carboxamide, a class of compounds shown to be potent PDI inhibitors[6].
Step 1: Synthesis of Aziridine-2-carboxamide
-
To a solution of methyl 2,3-dibromopropionate (1.0 eq) in methanol at 0°C, slowly add a solution of ammonia in methanol (7N, 5.0 eq).
-
Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the aziridine-2-carboxamide intermediate. Caution: Aziridines are potent alkylating agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Step 2: N-Sulfonylation
-
Dissolve the aziridine-2-carboxamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of the desired arylsulfonyl chloride (e.g., dansyl chloride, 1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by silica gel chromatography to obtain the N-sulfonylated aziridine-2-carboxamide. Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro PDI Inhibition Assay (Insulin Turbidity Assay)
This protocol is a standard method to assess the inhibitory activity of compounds against the reductive activity of PDIA1[6][8].
Materials:
-
Recombinant human PDIA1
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a stock solution of insulin (10 mg/mL) in the assay buffer.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (final concentration typically ranging from nM to µM). Use DMSO as a vehicle control.
-
Add 176 µL of assay buffer to each well.
-
Add 10 µL of a 2 µM PDIA1 solution (final concentration 100 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a 10 mM DTT solution (final concentration 0.5 mM).
-
Immediately follow with the addition of 2 µL of the 10 mg/mL insulin solution.
-
Measure the increase in absorbance at 650 nm every 30 seconds for 30 minutes using a plate reader. The aggregation of the reduced insulin B-chain causes turbidity, which is measured as an increase in absorbance.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
-
Konieczny, M. T., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules. [Link]
-
Al-Zoubi, R. M., et al. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
-
Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
ResearchGate. Examples of aziridine derivatives with promising anticancer activity. [Link]
-
Laurinavicius, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review | Request PDF. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Lee, H., et al. (2022). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B. [Link]
-
Kate Tutorials. (2021). 8 Synthesis of Aziridines. YouTube. [Link]
-
ResearchGate. Synthesis of aziridines from azides. [Link]
-
ResearchGate. Discovery of an Aziridine-Based Inhibitor That Targets Cysteine Desulfurase Type II SufS via High-Throughput X-ray Crystallography | Request PDF. [Link]
-
Semantic Scholar. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. [Link]
-
ResearchGate. 2H-Azirines in medicinal chemistry | Request PDF. [Link]
-
Qiu, N., et al. (2025). Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ChemRxiv. [Link]
-
Laurinavicius, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PubMed Central. [Link]
Sources
- 1. This compound | 33898-53-2 | Benchchem [benchchem.com]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
"synthesis of Aziridine-2-carbonitrile from 2H-azirine intermediates"
Application Note & Protocol
Title: Synthesis of Aziridine-2-carbonitriles: A Modular Approach via In Situ Generation and Trapping of 2H-Azirine Intermediates
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
Aziridine-2-carbonitriles are valuable, yet challenging, synthetic building blocks crucial for the development of novel therapeutics and complex molecular architectures. Their inherent ring strain and the electron-withdrawing nature of the nitrile group make them highly versatile for further functionalization.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of aziridine-2-carbonitriles, focusing on a modular and highly effective strategy: the in situ generation of high-energy 2H-azirine intermediates followed by their immediate trapping with a cyanide nucleophile. We will explore the mechanistic rationale, provide step-by-step protocols for both racemic and asymmetric syntheses, and discuss key experimental considerations to ensure reproducibility and success.
The 2H-Azirine Intermediate: A High-Energy Synthon
Mechanistic Rationale: The Power of Ring Strain
2H-Azirines are the smallest unsaturated nitrogen-containing heterocyles, possessing a highly strained three-membered ring.[2] This strain makes them potent electrophiles, primed for reactions that relieve this tension. The chemistry of 2H-azirines is dominated by processes that favor ring-opening or addition across the C=N bond.[3] This inherent reactivity is the cornerstone of their utility. By generating these intermediates in situ, we can harness their energy to drive the formation of more stable aziridine products without needing to isolate the often-unstable azirine itself.
Key Synthetic Routes to 2H-Azirine Precursors
The formation of the 2H-azirine ring system can be accomplished through several reliable methods. The choice of method often depends on the desired substitution pattern and the available starting materials. Two of the most common and versatile methods are:
-
Thermolysis or Photolysis of Vinyl Azides: This is a powerful and widely used method that proceeds through the extrusion of dinitrogen gas (N₂) to form a transient vinyl nitrene, which rapidly cyclizes to the 2H-azirine. This method is clean, as the primary byproduct is inert N₂ gas.
-
Oxidation of Enamines: Enamines can be converted to their corresponding 2H-azirines through oxidation with reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[4] This approach offers a transition-metal-free pathway to the desired intermediates.[4]
Caption: Key pathways for the generation of 2H-azirine intermediates.
Synthesis of Aziridine-2-carbonitriles via Nucleophilic Addition
The Core Reaction: Trapping with a Cyanide Source
The pivotal step in this synthesis is the nucleophilic addition of a cyanide anion to the electrophilic C=N bond of the in situ-generated 2H-azirine.[5] Due to the extreme toxicity of hydrogen cyanide (HCN) gas, safer and more convenient cyanide sources are employed, with Trimethylsilyl cyanide (TMSCN) being the reagent of choice.[6][7]
The reaction is often catalyzed by a Lewis acid (e.g., BF₃·Et₂O, InBr₃, TiCl₄).[8][9] The Lewis acid coordinates to the nitrogen atom of the azirine, increasing the electrophilicity of the C=N bond and facilitating the nucleophilic attack by the cyanide.[9][10]
Caption: Mechanism of Lewis acid-catalyzed trapping of a 2H-azirine with TMSCN.
Protocol 1: General Procedure for Racemic this compound Synthesis
This protocol describes a two-step, one-pot procedure starting from a readily available α-azido ester to generate the 2H-azirine-2-carboxylate intermediate, which is then trapped with TMSCN.
Materials:
-
Methyl 2-azido-3-phenylacrylate (1.0 equiv)
-
Anhydrous Toluene
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Oil bath
-
Syringes for reagent addition
-
Standard glassware for workup and purification
Procedure:
-
In Situ Generation of 2H-Azirine: a. To a flame-dried three-neck flask under a nitrogen atmosphere, add methyl 2-azido-3-phenylacrylate (1.0 equiv) and anhydrous toluene (to make a 0.1 M solution). b. Heat the solution to reflux (approx. 110 °C) using an oil bath. Vigorous bubbling (N₂ evolution) should be observed. c. Maintain reflux for 2-3 hours until the starting material is consumed (monitor by TLC). The solution should change color. d. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Cyanation: a. While maintaining the temperature at -78 °C, slowly add TMSCN (1.5 equiv) via syringe. b. After 10 minutes, add BF₃·Et₂O (1.1 equiv) dropwise over 5 minutes. The reaction may change color again. c. Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the mixture and concentrate the solvent under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound.
Self-Validation & Troubleshooting:
-
Expected Outcome: The thermolysis step should show vigorous, but controlled, gas evolution. The final product should be identifiable by NMR and IR spectroscopy (presence of a nitrile peak ~2240 cm⁻¹).
-
Troubleshooting: If the initial reaction is sluggish, ensure the toluene is anhydrous and the temperature is sufficient for N₂ extrusion. If the cyanation step gives low yield, ensure the reaction is kept cold during reagent addition to prevent side reactions.
Representative Characterization Data
The successful synthesis of the target compound, methyl 3-phenylthis compound-2-carboxylate, can be confirmed by standard spectroscopic methods.
| Data Type | Characteristic Signals |
| ¹H NMR | Phenyl protons (multiplet, ~7.4 ppm), CH proton (singlet, ~3.5 ppm), OCH₃ protons (singlet, ~3.8 ppm) |
| ¹³C NMR | Phenyl carbons (~128-135 ppm), C=O carbon (~165 ppm), CN carbon (~115 ppm), Aziridine carbons (~40-50 ppm) |
| FT-IR | C≡N stretch (~2240 cm⁻¹), C=O stretch (~1750 cm⁻¹) |
Advances in Asymmetric Synthesis
For applications in drug development, achieving high enantiopurity is paramount. The synthesis of chiral aziridines can be accomplished by employing chiral catalysts that control the facial selectivity of the nucleophilic attack on the 2H-azirine intermediate.
Catalytic Asymmetric Approaches
Recent advances have focused on the use of chiral Lewis acids or organocatalysts to induce enantioselectivity.[6] Chiral metal-ligand complexes (e.g., using copper or tin) or cinchona alkaloid-derived organocatalysts can create a chiral environment around the 2H-azirine, directing the incoming cyanide nucleophile to one face of the molecule over the other.
Protocol 2: Example of a Catalytic Asymmetric Cyanation
This protocol is an adaptation of the general procedure, incorporating a chiral catalyst to achieve an enantioenriched product.
Key Modifications from Protocol 1:
-
Catalyst: A chiral Lewis acid catalyst, such as a pre-formed complex of a chiral ligand (e.g., a BINOL-derived ligand) and a metal salt (e.g., Ti(OiPr)₄), is used.
-
Procedure Step 2 (Nucleophilic Cyanation): a. After cooling the in situ-generated 2H-azirine solution to the desired temperature (e.g., -40 °C), add the chiral catalyst (typically 5-10 mol%). b. Stir for 30 minutes to allow for coordination. c. Slowly add TMSCN and stir for the specified reaction time (can be up to 48 hours). d. The workup and purification remain the same. The final product's enantiomeric excess (ee) must be determined by chiral HPLC analysis.
Workflow for Asymmetric Synthesis
The overall process can be visualized as a streamlined workflow from a simple starting material to a high-value, enantiopure product.
Caption: Workflow for the asymmetric synthesis of aziridine-2-carbonitriles.
Summary and Outlook
The synthesis of aziridine-2-carbonitriles via the trapping of in situ-generated 2H-azirine intermediates represents a powerful and modular strategy for accessing these valuable compounds. This method avoids the isolation of unstable intermediates and provides a clear pathway for both racemic and asymmetric synthesis. The development of more efficient and selective chiral catalysts continues to be an active area of research, promising to further enhance the utility of this approach for the rapid assembly of complex, nitrogen-containing molecules for the pharmaceutical and agrochemical industries.[1]
References
-
Rostovskii, N. V., et al. (2023). Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. MDPI. Available at: [Link]
-
Alvernhe, G., et al. (1987). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Repository University Nijmegen. Available at: [Link]
-
Childs, C., et al. (2018). Synthesis, structure, and stability of a novel 2H-azirine under pressure. RSC Publishing. Available at: [Link]
-
Ranu, B. C., et al. (2009). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. ResearchGate. Available at: [Link]
-
LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. Available at: [Link]
-
North, M. (2010). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. ResearchGate. Available at: [Link]
-
Afonso, M. M., et al. (2018). Exploiting 2-Halo-2H-Azirine Chemistry. ResearchGate. Available at: [Link]
-
Kobayashi, S., et al. (1991). Enantioselective Addition Reaction of Trimethylsilyl Cyanide with Aldehydes Using a Chiral Tin(II) Lewis Acid. Sci-Hub. Available at: [Link]
-
Hul'ko, M., et al. (2025). Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. NIH. Available at: [Link]
-
Somfai, P. (2004). Lewis Acid Mediated Alkylation and Diels-Alder Reactions of 2H-Azirines. Diva Portal. Available at: [Link]
-
Alper, H., et al. (1986). Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. ACS Publications. Available at: [Link]
-
Clark, J. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. Available at: [Link]
-
Bao, H. (2021). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI. Available at: [Link]
-
Rostovskii, N. V., et al. (2020). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. NIH. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Belokon, Y. N., et al. (2009). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. Imperial College London. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aziridines. ResearchGate. Available at: [Link]
-
Woerpel, K. A., et al. (2012). Nucleophilic Additions of Trimethylsilyl Cyanide to Cyclic Oxocarbenium Ions: Evidence for the Loss of Stereoselectivity at the Limits of Diffusion Control. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-azirines. Organic Chemistry Portal. Available at: [Link]
-
Feringa, B. L., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available at: [Link]
-
YouTube. (2021). Addition of HCN: Cyanohydrin | Nucleophilic Addition to Carbonyl - Part 8. YouTube. Available at: [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-phenyl-2h-azirine-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]
-
YouTube. (2025). Three Membered Heterocycles/ Aziridine. YouTube. Available at: [Link]
-
OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry. Available at: [Link]
-
Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. 2H-Azirine synthesis [organic-chemistry.org]
- 5. Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study [mdpi.com]
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"protocols for handling and storage of Aziridine-2-carbonitrile"
Application Notes & Protocols for Aziridine-2-carbonitrile
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of this compound. This compound is a highly reactive and hazardous compound that serves as a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its utility is derived from the significant ring strain of the three-membered aziridine ring, which is further activated by the adjacent electron-withdrawing nitrile group.[1] This heightened reactivity necessitates stringent safety protocols to mitigate risks of uncontrolled reactions and exposure. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.
Introduction to this compound: Properties and Hazards
Aziridines are three-membered saturated nitrogen heterocycles characterized by significant ring strain (approximately 25–30 kcal/mol), which is the primary driver of their high reactivity.[1][2] In this compound, this inherent reactivity is amplified by the electron-withdrawing nature of the nitrile group, enhancing the electrophilicity of the ring carbons and making it highly susceptible to nucleophilic ring-opening reactions.[1] This property makes it a versatile intermediate for synthesizing complex nitrogen-containing molecules like amino acids and other heterocycles.[1][2]
However, this high reactivity also presents significant hazards. Aziridine-containing compounds are known to be highly toxic, mutagenic, and potentially carcinogenic.[3][4][5] The parent compound, aziridine, is classified as very toxic by inhalation, ingestion, and dermal contact, and is a known corrosive.[3][6] It is a potent alkylating agent that can react with DNA, which is relevant to its mutagenicity.[3] Due to these intrinsic dangers, all work with this compound must be conducted with the utmost care, adhering to strict safety procedures.
Key Chemical Properties & Hazards
| Property | Value / Description | Source(s) |
| Chemical Structure | C₃H₄N₂ | N/A |
| Appearance | Colorless to light yellow liquid | [7] |
| Reactivity | Highly reactive due to ring strain and electron-withdrawing nitrile group.[1][8] Susceptible to exothermic polymerization.[4][9] | [1][4][8][9] |
| Incompatibilities | Strong acids, acid chlorides, anhydrides, oxidizing agents, and other reactive substances.[4][8] Contact can lead to rapid, uncontrolled reactions.[8] | [4][8] |
| Toxicity | Assumed to be highly toxic, mutagenic, and a potential carcinogen based on data for aziridine and its derivatives.[3][6][7] | [3][6][7] |
| Health Effects | Causes skin, eye, and respiratory tract irritation.[7][8] Potential for severe burns upon contact.[8] Inhalation of vapors can affect the respiratory system, and long-term exposure may have severe health consequences.[8] | [7][8] |
Core Directive: Safe Handling & Personal Protective Equipment (PPE)
A foundational principle for working with highly reactive and toxic substances is the minimization of exposure.[10][11] This is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of volatile vapors.[4][12] The fume hood sash should be kept as low as possible to provide a physical barrier. An eyewash station and safety shower must be readily accessible and unobstructed.[4][12]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should not be considered a substitute for robust engineering controls and safe work practices.
-
Hand Protection : Double-gloving with nitrile gloves is mandatory. Nitrile provides a good barrier for incidental contact, but it is important to note that it offers limited protection against many organic chemicals and should be changed immediately upon contamination.[11][13] For tasks with a higher risk of splash, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use.[14]
-
Eye Protection : Splash-proof chemical goggles are required. A face shield worn over the goggles is strongly recommended to protect the entire face from potential splashes.[4][12]
-
Body Protection : A flame-retardant lab coat is required.[15] An additional chemically resistant apron should be worn when handling larger quantities.
-
Respiratory Protection : For routine operations within a fume hood, respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic vapors should be available for emergency response.
Caption: Workflow for donning and doffing PPE for this compound handling.
Storage Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.[8]
-
Temperature : Store in a refrigerator, typically between 2-8°C, to minimize degradation and potential for polymerization.[9]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] This protects the compound from moisture and air, which can initiate unwanted reactions.
-
Segregation : this compound must be stored separately from incompatible materials such as acids, oxidizers, and other reactive chemicals.[8][10] Store in a designated, clearly labeled secondary container to contain any potential leaks.[16]
-
Inventory Management : Maintain a strict inventory. Note the date of receipt and opening on the container. Inspect stored containers for any signs of degradation, such as color change (darkening yellow or brown), increased viscosity, or pressure buildup.[4] If these signs are observed, the compound should be disposed of as hazardous waste.
Experimental Protocol: Nucleophilic Ring-Opening
This protocol provides a general, illustrative procedure for a nucleophilic ring-opening reaction, a common application for this compound. Note: This is a template; specific quantities, reaction times, and temperatures must be adapted for the specific nucleophile and desired product.
Materials & Reagents
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Nucleophile (e.g., a primary amine, thiol, or alcohol)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Appropriate glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Step-by-Step Procedure
-
System Preparation : Assemble and flame-dry all glassware under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Causality: Removing residual moisture is critical as water can act as a nucleophile, leading to unwanted side products and potentially initiating polymerization.
-
-
Reagent Preparation : In the fume hood, dissolve the chosen nucleophile in the anhydrous solvent within the reaction flask under a positive pressure of inert gas.
-
Cooling : Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Causality: Many ring-opening reactions of aziridines are exothermic. Starting at a reduced temperature helps to control the reaction rate and dissipate heat, preventing thermal runaway.
-
-
Addition of this compound : Using a gas-tight syringe, slowly add the this compound to the stirred solution of the nucleophile dropwise.
-
Causality: Slow, controlled addition is paramount to manage the reaction's exothermicity and prevent localized concentration buildup, which could lead to side reactions or polymerization.[4]
-
-
Reaction Monitoring : Allow the reaction to stir at the designated temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Quenching : Once the reaction is complete, quench it by carefully adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). This step should also be performed at a low temperature.
-
Causality: Quenching deactivates any remaining reactive species.
-
-
Work-up & Purification : Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography) to isolate the desired product. All waste generated must be collected and disposed of as hazardous chemical waste.
Emergency Procedures: Spills & Exposure
Preparedness is key to mitigating the consequences of an accident.[10]
Spill Response
-
Small Spill (<100 mL in a fume hood) :
-
Alert personnel in the immediate area.
-
Ensure the fume hood is functioning correctly.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., dry sand, vermiculite).[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable agent (e.g., a detergent solution), followed by a rinse.
-
-
Large Spill (>100 mL or any spill outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Close the laboratory doors and prevent entry.
-
Call emergency services and the institution's environmental health and safety (EHS) office from a safe location.[16] Provide them with the chemical name and quantity spilled.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Caption: Decision workflow for responding to an this compound spill.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[16][17] Seek immediate medical attention.[16]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
In all cases of exposure, notify your supervisor and the EHS office, and ensure a copy of the Safety Data Sheet (SDS) is provided to the medical personnel.[14]
Decontamination & Waste Disposal
-
Decontamination : All surfaces and equipment that have come into contact with this compound must be decontaminated. A thorough wipe-down with a suitable detergent solution is typically effective. For deactivating residual aziridine, a solution of sodium thiosulfate can be considered, but its efficacy should be verified for the specific application.
-
Waste Disposal : All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[16] Collect waste in clearly labeled, sealed containers. Do not mix aziridine waste with other waste streams, especially acidic waste. Follow all institutional and local regulations for hazardous waste disposal.
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Application Notes & Protocols: Aziridine-2-carbonitrile as a Versatile Intermediate for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Strained Ring
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. Aziridines, the smallest nitrogen-containing heterocycles, represent a class of powerful intermediates, primarily due to the inherent ring strain (approximately 26-27 kcal/mol) of the three-membered ring.[1] This strain energizes the molecule, making it susceptible to a variety of ring-opening reactions that are often regio- and stereospecific.[2][3][4]
This guide focuses on a particularly valuable derivative: aziridine-2-carbonitrile . The strategic placement of an electron-withdrawing nitrile group adjacent to the strained ring profoundly influences its reactivity. This unique combination enhances the electrophilicity of the ring carbons, transforming the molecule into a highly versatile and reactive building block.[5] It serves as a linchpin for accessing a diverse array of complex, nitrogen-containing compounds, including non-proteinogenic amino acids, diamines, and other heterocyclic systems that are foundational to many bioactive molecules.[1][5][6][7] The nitrile group not only activates the ring but also provides an additional synthetic handle for further molecular elaboration. This document provides an in-depth exploration of the synthesis, handling, and synthetic applications of this compound, complete with detailed protocols for researchers in organic synthesis and drug discovery.
Synthesis of the this compound Core
The construction of the this compound ring can be approached through several strategic disconnections. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control. The most prevalent strategies involve intramolecular cyclization or the direct formation of the ring from unsaturated precursors.[8][9][10]
Key Synthetic Strategies:
-
Intramolecular S-N2 Cyclization: This is one of the most direct and effective methods. It typically begins with an acyclic α-halogeno-β-aminopropionitrile precursor. Treatment with a base induces deprotonation of the amino group, which then acts as an intramolecular nucleophile, displacing the adjacent halide to form the aziridine ring.[5] This method is advantageous due to its operational simplicity and the use of readily available starting materials.
-
From Amino Alcohols: A conceptually similar approach utilizes 1,2-amino alcohols. The hydroxyl group is first converted into a better leaving group (e.g., tosylate, mesylate), followed by a base-induced ring closure, which proceeds stereospecifically.[1]
-
Olefin Aziridination: This powerful method involves the direct addition of a nitrene equivalent across a carbon-carbon double bond. Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are often employed to facilitate this transformation with high efficiency and selectivity.[5][11]
-
Addition to Imines: The reaction of carbene equivalents or ylides with imines provides another route to the aziridine ring system. The Corey-Chaykovsky reaction, for example, can be adapted for this purpose.[10][12]
Caption: Primary synthetic routes to this compound.
Physicochemical Data and Critical Safety Protocols
Trustworthiness: The high reactivity that makes this compound a valuable intermediate also necessitates stringent safety protocols. Aziridines as a class are known alkylating agents and should be handled with care as potential irritants, sensitizers, and carcinogens.[13][14]
Compound Data
| Property | Value |
| CAS Number | 33898-53-2[5] |
| Molecular Formula | C₃H₄N₂ |
| Molecular Weight | 68.08 g/mol |
| Appearance | Typically a liquid |
| Boiling Point | Data not readily available; likely requires vacuum distillation |
| Solubility | Soluble in most common organic solvents (DCM, Ether, THF, etc.) |
Mandatory Safety & Handling Protocol
All manipulations involving this compound and its volatile precursors must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area with local exhaust ventilation to control airborne vapors.[13][15]
-
Inhalation: Avoid inhaling vapors or mists. May be harmful if inhaled and can cause respiratory tract irritation.[13][15] In case of inadequate ventilation, wear appropriate respiratory protection.[15]
-
Skin/Eye Contact: Avoid all contact with skin and eyes. Aziridines can cause serious eye irritation and skin irritation or allergic reactions.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[17] Keep containers tightly closed to prevent contamination and moisture ingress.[15][16] Store locked up and away from acids and oxidizing agents.[13][15]
-
Disposal: Dispose of contents and containers in accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains.
The Core of Reactivity: Nucleophilic Ring-Opening
The synthetic utility of this compound is dominated by its ring-opening reactions. The electron-withdrawing nitrile group at the C2 position activates both C2 and C3 carbons toward nucleophilic attack. The regioselectivity of this attack is a critical aspect of experimental design and is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aziridine nitrogen.
-
Attack at C3 (β-position): This is a common pathway, particularly for N-activated aziridines (e.g., N-tosyl).[1] The reaction proceeds via an S-N2 mechanism, leading to the formation of α-substituted-β-aminonitriles. These products are direct precursors to valuable α-amino acids .[1][18]
-
Attack at C2 (α-position): While often less favored, attack at the carbon bearing the nitrile group can occur, especially with certain nucleophiles or under conditions that favor an S-N1-like mechanism. This pathway yields β-substituted-α-aminonitriles, which can be hydrolyzed to form β-amino acids .
-
The Nitrile Group as a Handle: Post ring-opening, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, adding another layer of synthetic versatility.
Caption: Nucleophilic ring-opening pathways of this compound.
Detailed Application Protocols
Expertise & Experience: The following protocols are presented not just as a sequence of steps, but with explanations for key choices. The success of these reactions hinges on careful control of temperature, stoichiometry, and moisture.
Protocol 1: Synthesis of N-Tosyl-aziridine-2-carbonitrile
This protocol details the synthesis via the intramolecular cyclization of a precursor derived from serine, showcasing a common route from the chiral pool. The tosyl group serves a dual purpose: it protects the nitrogen and powerfully activates the aziridine ring for subsequent nucleophilic attack.[1]
Materials:
-
N-Tosyl-O-acetyl-L-serine nitrile (precursor)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add N-Tosyl-O-acetyl-L-serine nitrile (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration). Stir to dissolve.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution in one portion. Causality: Potassium carbonate is a mild, effective base for this cyclization, minimizing side reactions. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or precursor.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-Tosyl-aziridine-2-carbonitrile.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Regioselective Ring-Opening with an Organocuprate for α-Amino Acid Synthesis
This protocol demonstrates the synthesis of a protected α-amino acid derivative via the regioselective ring-opening of N-Tosyl-aziridine-2-carbonitrile at the C3 position.[18] Organocuprates are excellent soft nucleophiles for this transformation, providing high yields and clean inversion of stereochemistry.
Materials:
-
Copper(I) Iodide (CuI)
-
Organolithium or Grignard reagent (e.g., Methyllithium, Phenylmagnesium bromide) (2.0 eq)
-
N-Tosyl-aziridine-2-carbonitrile (from Protocol 1) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cuprate Formation: In a flame-dried, three-neck flask under argon, suspend CuI (1.05 eq) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Causality: Low temperature is critical for the stability of the organometallic reagents.
-
Addition of Organometallic Reagent: Slowly add the organolithium or Grignard reagent (2.0 eq) to the cold CuI suspension. The solution will typically change color, indicating the formation of the Gilman cuprate (a lithium diorganocuprate). Stir at -78 °C for 30 minutes.
-
Substrate Addition: Dissolve the N-Tosyl-aziridine-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cuprate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C, gradually warming to -20 °C over several hours. Monitor the reaction by TLC until the starting aziridine is consumed.
-
Workup - Quenching: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution. Causality: The NH₄Cl solution protonates any remaining organometallic species and breaks down the copper complexes into water-soluble salts.
-
Workup - Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (a protected α-alkyl-β-aminopropionitrile) by flash column chromatography on silica gel. This intermediate can then be carried forward (e.g., via nitrile hydrolysis) to the desired α-amino acid.
Conclusion and Future Outlook
This compound stands out as a uniquely activated and synthetically powerful intermediate. Its predictable reactivity, driven by a combination of ring strain and electronic activation, provides a reliable entry point to molecularly diverse and complex structures. The protocols and applications outlined here demonstrate its utility in constructing non-natural amino acids and other scaffolds of significant interest in drug discovery and chemical biology. As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis, the strategic importance of chiral this compound and its derivatives is poised to grow, enabling the synthesis of next-generation bioactive molecules with precisely controlled stereochemistry and functionality.
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- Tan, H., et al. (2025). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition.
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"regioselective and stereoselective reactions of Aziridine-2-carbonitrile"
An Application Guide to the Regioselective and Stereoselective Reactions of Aziridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Strained Heterocycle
Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds of significant interest in organic and medicinal chemistry.[1][2] Their high reactivity stems from substantial ring strain, estimated to be around 25–30 kcal/mol, which provides a strong thermodynamic driving force for ring-opening reactions.[3] The this compound scaffold is a particularly versatile building block. The presence of the electron-withdrawing nitrile group (-CN) at the C2 position further activates the aziridine ring, enhancing the electrophilicity of the ring carbons and profoundly influencing the regiochemical and stereochemical outcomes of its reactions.[3] This unique combination of strain and electronic activation makes this compound an exceptional precursor for synthesizing a diverse array of complex, nitrogen-containing molecules, including non-natural α- and β-amino acids, diamines, and other heterocyclic systems that are cornerstones of modern drug discovery.[3][4][5] This guide provides an in-depth analysis of the factors governing the regioselective and stereoselective reactions of this potent synthetic intermediate, complete with detailed protocols and mechanistic insights.
Core Principle: The Dichotomy of Nucleophilic Ring-Opening
The most synthetically valuable transformation of aziridine-2-carbonitriles is the nucleophilic ring-opening reaction. Due to the asymmetry of the molecule, a nucleophile can attack one of two electrophilic carbon centers: the nitrile-bearing C2 carbon (α-attack) or the unsubstituted C3 carbon (β-attack). The preferred pathway is dictated by a subtle interplay of steric hindrance, electronic effects, the nature of the nitrogen-activating group, and the reaction conditions employed.[6][7]
Caption: Regiochemical Outcomes of Nucleophilic Attack.
Part 1: Regioselectivity - Directing the Nucleophilic Attack
The Sterically Driven Pathway: Attack at C3 (β-Position)
In many cases, nucleophilic attack occurs at the less sterically hindered C3 position. This pathway is characteristic of a classic S_N2 reaction and is particularly dominant with bulkier nucleophiles or when the nitrogen atom is substituted with a sterically demanding activating group. The reaction proceeds with a clean inversion of stereochemistry at the C3 center, making it a highly predictable and valuable method for generating chiral β-substituted α-amino acid precursors.[8]
Causality: The preference for C3 attack is a direct consequence of minimizing steric repulsion between the incoming nucleophile and the substituents on the aziridine ring (the nitrile group at C2 and the activating group on the nitrogen). This pathway follows the path of least resistance.
The Electronically Favored Pathway: Attack at C2 (α-Position)
While sterically more demanding, the C2 carbon is highly electrophilic due to the powerful electron-withdrawing effect of the adjacent nitrile group. Attack at this position can be favored under specific conditions:
-
N-Activating Group: The choice of the activating group on the aziridine nitrogen is critical. Less sterically bulky but strongly electron-withdrawing groups, such as tosyl (Ts), Boc, or Cbz, can enhance the electrophilicity of the entire ring system and promote attack at the electronically activated C2 position.[7]
-
Lewis Acid Catalysis: The presence of a Lewis acid can coordinate to the aziridine nitrogen, further increasing the ring's electrophilicity and potentially altering the regiochemical preference towards C2 attack.
-
Substrate Control: As demonstrated in studies with related aziridine-2-carboxylates, functional groups on substituents can direct the regioselectivity. For instance, a remote ketone group can coordinate with a Lewis acid or reagent, directing nucleophilic attack to the proximate C2 carbon.[9][10]
A noteworthy example is the reaction of N-Boc or N-Cbz activated aziridine-2-carboxylates with fluoride, which exclusively attacks the C2 (α-carbon) position to yield α-fluoro-β-alanine derivatives.[7] This highlights the powerful directing effect of the N-activating group in overriding steric considerations.
Data Summary: Factors Influencing Regioselectivity
| N-Activating Group | Nucleophile | Catalyst / Additive | Predominant Attack Site | Resulting Product Type | Reference |
| Tosyl (Ts) | R₂Cu(CN)Li₂ (Gilman Cuprate) | None | C3 (β-attack) | β-Alkyl-α-amino acid derivative | [11] |
| Boc or Cbz | [¹⁸F]Fluoride | K₂CO₃, Kryptofix K₂₂₂ | C2 (α-attack) | α-Fluoro-β-alanine derivative | [7] |
| C2-substituent with γ-ketone | H₂O | CF₃CO₂H | C2 (α-attack) | γ-Keto-α-hydroxy-β-amino derivative | [9][10] |
| C2-substituent with γ-OTBS | CH₃COOH | Acetic Acid | C3 (β-attack) | β-Acetoxy-α-amino derivative | [9] |
Part 2: Stereoselectivity - Controlling the 3D Architecture
When a chiral, enantiopure this compound is used, the ring-opening reaction typically proceeds with high stereospecificity. This allows for the precise transfer of chirality from the starting material to the product, a critical requirement in pharmaceutical synthesis.[8][12]
Inversion of Stereochemistry: The S_N2 Hallmark
The nucleophilic ring-opening of aziridines is a classic example of an S_N2 reaction. The nucleophile attacks the carbon atom from the side opposite to the C-N bond, which acts as the leaving group. This "backside attack" results in a complete inversion of the stereochemical configuration at the center of attack.[8] Therefore, if a nucleophile attacks the C3 position of an (S)-aziridine-2-carbonitrile, the resulting product will have an (R) configuration at that newly functionalized carbon.
Caption: Inversion of stereochemistry during S_N2 attack at C3.
This predictable stereochemical outcome is fundamental to the utility of chiral aziridines, enabling the synthesis of enantiomerically pure amino acids and their derivatives.[8][13]
Part 3: Application Protocols
Protocol 1: Regioselective Ring-Opening of N-Tosyl-(2S)-Aziridine-2-carbonitrile with Organocuprates (C3-Attack)
This protocol details the synthesis of a β-substituted α-amino nitrile derivative via a highly regioselective attack at the C3 position. Organocuprates are soft nucleophiles, which generally favor attack at the less substituted carbon of an activated aziridine.[11]
Objective: To synthesize an enantiopure β-alkyl-α-amino nitrile with high regioselectivity and stereospecificity.
Workflow Diagram:
Caption: Experimental workflow for cuprate ring-opening.
Materials:
-
N-Tosyl-(2S)-aziridine-2-carbonitrile
-
Copper(I) cyanide (CuCN)
-
Organolithium reagent (e.g., n-BuLi, MeLi), 2.0 eq.
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc), brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cuprate Formation: To a flame-dried, argon-purged flask, add CuCN (1.0 eq.). Cool the flask to -78 °C (acetone/dry ice bath). Add anhydrous THF. Slowly add the organolithium reagent (2.0 eq.) and stir the resulting slurry for 30 minutes at -78 °C to form the higher-order Gilman cuprate.
-
Reaction: Dissolve N-Tosyl-(2S)-aziridine-2-carbonitrile (1.0 eq.) in a separate flask with anhydrous THF. Using a cannula, slowly add this solution to the stirred cuprate suspension at -78 °C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at -78 °C for 2-4 hours or until the starting material is consumed.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of a 9:1 mixture of saturated aqueous NH₄Cl and NH₄OH. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure β-substituted product.
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) by chiral HPLC analysis to confirm the stereospecificity of the reaction.
Expected Outcome: The reaction is expected to yield the β-alkylated product with >95:5 regioselectivity (C3:C2 attack) and with complete inversion of stereochemistry at the C3 position.
Conclusion and Outlook
Aziridine-2-carbonitriles are powerful and versatile intermediates in modern organic synthesis. The ability to control the regioselectivity of nucleophilic attack, either at the sterically accessible C3 position or the electronically activated C2 position, provides access to a wide range of valuable nitrogenous compounds. Furthermore, the high stereospecificity of these S_N2-type reactions allows for the synthesis of enantiomerically pure molecules, which is of paramount importance in the development of new therapeutics.[1][2] Future research will undoubtedly focus on developing new catalytic systems—both metal- and organo-catalyzed—to further enhance control over these reactions, expanding the scope of accessible structures and enabling even more efficient synthetic routes to complex biological targets.[12][14]
References
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Hu, X., Zhang, G., & Zhang, X. (2018). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 8(1), 1-8. [Link]
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Alajarín, M., Bonillo, B., & Marín-Luna, M. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 23(7), 1738. [Link]
-
Wikipedia contributors. (2023). Aziridine. Wikipedia, The Free Encyclopedia. [Link]
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Li, Z., Li, G., & Zhang, J. (2019). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 21(15), 4118-4122. [Link]
-
Zahoor, F. A., & Parveen, S. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]
-
Keinänen, O., Teuho, J., & Löytäinen, S. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2015(18), 3950-3956. [Link]
-
Srivastava, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(11), 933-948. [Link]
-
Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Wipf, P., & Ribe, S. (2002). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett, 2002(8), 1313-1322. [Link]
-
Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
de la Torre, A. I., & Sierra, M. A. (2024). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 29(14), 3245. [Link]
-
Callebaut, G., Meiresonne, T., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis and reactivity of 2-(carboxymethyl)aziridine derivatives. Chemical Reviews, 114(16), 7954-8015. [Link]
-
Wikipedia contributors. (2023). Aziridine. Wikipedia, The Free Encyclopedia. [Link]
-
Srivastava, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Al-Husain, T. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. Thesis, Wageningen University. [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 15(11), 933-948. [Link]
-
Calvelo, M., & Fernández, I. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4415-4433. [Link]
-
Callebaut, G., et al. (2014). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. ChemInform, 45(32). [Link]
-
Davis, F. A., & Liu, H. (2006). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 4(14), 2821-2825. [Link]
-
Singh, G. S. (2016). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Wiebe, A., et al. (2018). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 23(10), 2465. [Link]
-
Kumar, A., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Degennaro, L., Trinchera, P., & Luisi, R. (2014). Recent advances in the stereoselective synthesis of aziridines. Chemical Reviews, 114(16), 7881-929. [Link]
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Troubleshooting & Optimization
Technical Support Center: Aziridine-2-carbonitrile Synthesis
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for the synthesis of aziridine-2-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet challenging, heterocyclic building block. Aziridines are highly strained, three-membered nitrogen heterocycles, and this inherent ring strain is the primary driver of their reactivity, making them exceptionally versatile intermediates in organic synthesis.[1] The presence of an electron-withdrawing nitrile group at the C2 position further activates the ring carbons toward nucleophilic attack, rendering this compound a powerful synthon for producing complex nitrogen-containing molecules like amino acids and other heterocyclic systems.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, explaining the chemical principles behind common synthetic challenges and offering field-proven solutions to improve your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, particularly when using methods based on the aziridination of acrylonitrile or related α,β-unsaturated precursors.
Q1: My reaction yield is very low, and TLC analysis shows a complex mixture of products. What are the most probable side reactions?
A1: Root Cause Analysis & Mitigation Strategies
Low yields in aziridine synthesis are frequently caused by competing side reactions. The specific byproducts depend on your chosen synthetic route, but for methods involving α,β-unsaturated nitriles like acrylonitrile, several culprits are common.
-
Polymerization of the Michael Acceptor: Acrylonitrile and related activated olefins are highly susceptible to anionic or radical polymerization, especially in the presence of strong bases or trace impurities. This is often observed as an insoluble white solid or a viscous goo in the reaction flask.
-
Ring-Opening of the Aziridine Product: The desired aziridine product is itself a potent electrophile due to ring strain.[1] Nucleophiles present in the reaction mixture (e.g., the amine reagent, hydroxide from a basic workup, or trace water) can attack the aziridine ring, leading to the formation of diamine or amino alcohol byproducts. This is especially prevalent under acidic conditions, which protonate the aziridine nitrogen and activate the ring for cleavage.[2][3]
-
Enamine Formation: In Lewis acid-catalyzed reactions of imines with diazo compounds, a common side reaction is a 1,2-hydride or 1,2-aryl shift in the zwitterionic intermediate, which leads to the formation of stable enamine byproducts instead of the desired aziridine.[4]
-
C-H Amination vs. Aziridination: In transition-metal-catalyzed nitrene transfer reactions, the reactive metal-nitrene intermediate can sometimes react with allylic C-H bonds to generate an amine instead of adding across the C=C double bond to form an aziridine.[5]
Troubleshooting Protocol:
-
Reagent Purity: Use freshly distilled, inhibitor-free acrylonitrile. Commercial acrylonitrile contains stabilizers (like hydroquinone monomethyl ether) that must be removed prior to use.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent oxygen-initiated radical polymerization and side reactions.[1]
-
Controlled Reagent Addition: Add the amine or base dropwise at a low temperature (e.g., 0 °C or below) to control the initial exothermic reaction and minimize polymerization.
-
Workup pH Control: During workup, avoid strong acids. Quench the reaction with a neutral or weakly basic solution (e.g., saturated aqueous sodium bicarbonate) to prevent protonation-induced ring-opening of the product.[3]
-
Catalyst Selection: If using a metal-catalyzed nitrene transfer, catalyst and ligand choice can significantly influence the chemoselectivity between aziridination and C-H amination.[5] For instance, careful selection of Ag(I) catalysts and ligands can provide a chemodivergent platform to favor one pathway over the other.[5]
Q2: The reaction is extremely slow or fails to reach completion. How can I increase the reaction rate and conversion?
A2: Optimizing Reaction Kinetics
Sluggish reactions are typically due to insufficient activation of the reactants, steric hindrance, or poor choice of solvent or catalyst. The Aza-Michael Initiated Ring Closure (aza-MIRC) is a powerful method but requires careful optimization.[5][6]
-
Mechanism Insight: The aza-MIRC pathway involves two key steps: (1) a conjugate (Michael) addition of a nitrogen nucleophile to an activated olefin, followed by (2) an intramolecular nucleophilic substitution to close the ring and form the aziridine. Both steps must be efficient for high conversion.
Workflow for Aza-Michael Initiated Ring Closure (Aza-MIRC)
Caption: General workflow for the Aza-MIRC synthesis of aziridines.
Troubleshooting Protocol:
-
Solvent Selection: The polarity of the solvent can dramatically affect the rate of both the Michael addition and the subsequent cyclization. For the addition of weaker amine nucleophiles, highly polar protic solvents like hexafluoroisopropanol (HFIP) can activate the Michael acceptor and accelerate the reaction.[6][7] For the cyclization step, aprotic polar solvents like MeCN or DMF are often effective.[8]
-
Catalysis: While many aza-MIRC reactions proceed without a catalyst, Lewis acids or Brønsted acids can be used to activate the α,β-unsaturated system and promote the initial Michael addition.[9][10] For transition metal-catalyzed routes, the choice of metal (e.g., Cu, Rh, Co) and ligand is critical and can drastically impact efficiency.[1][11]
-
Base Strength: The cyclization step requires a base to deprotonate the intermediate amino group, making it a more potent nucleophile for the ring-closing SN2 reaction. If the reaction stalls after the initial addition, consider using a stronger, non-nucleophilic base (e.g., DBU) or switching to a more polar aprotic solvent that favors SN2 reactions.
-
Temperature: While initial addition is often done at low temperatures to control side reactions, the cyclization step may require heating. Monitor the reaction by TLC to determine the optimal temperature profile. Some solvent-free methods have reported high yields at elevated temperatures (80–100°C).[1]
Q3: My product is a mixture of cis/trans diastereomers. How can I improve the stereoselectivity of the aziridination?
A3: Controlling Stereochemical Outcomes
Achieving high diastereoselectivity is crucial, especially in drug development. The stereochemical outcome is determined by the mechanism of the ring-forming step.
-
Mechanism Insight: Many aziridination reactions, such as the aza-MIRC, proceed through a stepwise mechanism that allows for bond rotation in the intermediate. The thermodynamically more stable trans-aziridine is often the major product due to minimized steric interactions.[5] Conversely, concerted nitrene additions are often stereospecific, preserving the geometry of the starting alkene in the product.[1]
Troubleshooting Protocol:
-
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, can effectively control the facial selectivity of the nucleophilic attack, leading to high enantio- and diastereoselectivity.[5][12] These catalysts can activate both the nucleophile and the electrophile in a defined chiral environment.[12]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the incoming nucleophile, leading to a single diastereomer. The auxiliary can be removed in a subsequent step.[13]
-
Metal Catalyst and Ligand Design: In transition metal-catalyzed reactions, the stereochemistry is dictated by the chiral ligand coordinated to the metal center. For example, Wulff's BOROX-controlled aza-Darzens system provides excellent catalyst control for producing cis-aziridines with high enantioselectivity.[4][5] Rhodium(II) and Copper(II) complexes with chiral ligands are also widely used.[1][11]
-
Reaction Conditions: Diastereoselectivity can sometimes be influenced by solvent and temperature. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.
Q4: The product appears pure after the reaction, but it decomposes during column chromatography. How should I purify my this compound?
A4: Strategies for Stable Product Isolation
This compound and its derivatives can be sensitive to both acid and heat.[2][14] Standard silica gel chromatography can lead to significant product loss due to the acidic nature of silica.
Troubleshooting Protocol:
-
Deactivate the Stationary Phase: Before performing column chromatography, neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v). This will prevent on-column decomposition.[15] Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Rapid Purification: Do not let the product sit on the column for extended periods. Perform flash chromatography quickly.
-
Avoid Acidic Solvents: Ensure your eluent system is free of acidic components.
-
Alternative Purification Methods: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent alternative to chromatography. For non-volatile compounds, recrystallization may be an option if a suitable solvent system can be found.
-
Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer). It has been noted that many aziridine derivatives exhibit sequence-dependent instability and can decompose upon prolonged storage due to self-protonation and subsequent oligomerization.[3]
Quantitative Data Summary: Key Parameter Optimization
The following table summarizes key reaction parameters and their observed effects on the synthesis of aziridine derivatives, providing a starting point for optimization.
| Parameter | Typical Conditions / Reagents | Effect on Yield & Selectivity | References |
| Catalyst | Lewis Acids (e.g., Yb(OTf)₃, BF₃·OEt₂): Catalyze addition of diazo compounds to imines. | Activates the imine, but may not provide high stereoselectivity without chiral ligands. | [4] |
| Transition Metals (e.g., Rh₂(OAc)₄, Cu(I)/Cu(II), Co(II)): Used for nitrene or carbene transfer. | Excellent yields. Stereoselectivity is highly dependent on the choice of chiral ligand. | [1][11][13] | |
| Organocatalysts (e.g., Cinchona Alkaloid Derivatives): Used in aza-MIRC and other additions. | Can provide high yields (81-99%) and excellent enantiopurities (93-99%). | [5][12] | |
| Solvent | Aprotic Polar (MeCN, DMF): Common for SN2 cyclization steps. | Generally good for intramolecular cyclization. | [8] |
| Polar Protic (HFIP, TFE): Used for Michael additions with weak nucleophiles. | Can significantly accelerate the aza-Michael addition step. | [6][7] | |
| Solvent-Free: Reaction neat at elevated temperatures. | Can lead to high yields (up to 85%) and simplifies workup. | [1] | |
| Temperature | 0 °C to Room Temperature: For initial addition and catalyst-controlled reactions. | Lower temperatures often improve selectivity and reduce side reactions. | [1] |
| Reflux / 80-100 °C: For thermal cyclization or solvent-free methods. | Higher temperatures increase reaction rate but may decrease selectivity and promote decomposition. | [1] | |
| Stoichiometry | Controlled addition of nucleophile/base. | Crucial for minimizing polymerization and other side reactions. | [1] |
Troubleshooting Decision Workflow
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Safety & Handling
-
Aziridines: Aziridines are potent alkylating agents and should be handled with extreme care as they are considered potential carcinogens. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (gloves, safety glasses, lab coat).[2]
-
Acrylonitrile: Acrylonitrile is a flammable, toxic, and carcinogenic liquid. Handle only in a fume hood.[16]
-
Cyanide Hazard: Some synthetic routes, particularly those involving degradation or side reactions of nitriles, may produce hydrogen cyanide (HCN) as a byproduct.[16][17] Ensure proper quenching procedures and be aware of the risks.
References
-
Foley, B. J., & Schomaker, J. M. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Aziridines | Request PDF. ResearchGate. Retrieved from [Link]
-
Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. MSU Chemistry. Retrieved from [Link]
-
Nagoya Institute of Technology. (2021). New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Retrieved from [Link]
-
Gotor-Gotor, V., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00424D. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved from [Link]
-
Kate Tutorials. (2021). Synthesis of Aziridines. YouTube. Retrieved from [Link]
-
Cicala, M., et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Synthetic Communications, 35(8). Retrieved from [Link]
-
Szymański, J., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. Retrieved from [Link]
-
Pathare, R. S., et al. (2018). Recent progress in the synthesis of aziridine derivatives (microreview). ResearchGate. Retrieved from [Link]
-
Baklan, A. G., et al. (2017). Adamantyl aziridines via aza-Michael initiated ring closure (aza-MIRC) reaction. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Retrieved from [Link]
-
Legters, J. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]
- Google Patents. (1995). WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof.
-
Wagner, E., et al. (1990). [Chemistry of alpha-aminonitriles. This compound: photochemical formation from 2-aminopropenenitrile]. PubMed. Retrieved from [Link]
-
Baklan, A. G., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation | Request PDF. ResearchGate. Retrieved from [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Retrieved from [Link]
-
Çetinkaya, Y., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed. Retrieved from [Link]
-
Smith, A. G., et al. (2024). Accessing Rare α-Heterocyclic Aziridines via Brønsted Acid-catalyzed Michael Addition/Annulation: Scope, Limitations, and Mechanism. PubMed. Retrieved from [Link]
-
Liu, W., et al. (2023). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. Retrieved from [Link]
-
Baran, P. S., et al. (n.d.). Aziridines in Synthesis. Baran Lab. Retrieved from [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and inline purification of a bicyclic aziridine. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Sohio Acrylonitrile Process. Retrieved from [Link]
-
Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science. Retrieved from [Link]
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Frequently Asked Questions (FAQs): The Fundamentals of Handling Aziridine-2-carbonitrile
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of purifying Aziridine-2-carbonitrile. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to the unique challenges this reactive molecule presents. The inherent ring strain and electronic nature of this compound demand a purification strategy that is both gentle and precise. This guide is structured to address your most pressing questions, from fundamental stability concerns to specific troubleshooting scenarios encountered during purification.
This section addresses foundational knowledge crucial for success before you even begin the purification process. Understanding the inherent properties of your molecule is the first step in preventing common failures.
Q1: What makes this compound so difficult to purify compared to other nitrogen heterocycles?
A1: The primary challenge stems from the severe angle strain of the three-membered aziridine ring, which has bond angles of approximately 60°.[1] This strain makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[2][3] The presence of the electron-withdrawing carbonitrile group at the C2 position further activates the ring, making it even more electrophilic and prone to undesired reactions. This high reactivity, while synthetically valuable, is the main cause of instability during purification and storage.[3][4]
Q2: What are the common signs of degradation or polymerization I should look for in my crude or stored material?
A2: Visual inspection and analytical checks are critical before committing your material to a purification workflow. Key signs of degradation include:[3]
-
Increased Viscosity or Solidification: This is a strong indicator of polymerization, where individual molecules have started to link together.[3] Aziridines can undergo acid-catalyzed ring-opening polymerization, forming polyethylenimine-like structures.[5]
-
Color Change: A noticeable shift from a colorless or pale-yellow liquid/solid to a darker yellow or brown hue often signifies decomposition.[3]
-
Pressure Buildup: For volatile aziridines, decomposition or polymerization can generate gases, leading to a dangerous pressure increase in a sealed container.[3]
-
NMR Spectroscopy: The most reliable method is to run a quick ¹H NMR on the crude material. The appearance of broad peaks, new signals in the aliphatic region, or a change in the integration ratios compared to the expected product spectrum are clear indicators of impurities or degradation.[3]
Q3: What common reagents and materials are incompatible with this compound?
A3: Due to its high reactivity, this compound must be handled and stored away from several chemical classes to prevent violent or uncontrolled reactions.[2] Key incompatibilities include:
-
Strong Acids: Protic and Lewis acids can readily protonate or coordinate to the ring nitrogen, creating a highly reactive aziridinium ion that is rapidly attacked by nucleophiles, leading to ring-opening.[6][7][8]
-
Acid Chlorides and Anhydrides: These reagents can acylate the nitrogen, forming an activated aziridinium intermediate that is immediately opened by the corresponding halide or carboxylate anion.[6][9]
-
Oxidizing Agents: Can lead to decomposition.[2]
-
Moisture: Water can act as a nucleophile, especially under acidic or basic conditions, leading to the formation of amino alcohol byproducts.[2] It is crucial to use anhydrous solvents and an inert atmosphere.
Troubleshooting Guide: From Problem to Solution
This section is designed in a question-and-answer format to directly address specific issues you might face during purification experiments.
Q4: My product is completely decomposing during silica gel chromatography. What’s happening and how do I fix it?
A4: This is the most common failure mode when purifying aziridines. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[10] These acidic sites catalyze the ring-opening of the strained aziridine ring, leading to polymerization or reaction with the eluent, resulting in a total loss of your product.[10][11]
Solutions:
-
Switch to a Non-Acidic Stationary Phase: The most effective solution is to avoid silica gel entirely.
-
Buffer the Mobile Phase: If silica gel is the only option, you must neutralize its acidic sites.
-
Add a small amount (typically 0.1-1% v/v) of a non-nucleophilic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , to your mobile phase (e.g., Hexane/Ethyl Acetate).[10] This base will preferentially interact with the acidic sites on the silica, protecting your aziridine as it passes through the column.
-
Q5: I’m recovering very little of my compound after purification, even when using a buffered system. Where is my product going?
A5: Significant product loss with low-molecular-weight aziridines can be due to factors beyond on-column decomposition, primarily volatility and prolonged processing time.[10]
Solutions:
-
Minimize Heat: When removing solvent from your purified fractions using a rotary evaporator, use a low-temperature water bath (or no heat at all) and apply vacuum gradually. Aggressive evaporation can carry your volatile product into the vacuum line.
-
Work Quickly: Aziridines have limited stability. Expedite the purification process to minimize the compound's contact time with the stationary phase and its exposure to air and moisture.[10]
-
Use an Inert Atmosphere: Whenever possible, handle the crude material and purified fractions under an inert atmosphere like nitrogen or argon to prevent potential degradation from atmospheric components.[10]
-
Consider Alternative Purification: If volatility is extreme, consider other methods like short-path distillation under high vacuum, but only if the compound is thermally stable.[10]
Q6: My purified fractions contain an impurity that co-elutes with my product. How can I improve the separation?
A6: Co-elution issues require a systematic optimization of your chromatographic conditions. The goal is to exploit subtle differences in polarity between your product and the impurity.
Solutions:
-
Fine-Tune Mobile Phase Polarity:
-
If using a Hexane/Ethyl Acetate system, try switching to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Perform a gradient elution. Start with a very non-polar mobile phase and gradually increase the polarity. This can often resolve closely eluting spots.
-
-
Stationary Phase Stability Test: Before running a large column, test the stability and separation on a small scale. Stir a small amount of your crude mixture with different stationary phases (silica, neutral alumina, basic alumina) and analyze the result by TLC or ¹H NMR to see which provides the best separation and stability.[10][11]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, semi-preparative HPLC offers much higher resolution than flash chromatography. A hydrophilic interaction liquid chromatography (HILIC) method could also be effective for these polar compounds.[12][13]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges with this compound.
Caption: Troubleshooting workflow for this compound purification.
Data and Protocols
Table 1: Summary of Chromatographic Conditions
| Stationary Phase | Recommended Mobile Phase | Potential Issues | Rationale & Recommendations |
| Standard Silica Gel | Hexane/EtOAc or DCM/MeOH | High Risk of Decomposition , Tailing, Low Recovery | NOT RECOMMENDED . The acidic surface catalyzes ring-opening.[10][11] If unavoidable, must add 0.1-1% Et₃N to neutralize acidic sites.[10] |
| Neutral Alumina | Hexane/EtOAc or DCM/MeOH | Moderate Risk of Decomposition | A good alternative to silica. Less acidic, but may still retain some Lewis acidic character. Monitor fractions carefully. |
| Basic Alumina | Toluene/EtOAc or DCM | Low Risk of Decomposition | HIGHLY RECOMMENDED . The basic surface is ideal for stabilizing the electron-deficient aziridine ring.[10][11] May require a more polar eluent than silica. |
| Deactivated Silica | Hexane/EtOAc or DCM/MeOH | Low Risk of Decomposition | A good alternative to alumina. Can be purchased or prepared. Provides similar separation profiles to silica without the acidity. |
Protocol 1: Recommended Flash Chromatography on Basic Alumina
This protocol provides a robust method for purifying this compound, prioritizing stability and recovery.
Materials:
-
Crude this compound
-
Basic Alumina (Activity Grade I-III, depending on separation needs)
-
Anhydrous Solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane)
-
Glass column, flasks, and fraction collection tubes (oven-dried)
-
TLC plates (Alumina-backed plates are ideal for matching)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Preparation (Inert Atmosphere):
-
Assemble your dry chromatography column.
-
Prepare the "wet slurry" method: In a separate beaker under an inert atmosphere, add the required amount of basic alumina. Add the initial, least polar mobile phase solvent (e.g., 100% Toluene) until a pourable slurry is formed.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, allowing the alumina to pack evenly. Ensure a flat top surface. Add a thin layer of sand on top to protect the packing.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a compatible solvent (like Dichloromethane).
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Drain the solvent just until the sample has fully entered the sand layer.
-
Gently add a small amount of fresh eluent to wash the sides and ensure the sample is loaded in a tight band.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, applying gentle positive pressure with an inert gas if necessary.
-
Collect fractions and monitor the separation closely by TLC. Anisaldehyde or potassium permanganate stains are often effective for visualizing aziridines.
-
-
Work-up:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator with the water bath at room temperature or cooler .
-
Once the bulk of the solvent is removed, you can use a high vacuum line to remove final traces, but do so with caution to avoid losing the product.
-
Immediately place the purified product under an inert atmosphere and store it in a freezer.[2]
-
References
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Ring opening of 2-acylaziridines by acid chlorides. (2006). Tetrahedron Letters.
- MDPI.
- ResearchGate.
- ACS Publications. (2017, February 15). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters.
- NIH. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC.
- ResearchGate.
- NIH. Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
- BenchChem. Stability and proper storage conditions for aziridine compounds.
- RSC Publishing. (2022, July 7). Catalyst-free aziridine-based step-growth polymerization: a facile approach to optically active poly(sulfonamide amine)
- RSC Publishing. (2022, July 7). Catalyst-free aziridine-based step-growth polymerization: a facile approach to optically ....
- BenchChem. (2025).
- BenchChem.
- Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.
- RSC Publishing. (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry.
-
NIH. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
- Organic Syntheses Procedure. Aziridine, 2-benzyl-3-phenyl-, cis.
- Wikipedia. Aziridine.
- NIH. (2019, September 18).
- PubMed. (2019, September 18).
- PubMed. (2011, June 1). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
Sources
- 1. Aziridine - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Aziridination
Welcome to the technical support center for the optimization of aziridination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing aziridines, which are crucial nitrogen-containing building blocks in medicinal chemistry and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring you can achieve optimal yields, stereoselectivity, and efficiency.
Troubleshooting Guide: Overcoming Common Hurdles in Aziridination
This section is dedicated to resolving specific issues that can arise during an aziridination reaction. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction parameters. Let's dissect the potential culprits and their remedies.
Potential Cause & Troubleshooting Strategy
-
Poor Catalyst Activity or Deactivation:
-
The Problem: The chosen catalyst may not be suitable for the specific substrate or may be deactivated by impurities or byproducts.[4] Lewis acid catalysts, for instance, can be poisoned by halide ions.[4]
-
The Solution:
-
Catalyst Screening: If using a metal-catalyzed approach, screen a variety of catalysts (e.g., based on Rh, Cu, Mn, Ru) to find one that is effective for your substrate.[5] For unactivated alkenes, which are notoriously challenging, planar chiral rhodium indenyl catalysts have shown promise.[6][7][8]
-
Check for Impurities: Ensure all reactants and the solvent are pure and anhydrous.[9] Moisture can deactivate many catalysts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[10]
-
-
-
Suboptimal Reaction Temperature:
-
The Problem: The reaction temperature may be too low to overcome the activation energy or so high that it leads to decomposition of the product or catalyst.
-
The Solution: Perform the reaction at a range of temperatures. Lower temperatures often improve selectivity, while higher temperatures can increase the reaction rate.[10]
-
-
Incorrect Solvent Choice:
-
The Problem: The solvent plays a critical role in stabilizing transition states and influencing reactant solubility. An inappropriate solvent can hinder the reaction.
-
The Solution: Screen a variety of solvents with different polarities. Polar aprotic solvents like acetonitrile can often enhance reaction rates and yields.[11] For certain reactions, highly polar or protic solvents can alter the reaction mechanism, so a systematic screen is crucial.[12]
-
-
Inefficient Nitrene Source or Transfer:
-
The Problem: The chosen nitrogen source may not efficiently generate the reactive nitrene species under the reaction conditions. For example, some catalysts are only effective with aryl azides and not alkyl azides.[2]
-
The Solution:
-
Vary the Nitrogen Source: Experiment with different nitrene precursors such as organic azides, iminoiodinanes (e.g., PhI=NTs), or hydroxylamine derivatives.[8][13]
-
Consider Metal-Free Options: Visible-light-induced, catalyst-free strategies using chloramine-T have been developed and may be effective for your system.[10]
-
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low yields in aziridination reactions.
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Achieving the desired stereochemistry is often a primary goal in aziridination, especially in the context of synthesizing chiral molecules for drug development.
Potential Cause & Troubleshooting Strategy
-
Suboptimal Catalyst-Ligand Combination:
-
The Problem: The chiral environment created by the catalyst and its ligand is the primary determinant of stereoselectivity. An ill-suited combination will not effectively control the facial selectivity of the nitrene addition.
-
The Solution:
-
Ligand Screening: For a given metal, screen a library of chiral ligands. For example, with rhodium catalysts, various BOX and VANOL/VAPOL ligands have been shown to induce high diastereoselectivity.[10]
-
Substrate-Directed Approaches: For substrates containing directing groups like hydroxyls, consider substrate-directed catalysis, which can provide excellent stereocontrol.[14][15]
-
-
-
Reaction Temperature is Too High:
-
The Problem: Higher temperatures can lead to a decrease in selectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
The Solution: Lowering the reaction temperature is a common and effective strategy for improving diastereoselectivity.[10]
-
-
Solvent Effects on the Transition State:
-
The Problem: The solvent can influence the geometry of the transition state, thereby affecting stereoselectivity.
-
The Solution: Experiment with a range of solvents to find one that favors the desired transition state geometry.
-
-
Stepwise vs. Concerted Mechanism:
-
The Problem: Some aziridination reactions proceed through a stepwise mechanism involving a radical intermediate, which can lead to a loss of stereochemical information.[2]
-
The Solution: The choice of catalyst and reaction conditions can influence the operative mechanism. For instance, some copper-catalyzed systems are believed to proceed via a concerted mechanism, which can lead to higher stereospecificity.[16]
-
Table 1: Effect of Reaction Parameters on Stereoselectivity
| Parameter | General Trend for Improved Stereoselectivity | Rationale |
| Catalyst/Ligand | Use of a well-matched chiral ligand | Creates a defined chiral pocket around the metal center, directing the approach of the alkene.[14][15] |
| Temperature | Lowering the temperature | Increases the energy difference between diastereomeric transition states.[10] |
| Solvent | Varies; requires screening | Can influence the orientation of the substrate and catalyst in the transition state.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when performing aziridination reactions?
A1: Aziridines and their precursors can be hazardous.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19] Some reagents, such as organic azides, can be explosive and should be handled with extreme care. A thorough risk assessment should be conducted before starting any new experiment.[20]
Q2: How can I monitor the progress of my aziridination reaction?
A2: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy.[10] For quantitative analysis, GC-MS is often a reliable method.[21] Mass spectrometry, in general, is a powerful tool for identifying intermediates and products in these reactions.[22][23]
Q3: Are there any metal-free methods for aziridination?
A3: Yes, several metal-free aziridination methods have been developed. These include organocatalytic approaches and photocatalytic methods.[3][10] For instance, visible-light-induced strategies can achieve aziridination without the need for a metal catalyst or an external photocatalyst.[10][24] Hydrogen-bond activation of iminoiodinanes in solvents like hexafluoroisopropanol (HFIP) also enables the aziridination of unactivated olefins without a metal catalyst.[25]
Q4: My substrate is an unactivated alkene. What are the best strategies for its aziridination?
A4: Unactivated alkenes are generally less reactive and represent a significant challenge in aziridination.[14][15] Recent advances have shown that planar chiral rhodium(III) indenyl catalysts can be effective for the enantioselective aziridination of these substrates.[7][8] Additionally, substrate-directed approaches, where a functional group on the substrate coordinates to the catalyst, can be a powerful strategy.[14][15] Metal-free methods involving transient N-pyridinium iminoiodinanes have also been developed for unactivated olefins.
Q5: What is the role of additives, such as silver salts, in some aziridination protocols?
A5: In some catalytic systems, particularly those involving rhodium, silver salts like AgSbF₆ are used as additives. Their role is often to act as a halide scavenger, facilitating the formation of the active cationic catalyst. The loading of the silver additive can be a critical parameter to optimize for challenging substrates.[6]
Experimental Protocols
General Procedure for Optimization of a Catalytic Aziridination Reaction
This protocol provides a general framework. Specific quantities and conditions should be adjusted based on the specific catalyst system and substrates being used.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the catalyst (e.g., 1-5 mol%) and any necessary additives to a dry reaction vessel.[10]
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the olefin substrate.
-
Initiation: Add the nitrogen source (e.g., an organic azide or iminoiodinane) to the reaction mixture. This may be done in portions or via syringe pump to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).[10]
-
Workup: Upon completion, quench the reaction if necessary. The workup procedure will vary but may involve filtration through a pad of silica gel to remove the catalyst, followed by solvent evaporation.[10]
-
Purification and Analysis: Purify the crude product by column chromatography. Analyze the purified product by NMR and other relevant techniques to determine the yield and stereoselectivity.[10]
Diagram of a General Catalytic Aziridination Workflow
Caption: Step-by-step workflow for a typical catalytic aziridination experiment.
References
- Benchchem. (n.d.). .
-
Journal of the American Chemical Society. (2023, March 24). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Retrieved from [Link]
-
MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]
-
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Retrieved from [Link]
-
PMC - NIH. (n.d.). Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. Retrieved from [Link]
- Macmillan Group. (2004, April 14). Catalytic Enantioselective Aziridinations.
-
ResearchGate. (2025, August 4). A Review on Visible-Light-Mediated Aziridine Synthesis: Mechanisms and Recent Advances. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Aziridine & 2-(Chloromethyl)oxirane Reactions.
-
ACS Publications - JACS Au. (n.d.). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. Retrieved from [Link]
-
Frontiers. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]
-
ACS Publications - Accounts of Chemical Research. (2020, August 6). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Retrieved from [Link]
-
PMC - NIH. (2023, March 24). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Retrieved from [Link]
-
PMC - NIH. (2024, September 11). Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of solvent and K 2 CO 3 amount on the synthesis of aziridine from styrene a. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Retrieved from [Link]
-
PubMed. (2008, November 7). Enantio- and diastereoselectivities in chiral sulfur ylide promoted asymmetric aziridination reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Aziridine and 2-(chloromethyl)oxirane Reactivity.
- Benchchem. (n.d.). strategies to minimize by-product formation in aziridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Mitigating Hazards in Handling Aziridine and 2-(Chloromethyl)oxirane.
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light-activated aziridination reaction enables simultaneous resolving of C=C bond location and the sn-position isomers in lipids. Retrieved from [Link]
-
PMC - NIH. (2025, September 17). Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
3 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Retrieved from [Link]
-
PMC - NIH. (2014, January 3). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Retrieved from [Link]
-
PubMed. (2011, June 1). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from [Link]
-
Determination of 2,3=Dialkylaziridines by Direct Titration with Hydrogen Iodide. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aziridination of Alkenes and Amidation of Alkanes by Bis(tosylimido)ruthenium(VI) Porphyrins. A Mechanistic Study. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
NIH. (2025, December 23). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]
-
PMC. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]
- Denmark Group. (n.d.). Asymmetric Aziridination of Alkenes.pptx.
-
Green Chemistry (RSC Publishing). (2025, July 5). Light empowered aziridination of olefins under metal- and photocatalyst-free conditions. Retrieved from [Link]
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"stability issues of N-protected vs N-H Aziridine-2-carboxylates"
A Guide to Navigating the Stability Challenges of N-Protected vs. N-H Aziridine-2-Carboxylates
Welcome to the technical support center for aziridine-2-carboxylates. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced stability issues that researchers frequently encounter with these valuable but sensitive building blocks. This resource, presented in a practical question-and-answer format, provides not only troubleshooting solutions but also the chemical reasoning behind them, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability of aziridine-2-carboxylates.
Q1: Why are N-H aziridine-2-carboxylates often described as "bench stable," while many N-protected versions are considered unstable?
This is a frequent point of confusion that stems from the different decomposition pathways available to each class of compound.
-
N-Protected Aziridines (e.g., N-Tosyl, N-Boc): The instability of these compounds is primarily due to the electronic activation of the aziridine ring . Electron-withdrawing protecting groups (like sulfonyl or carbonyl groups) pull electron density away from the nitrogen atom. This polarization makes the ring's carbon atoms highly electrophilic and susceptible to ring-opening by even weak nucleophiles.[1][2][3] Therefore, their "instability" refers to their high reactivity towards nucleophilic attack, which can be an undesirable side reaction during synthesis or purification.[4]
-
N-H Aziridines: In contrast, N-H aziridines lack this electronic activation. The nitrogen lone pair is less withdrawn, making the ring carbons less electrophilic. This makes them significantly more robust against nucleophilic ring-opening under neutral or basic conditions. Their "bench stable" nature refers to this specific stability.[4] However, they are highly susceptible to acid-catalyzed decomposition . The protonated N-H aziridine is extremely prone to polymerization or ring-opening by the corresponding counter-ion.
The key takeaway is that their stability is context-dependent. N-H aziridines are stable if acid is scrupulously avoided, while N-protected aziridines are stable if nucleophiles are controlled.
Q2: What are the primary decomposition pathways I should be aware of?
There are three main pathways:
-
Acid-Catalyzed Ring-Opening/Polymerization: This is the most significant threat to N-H aziridines . Trace acid protonates the nitrogen, creating a highly strained aziridinium ion. This is rapidly opened by a nucleophile, which can be another molecule of the N-H aziridine itself, leading to a chain reaction and polymerization.
-
Nucleophilic Ring-Opening: This is the dominant decomposition pathway for N-protected aziridines , especially those with strongly electron-withdrawing groups (e.g., N-Tosyl). Solvents (like methanol), bases, or other nucleophiles in the reaction mixture can attack a ring carbon, leading to cleavage of a C-N bond.[5]
-
Epimerization: The stereocenter at the C2 position, which holds the carboxylate group, can be susceptible to epimerization under basic conditions through the formation of an enolate intermediate. This erodes the enantiopurity of your material.
Q3: Which N-protecting group offers the best balance of stability and reactivity?
The ideal protecting group is application-dependent. See the decision workflow in Figure 2 for guidance.
-
N-Tosyl (Ts): Offers high stability to many reaction conditions and is an excellent activating group for planned nucleophilic ring-openings. However, it makes the ring very sensitive to unintended nucleophiles and can be difficult to remove without affecting other functional groups.
-
N-Boc (Boc): Provides moderate activation and is generally more stable during chromatography than highly activated aziridines. Its key advantage is the relative ease of removal under acidic conditions, although care must be taken to avoid ring decomposition.[6] For acid-sensitive compounds, alternative basic deprotection methods exist.[7]
-
N-H (Unprotected): Best for applications where the aziridine will be derivatized at the nitrogen or when subsequent steps are incompatible with common protecting groups. Its use requires strict avoidance of acidic conditions at all stages, from workup to purification and storage.[4]
Q4: How should I store my aziridine-2-carboxylates?
Proper storage is critical to ensure long-term viability.
-
Temperature: Store at low temperatures, typically -20°C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form carbonic acid in solution.
-
Solvent: If in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol for long-term storage. For N-H aziridines, ensure the solvent is free of any acidic impurities.
-
State: Storing as a dry, crystalline solid is often the most stable option.
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: My compound is decomposing during silica gel chromatography. My yields are low and I see multiple new spots on the TLC.
Cause: Standard silica gel is inherently acidic (pH ~4-5). This acidity is sufficient to catalyze the rapid ring-opening or polymerization of both N-H and, to a lesser extent, acid-sensitive N-protected aziridines.[8]
Solution: Implement a Neutral Purification Protocol.
Before committing your entire batch to a column, first assess the stability of your compound using the following workflow.
Diagram: Workflow for Purifying Sensitive Aziridines
Caption: Pre-purification stability assessment workflow.
Protocol: Preparation of Neutralized Silica Gel
-
Prepare the Eluent: Prepare your desired solvent system (e.g., 30% Ethyl Acetate in Hexanes). To this system, add 0.5-1.0% triethylamine (Et₃N) by volume.
-
Make the Slurry: In a fume hood, create a slurry of your silica gel using the triethylamine-containing eluent. Stir gently for 15-20 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
-
Check pH (Self-Validation): Take a small amount of the slurry and spot it onto a piece of universal pH paper. The solvent should test neutral (pH ~7). If it is still acidic, add a few more drops of Et₃N to the main slurry and re-test.
-
Pack and Run: Pack your column using the neutralized slurry and run the chromatography as usual, using the eluent that contains triethylamine.
-
Post-Purification: After collecting your fractions, be aware that they will contain triethylamine. This can typically be removed by rotary evaporation, as it is volatile. For very sensitive compounds, a subsequent mild aqueous wash may be required, followed by drying and evaporation.
Problem 2: I'm trying to deprotect my N-Boc aziridine-2-carboxylate with TFA, but I'm getting a complex mixture or polymer.
Cause: The strongly acidic conditions required for N-Boc deprotection (e.g., neat TFA or HCl in dioxane) are often too harsh for the aziridine ring. Once the Boc group is removed, the resulting N-H aziridinium salt is in a highly acidic environment, which catalyzes immediate polymerization or ring-opening.
Solution 1: Modify Acidic Deprotection Conditions.
-
Scavengers: Include a scavenger like triethylsilane (TES) or anisole in your reaction. When the carbocation (t-butyl) is formed, it will be trapped by the scavenger, preventing it from acting as a Lewis acid that could further decompose your product.
-
Temperature: Perform the reaction at 0°C or even lower to reduce the rate of decomposition.
-
Dilution & Quench: Use a more dilute solution and, upon completion, immediately pour the reaction mixture into a rapidly stirred, cold, basic solution (e.g., saturated NaHCO₃) to neutralize the acid and isolate the free N-H aziridine.
Solution 2: Use a Non-Acidic Deprotection Method.
For particularly acid-sensitive aziridines, an alternative basic deprotection can be effective.
Protocol: Base-Mediated N-Boc Deprotection[7]
This protocol is based on a reported procedure and should be optimized for your specific substrate.
-
Setup: Dissolve the N-Boc aziridine-2-carboxylate in dry THF under an inert atmosphere (Argon) and cool the solution to -78°C.
-
Reagent Addition: Slowly add an excess (4-5 equivalents) of a strong organolithium base, such as phenyllithium (PhLi), to the cooled solution.
-
Reaction: Stir the reaction at -78°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature. This warming step is often crucial for the deprotection to complete.[7]
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting N-H aziridine using the neutral chromatography protocol described in Problem 1.
Data Summary and Reference
Table 1: Comparative Stability of Aziridine-2-Carboxylates
| N-Substituent | Stability to Acid | Stability to Base/Nucleophiles | Primary Decomposition Pathway | Recommended Purification |
| H | Very Low | High | Acid-catalyzed polymerization | Neutralized Silica or Alumina |
| Boc | Low (Deprotects) | Moderate | Acid-catalyzed deprotection/opening | Neutralized Silica |
| Cbz | Low (Deprotects) | Moderate | Acid-catalyzed deprotection/opening | Neutralized Silica |
| Tosyl (Ts) | High | Very Low | Nucleophilic ring-opening | Standard or Neutralized Silica |
| Trityl (Tr) | Very Low | High | Acid-catalyzed deprotection | Neutralized Silica or Alumina |
Figure 2: Decision Workflow for N-Protecting Group Selection
Caption: A decision tree for selecting an appropriate N-protecting group.
References
-
Jessing, M. Aziridines in Synthesis. Baran Lab, The Scripps Research Institute. [Link]
-
Gini, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Kadiķis, E., & Turks, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5565. [Link]
-
Ha, H. J. (2008). Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates. ResearchGate. [Link]
-
Baran, P. S. Aziridines in Synthesis. Baran Lab Presentation. [Link]
-
Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]
-
Wikipedia contributors. (2023). Aziridine. Wikipedia. [Link]
-
Kadiķis, E., et al. (2020). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 25(24), 5944. [Link]
-
Wang, Z., et al. (2023). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. [Link]
-
Alvernhe, G., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ARKIVOC. [Link]
-
Taton, D., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(34), 4506-4533. [Link]
-
Schomaker, J. M., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51508. [Link]
-
Vezenkov, L. L., et al. (2017). A mild and selective method for N-Boc deprotection. ResearchGate. [Link]
-
MSN Chemical. (2023). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]
-
Yudin, A. K. (Ed.). (2016). Recent updates and future perspectives in aziridine synthesis and reactivity. Aziridines and Epoxides in Organic Synthesis, 1-38. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
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Technical Support Center: Controlling Stereoselectivity in Aziridine-2-Carbonitrile Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for stereoselective reactions involving aziridine-2-carbonitriles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing these valuable, yet challenging, chiral building blocks. The inherent ring strain and unique electronic nature of the aziridine-2-carbonitrile scaffold make it a powerful synthetic intermediate, but also one that demands precise control to achieve desired stereochemical outcomes.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles to empower you to solve problems effectively in your own laboratory.
Part 1: Troubleshooting Guide for Common Stereoselectivity Issues
Experiments involving aziridine-2-carbonitriles can present several challenges related to stereocontrol. This section addresses the most common issues in a problem-and-solution format.
Table 1: Troubleshooting Poor Stereochemical Control
| Problem Encountered | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| Low Diastereoselectivity (e.g., poor cis/trans ratio in aziridination) | 1. Insufficient Steric Differentiation: The transition states leading to the two diastereomers are too close in energy. 2. High Reaction Temperature: Increased thermal energy allows the reaction to overcome the small energy barrier between diastereomeric transition states.[3] 3. Inappropriate Catalyst/Reagent: The catalyst or reagent may not be bulky enough or may lack the defined geometry to effectively shield one face of the substrate. | 1. Modify Substrate Sterics: Increase the steric bulk of substituents on the imine or alkene. This will create a stronger steric bias for the incoming reagent, favoring one transition state.[3] 2. Reduce Reaction Temperature: Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) enhances selectivity by favoring the pathway with the lowest activation energy.[3][4] 3. Screen Catalysts/Reagents: For catalytic reactions, switch to a ligand with greater steric bulk or a more rigid backbone (e.g., VAPOL or VANOL-derived catalysts).[5] For substrate-controlled reactions, consider a different chiral auxiliary. |
| Low Enantiomeric Excess (ee) | 1. Catalyst Inefficiency/Purity: The chiral catalyst may have low enantiopurity, may be degrading under reaction conditions, or may not be the optimal choice for the substrate. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle. 3. Racemization: The product may be racemizing during the reaction, workup, or purification.[4] This is a risk with N-activated aziridines under certain conditions. | 1. Verify Catalyst Integrity: Confirm the ee of the chiral ligand/catalyst. If degradation is suspected, consider adding it slowly over the course of the reaction or running the reaction under an inert atmosphere. Screen different catalyst families.[6] 2. Optimize Reaction Conditions: Lower the temperature to slow the uncatalyzed reaction. Ensure precise stoichiometry; an excess of a reactant might promote a background pathway.[3] 3. Implement Milder Workup/Purification: Avoid harsh acidic or basic conditions during workup.[4] For chromatography, use deactivated silica gel (e.g., pre-treated with triethylamine) to prevent on-column racemization or ring-opening.[7] |
| Incorrect or Mixed Regioisomers (during ring-opening) | 1. Ambiguous Nucleophilic Attack Site: The C2 and C3 positions of the aziridine ring have competing electrophilicity. The nitrile group strongly activates C2, but sterics can favor attack at C3.[8][9] 2. Reaction Mechanism Ambiguity (SN1 vs. SN2): Acidic conditions can promote an SN1-like mechanism with a partial positive charge buildup, leading to attack at the more substituted carbon (C2), while basic/neutral conditions favor an SN2 attack at the less hindered carbon (C3).[10] 3. Substituent Effects: The electronic nature of the N-substituent and any C3-substituent dramatically influences the regiochemical outcome.[11][12] | 1. Modulate Reaction Conditions: For attack at the less hindered C3 position, use neutral or basic conditions with a strong nucleophile to favor a pure SN2 pathway. For attack at the C2 position, a Lewis acid or Brønsted acid can be used to promote the formation of an aziridinium ion, directing the nucleophile to the more electronically deficient carbon.[8][9] 2. Change the N-Activating Group: A strongly electron-withdrawing group (e.g., nosyl) will significantly activate the ring and can influence regioselectivity.[11] 3. Employ Catalyst Control: Some transition metal catalyst systems can override the inherent substrate bias and direct nucleophilic attack to a specific position.[13] |
| Product Decomposition | 1. High Ring Strain: The this compound ring is inherently unstable and prone to decomposition or polymerization, especially when activated by an N-electron-withdrawing group.[2] 2. Harsh Reaction or Purification Conditions: Exposure to strong acids, bases, or high temperatures can lead to unwanted ring-opening or side reactions.[7] | 1. Use Milder Conditions: Run reactions at the lowest effective temperature. Use non-nucleophilic, sterically hindered bases if required.[4] 2. Gentle Purification: Minimize the time the product spends on silica gel. Consider alternative purification methods like crystallization or preparative HPLC if the compound is particularly sensitive. 3. Telescope Reactions: If possible, use the crude, unpurified aziridine directly in the subsequent reaction step to avoid degradation during isolation.[7] |
Part 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to common conceptual questions, explaining the fundamental principles that govern stereoselectivity in this compound chemistry.
Q1: What are the primary strategies for controlling stereoselectivity during the formation of an this compound ring?
There are two primary strategies for inducing stereoselectivity in aziridination reactions:
-
Catalyst-Controlled Synthesis: This is the more modern and atom-economical approach, where a chiral catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer.[7] Chiral Lewis acids (e.g., Boron- or Titanium-based) complexed with chiral ligands (like VAPOL or VANOL) are commonly used to activate an imine towards nucleophilic attack by a diazo compound.[5][14] Transition metal catalysts, particularly those based on Rhodium, Copper, or Palladium, are also effective for nitrene transfer reactions to alkenes.[6][15][16] The choice of metal and ligand is critical for achieving high enantioselectivity.
-
Substrate-Controlled Synthesis: This classic strategy relies on attaching a chiral auxiliary to one of the starting materials. The inherent chirality of the auxiliary sterically blocks one face of the molecule, directing the incoming reagent to the opposite face.[7] For example, using an imine derived from a chiral amine or an alkene bearing a chiral alcohol can lead to high diastereoselectivity.[17] A key drawback is that this method requires additional synthetic steps to install and later remove the auxiliary.
Caption: Strategies for stereocontrol in aziridination.
Q2: How does the N-substituent influence reactivity and the stereochemical outcome of ring-opening?
The substituent on the aziridine nitrogen plays a crucial electronic and steric role.
-
Electronic Role (Activation): Unactivated N-H or N-alkyl aziridines are relatively unreactive towards nucleophiles. To facilitate ring-opening, the nitrogen is typically functionalized with an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl, nosyl) or acyl group.[11][18][19] This EWG reduces the electron density on the nitrogen, which in turn polarizes the C-N bonds and makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[11]
-
Stereochemical Role: The N-substituent is a key determinant in the regioselectivity of ring-opening. In acid-mediated openings, the EWG stabilizes the formation of an aziridinium ion intermediate. The subsequent nucleophilic attack is then governed by a complex interplay between sterics and electronics, often leading to attack at the more substituted C2 position.[8][9][10] Furthermore, bulky N-substituents can influence the facial selectivity of reactions occurring at the aziridine ring itself.
Q3: What factors govern the regio- and stereoselectivity of nucleophilic ring-opening of a 2-cyanoaziridine?
The ring-opening of an this compound is a critical transformation that provides access to functionalized chiral amino compounds. The outcome is dictated by a competition between attack at the C2 (carbon bearing the nitrile) and C3 positions.[8][9]
-
Electronic Factors: The electron-withdrawing nitrile group makes the C2 position highly electrophilic. Under conditions that favor electronic control (e.g., SN1-like mechanisms promoted by Lewis acids), nucleophilic attack often occurs at C2.[1][9]
-
Steric Factors: The C3 position is typically less sterically hindered than the C2 position (which is substituted with the nitrile). Under conditions that favor steric control (e.g., classic SN2 mechanisms with strong, bulky nucleophiles), attack will preferentially occur at C3.[20][21]
-
Stereospecificity: SN2-type ring-opening reactions are stereospecific, proceeding with a clean inversion of configuration at the carbon being attacked.[13] For example, attack at C3 of a cis-aziridine will lead to an anti-product. This predictable stereochemical outcome is a cornerstone of the synthetic utility of chiral aziridines.
Caption: Regioselective pathways for aziridine ring-opening.
Q4: Can you provide a general experimental protocol for a diastereoselective aza-Corey-Chaykovsky aziridination to form an α-quaternary this compound?
This protocol is adapted from methodologies for the highly diastereoselective synthesis of α-quaternary aziridine-2-carboxylates, a structurally related class.[17][22] It relies on an N-tert-butanesulfinyl ketimino ester to direct the stereochemistry.
Objective: To synthesize a chiral α-quaternary this compound with high diastereoselectivity.
Materials:
-
N-tert-Butanesulfinyl ketimino nitrile (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.5 equiv) and anhydrous DMSO. Stir the suspension at room temperature.
-
Add NaH (1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the resulting milky-white suspension at room temperature for 45-60 minutes until the evolution of hydrogen ceases and the solution becomes clear.
-
Aziridination Reaction: In a separate flame-dried flask, dissolve the N-tert-butanesulfinyl ketimino nitrile (1.0 equiv) in anhydrous THF.
-
Cool the imine solution to 0 °C using an ice bath.
-
Slowly add the pre-formed ylide solution from Step 3 to the imine solution via cannula over 20-30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C until the starting imine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (often using a hexane/ethyl acetate gradient) to yield the desired this compound. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
References
-
Hu, X. et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. [Link]
-
Atkinson, R. S. (2014). Aziridines: stereocontrol of ring-making and ring-breaking. University of Leicester. [Link]
-
Droege, T. et al. (2022). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PubMed Central. [Link]
-
Hu, X. et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. ResearchGate. [Link]
-
Pound, K. M. et al. (2013). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. PubMed Central. [Link]
-
Takeda, Y. et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. [Link]
-
Zheng, Y. et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Mennie, K. M. et al. (2018). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. PubMed Central. [Link]
- Wulff, W. D. et al. (2001). Catalytic asymmetric synthesis of chiral aziridines.
-
Kumar, A. et al. (2015). A Mild and Efficient Method for the Syntheses and Regioselective Ring-Opening of Aziridines. ResearchGate. [Link]
-
Dudley, G. B. et al. (2008). Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. Stereoselective preparation of alpha- and beta-O-glycosyl serine conjugates. PubMed. [Link]
-
Belzecki, C. et al. (1980). Formation under kinetic control of aziridine invertomers. RSC Publishing. [Link]
-
Ranjith, K. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]
-
Worrell, B. T. et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Al-Sinani, S. et al. (2024). Recent Developments in Catalytic Asymmetric Aziridination. PubMed Central. [Link]
-
Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. MSU Chemistry. [Link]
- Al-Sinani, S. (1989). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. University of Nijmegen.
-
C-H, L. et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed. [Link]
-
Kim, C. K. et al. (2007). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]
-
Journal of Chemistry Letters (2021). A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters. [Link]
-
Schomaker, J. M. et al. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed Central. [Link]
-
Droege, T. et al. (2022). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
-
Sowińska, A. et al. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. [Link]
-
Ranjith, K. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central. [Link]
-
Degennaro, L. et al. (2014). Recent advances in the stereoselective synthesis of aziridines. PubMed. [Link]
-
Nagoya Institute of Technology (2021). Asymmetric Synthesis of Aziridine with a New Catalyst Can Help Develop Novel Medicines. Nagoya Institute of Technology. [Link]
-
Ramón, D. J. et al. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. [Link]
-
Yamamoto, H. et al. (2007). Substituent Effects in Regio- and Stereoselective Ring-Opening Reaction of Aziridines with Et3N·3HF for β-Fluoroamine Synthesis. ResearchGate. [Link]
-
Li, C-H. et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. ResearchGate. [Link]
-
Trapencieris, P. et al. (2017). An Easy Route to Aziridine Ketones and Carbinols. PubMed Central. [Link]
-
Johnston, C. P. et al. (2016). Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines. PubMed Central. [Link]
-
Schomaker, J. M. et al. (2024). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PubMed Central. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
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"troubleshooting low conversion rates in aziridine ring closure"
Welcome to the Technical Support Center for Aziridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during aziridine ring closure reactions. Aziridines are highly valuable, strained three-membered nitrogen heterocycles, but their synthesis can be challenging. This guide offers practical, mechanistically-grounded solutions to overcome common hurdles and improve your reaction yields.
I. Troubleshooting Low Conversion Rates: A Method-Specific Guide
Low conversion in aziridination reactions can be attributed to a multitude of factors, from substrate reactivity to reaction conditions and competing side reactions. This section provides a question-and-answer formatted guide to troubleshoot low yields based on the specific synthetic methodology employed.
A. Intramolecular Cyclization (e.g., Wenker Synthesis)
The Wenker synthesis, a classical method for preparing aziridines from β-amino alcohols, involves the formation of a sulfate ester intermediate followed by base-mediated intramolecular SN2 cyclization.[1] While effective, this method can be plagued by low yields if not properly optimized.
Question 1: My Wenker synthesis is resulting in a complex mixture with significant byproduct formation, primarily an elimination product. What is the cause and how can I favor aziridination?
Answer: This is a classic issue in the Wenker synthesis, where the desired intramolecular cyclization competes with a Hofmann elimination pathway, especially with sterically hindered substrates.[2] The use of strong, nucleophilic bases like sodium hydroxide at elevated temperatures can promote elimination.
Causality Explained: The traditional Wenker protocol often uses harsh conditions (e.g., hot concentrated sulfuric acid for esterification and strong NaOH for cyclization) which can lead to dehydration of the starting amino alcohol or elimination of the sulfate ester intermediate.[3][4] A strong base can abstract a proton from the carbon adjacent to the amine, leading to the formation of an enamine which then hydrolyzes to a ketone.
Solutions:
-
Milder Esterification: Instead of hot sulfuric acid, use chlorosulfonic acid at a lower temperature (0 °C to room temperature) in a suitable solvent like diethyl ether or THF. This significantly reduces the risk of dehydrating sensitive amino alcohol starting materials.[3][4]
-
Use of a Non-Nucleophilic Base: For the cyclization step, replace sodium hydroxide with a weaker, non-nucleophilic base like saturated aqueous sodium carbonate.[3][4] This disfavors the elimination pathway and reduces the formation of byproducts from hydroxide displacement.[4] For substrates with poor solubility in the NaOH solution, this can be particularly effective when combined with gentle heating (e.g., 70°C).[4]
-
Biphasic Conditions: Employing a biphasic system (e.g., water/dichloromethane) for the cyclization of N-tosylated amino alcohols with potassium hydroxide can also lead to high yields of the desired aziridine.[5]
Question 2: The esterification of my amino alcohol with sulfuric acid is giving a low yield of the sulfate intermediate. What are the potential issues?
Answer: The high temperatures required for the traditional Wenker esterification can lead to charring and decomposition of the starting material, reducing the overall yield.[2]
Solutions:
-
Modified Wenker Protocol: As mentioned above, switching to chlorosulfonic acid allows for much milder reaction conditions, preventing degradation of the amino alcohol.[3]
-
Solvent Choice: For amino alcohols with poor solubility in diethyl ether, solvents like THF, acetonitrile, or dichloromethane can be used for the esterification with chlorosulfonic acid to achieve good to excellent yields of the sulfate intermediate.[4]
B. Gabriel-Cromwell Reaction
This method involves the reaction of a vicinal dihalide or an α-halo-α,β-unsaturated carbonyl compound with a primary amine to form the aziridine.[6][7] Low yields can often be traced back to the reactivity of the starting materials and reaction conditions.
Question 3: My Gabriel-Cromwell reaction is sluggish and gives a poor yield of the desired aziridine. How can I improve the conversion?
Answer: The rate of the Gabriel-Cromwell reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of the halo-compound.
Causality Explained: The reaction proceeds via a tandem SN2 and/or Michael addition followed by an intramolecular SN2 cyclization. If the amine is a weak nucleophile or if the electrophile is sterically hindered, the reaction rate will be slow, allowing for side reactions to occur.
Solutions:
-
Solvent Optimization: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like THF and DMF are often good choices.[6] For some substrates, acetonitrile has been shown to give slightly better yields than DMF.[8]
-
Temperature Control: Gently heating the reaction mixture (e.g., to 55 °C) can increase the reaction rate and improve yields.[6]
-
Choice of Leaving Group: While bromo-derivatives are common, using substrates with better leaving groups, such as vinyl triflates, can also be an effective strategy.[8]
C. Hoch-Campbell Aziridine Synthesis
This reaction forms aziridines from the treatment of ketoximes with an excess of a Grignard reagent.[9][10] It is particularly useful for the synthesis of 2,2-disubstituted aziridines.
Question 4: My Hoch-Campbell synthesis is producing a significant amount of a reduced product (an amine) instead of the aziridine. Why is this happening?
Answer: Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide) can act as reducing agents, especially with sterically hindered ketoximes.[11]
Causality Explained: The Grignard reagent can either add to the C=N bond of the oxime (the desired pathway) or act as a base, deprotonating the oxime hydroxyl group, followed by a hydride transfer from the β-position of the Grignard reagent to the imine carbon, leading to a reduced intermediate. This is more prevalent with bulky Grignard reagents or sterically congested ketoximes where the nucleophilic addition is disfavored.
Solutions:
-
Choice of Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Use of Additives: The addition of lithium aluminum hydride to the Grignard reagent has been reported in some cases, which can alter the reaction pathway, though this may also lead to reduction products.[11] Careful optimization of the Grignard reagent to additive ratio is crucial.
-
Substrate Modification: If the ketoxime is particularly hindered, consider alternative synthetic routes to the desired aziridine.
Question 5: The formation of my Grignard reagent seems to be failing, leading to no reaction in my Hoch-Campbell synthesis. What are the common pitfalls?
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.
Solutions:
-
Strictly Anhydrous Conditions: Grignard reagents are strong bases and are readily quenched by protic sources like water. Ensure all glassware is flame- or oven-dried and that anhydrous solvents (typically diethyl ether or THF) are used.[12]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12] Crushing the magnesium turnings in a mortar and pestle under an inert atmosphere can also expose a fresh reactive surface.[13]
-
Initiation: A gentle warming of a small portion of the halide solution with the magnesium can help initiate the reaction. Once initiated (indicated by cloudiness and gentle refluxing), the rest of the halide should be added at a rate that maintains a steady reflux.
D. Nitrene Insertion into Alkenes
This powerful method involves the reaction of a nitrene or nitrenoid species with an alkene. The reaction is often catalyzed by transition metals (e.g., Cu, Rh, Fe).[14]
Question 6: My metal-catalyzed nitrene insertion is giving a low yield of the aziridine and a significant amount of a C-H insertion product. How can I improve the chemoselectivity for aziridination?
Answer: The competition between aziridination and C-H amination is a well-known challenge in nitrene chemistry and is dependent on the spin state of the nitrene intermediate and the catalyst system.[15][16]
Causality Explained: Singlet nitrenes are generally believed to undergo concerted C-H insertion, while triplet nitrenes favor a stepwise radical mechanism for both aziridination and C-H amination. The catalyst and ligands play a crucial role in modulating the spin state and reactivity of the metal-nitrene intermediate. For example, rhodium catalysts are known for their high reactivity but can lack chemoselectivity, sometimes favoring C-H insertion.[15]
Solutions:
-
Catalyst and Ligand Selection: The choice of metal and ligand is paramount. For instance, Mn-porphyrazine catalysts have shown excellent chemoselectivity for C-H amination over aziridination in certain allylic substrates due to the rigid, planar ligand directing the reactive nitrene.[15] Conversely, specific copper-bis(oxazoline) systems are well-regarded for enantioselective aziridination.[14] It is essential to consult the literature for catalyst systems known to be selective for aziridination with your class of substrate (e.g., activated vs. unactivated alkenes).[1]
-
Nitrene Precursor: The nature of the nitrene precursor (e.g., sulfonyl azides, iminoiodinanes) can influence the reaction outcome. Some precursors may be more prone to generating nitrene species that favor C-H insertion. Recent methods using azoxy-triazenes under visible light have been shown to avoid competing C-H insertion products.[17]
-
Photochemical Conditions: The use of a photosensitizer under visible light can selectively generate triplet nitrenes, which may preferentially undergo stepwise addition to the double bond to form the aziridine.[18]
Question 7: The stereospecificity of my aziridination is low; I'm obtaining a mixture of cis and trans products from a single alkene isomer. What is the mechanistic reason for this?
Answer: A loss of stereospecificity suggests a stepwise reaction mechanism involving a radical intermediate with a lifetime long enough to allow for bond rotation before ring closure.
Causality Explained: While a concerted nitrene transfer is stereospecific, a two-step pathway involving a radical intermediate can lead to a mixture of diastereomers. The stereochemical outcome can be influenced by the catalyst, solvent, and the nature of the alkene.[19] For example, some copper-catalyzed systems have been shown to proceed with only partial stereospecificity.[14]
Solutions:
-
Catalyst System Modification: The ligand and counterion of the metal catalyst can influence the lifetime of the radical intermediate. Experimenting with different ligands or copper salts (e.g., Cu(I) vs. Cu(II) precursors) may improve stereospecificity.
-
Lower Reaction Temperature: Reducing the reaction temperature can disfavor bond rotation in the intermediate, potentially increasing the stereospecificity of the ring closure.
E. Aza-Michael Initiated Ring Closure (aza-MIRC)
This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound that also contains a leaving group at the α- or β'-position, followed by intramolecular cyclization.[20]
Question 8: The initial aza-Michael addition is successful, but the subsequent intramolecular cyclization to the aziridine is not occurring or is very slow. What factors govern the ring closure?
Answer: The success of the cyclization step depends on the nucleophilicity of the nitrogen after the initial addition and the nature of the leaving group.
Causality Explained: After the Michael addition, the nitrogen lone pair must be available to displace the leaving group in an intramolecular SN2 reaction. If the nitrogen is part of a less nucleophilic group (e.g., an amide) or if the resulting intermediate is stabilized by resonance, the cyclization may be slow.
Solutions:
-
Base Promotion: The addition of a non-nucleophilic base can deprotonate the nitrogen after the Michael addition, increasing its nucleophilicity and promoting the cyclization step.
-
N-Substituent Effects: The nature of the substituent on the attacking amine can influence the stereochemical outcome. For instance, using an N-nosyl group can favor the formation of cis-aziridines due to the increased acidity of the α-proton in the intermediate, which can lead to epimerization before cyclization.
-
High Pressure: For sterically hindered substrates, applying high pressure can favor the intramolecular cyclization, which has a negative activation volume.[9]
II. General FAQs and Troubleshooting
Question 9: My aziridine product is decomposing during purification by silica gel chromatography. What is the problem and what is the solution?
Answer: Aziridines, especially those that are not N-activated with an electron-withdrawing group, are susceptible to ring-opening catalyzed by the acidic silanol groups on the surface of standard silica gel.
Solutions:
-
Use Basic or Neutral Alumina: A common and effective solution is to switch to a less acidic stationary phase like basic or neutral alumina for column chromatography.
-
Deactivate the Stationary Phase: You can deactivate basic alumina (Activity I) to a less active form (e.g., Activity IV) by adding a specific amount of water. This is crucial for very sensitive compounds.[15]
-
Buffer the Eluent: If you must use silica gel, add a small amount (0.1-1% v/v) of a non-nucleophilic base like triethylamine to your eluent to neutralize the acidic sites.
-
Stability Test: Before committing your entire batch to a column, perform a simple stability test. Stir a small amount of your crude product with a slurry of the intended stationary phase (e.g., silica, neutral alumina, basic alumina) for about 30 minutes, then analyze the supernatant by ¹H NMR or TLC to check for decomposition.
Question 10: How does the N-substituent affect the stability and reactivity of the aziridine ring?
Answer: The N-substituent has a profound effect on the properties of the aziridine ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (e.g., -Ts, -Ns) or acyl (e.g., -Ac, -Boc) groups are considered "activating." They withdraw electron density from the ring, making the ring carbons more electrophilic and highly susceptible to ring-opening by nucleophiles.[3] This enhanced reactivity is a cornerstone of aziridine chemistry. However, these groups also increase the stability of the aziridine to acidic conditions (like silica gel) by reducing the basicity of the nitrogen atom.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or aryl groups are "non-activating." They donate electron density into the ring, making the ring carbons less electrophilic. These "non-activated" aziridines are generally stable compounds but are unreactive towards most nucleophiles unless activated by a Brønsted or Lewis acid to form a reactive aziridinium ion.[3][4] They are, however, more susceptible to decomposition on silica gel due to the basicity of the nitrogen atom.
III. Visualization of Troubleshooting Workflows
Caption: Troubleshooting flowchart for low-yield aziridination reactions.
IV. Experimental Protocols
Protocol 1: Improved and Mild Wenker Synthesis of 2-Phenylaziridine[3][4]
This protocol uses milder conditions to avoid side reactions common in the traditional Wenker synthesis.
Step 1: Esterification of 2-Amino-2-phenylethanol
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-phenylethanol (5.0 g, 36.4 mmol) in tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (4.67 g, 40.1 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes. A white precipitate will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Collect the precipitated amino alcohol hydrogen sulfate by vacuum filtration.
-
Wash the solid with cold THF (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the solid under high vacuum to obtain the sulfate ester, which can be used in the next step without further purification.
Step 2: Cyclization to 2-Phenylaziridine
-
To the crude amino alcohol hydrogen sulfate from the previous step, add a saturated aqueous solution of sodium carbonate (50 mL).
-
Heat the mixture to 70 °C and stir vigorously for 3 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-phenylaziridine.
-
Purify the crude product by column chromatography on basic alumina, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Purification of a Sensitive Aziridine using Basic Alumina Chromatography[15]
This protocol is designed to minimize decomposition of acid-sensitive aziridines during purification.
Step 1: Preparation of Deactivated Basic Alumina (Activity IV)
-
Start with commercially available basic alumina (Brockmann Activity I).
-
To 100 g of Activity I basic alumina in a round-bottom flask, add 10 mL of deionized water.
-
Stopper the flask and shake vigorously until all clumps are gone and the powder is free-flowing. The process is exothermic.
-
Allow the alumina to cool to room temperature before use.
Step 2: Column Chromatography
-
Prepare a slurry of the deactivated basic alumina in your initial non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude aziridine product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or diethyl ether) in the non-polar solvent. Note: Avoid using high concentrations of ethyl acetate with basic alumina; diethyl ether is a suitable alternative if higher polarity is needed.[15]
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure aziridine.
-
Remove the solvent under reduced pressure, avoiding excessive heat, to obtain the purified product.
V. References
-
Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428. [Link]
-
Li, Z., Quan, R. W., & Jacobsen, E. N. (1995). Asymmetric Aziridination with a Chiral (Salen)manganese(III) Complex. Journal of the American Chemical Society, 117(21), 5889-5890. [Link]
-
Zhang, Y., & Xu, J. (2020). Mechanism and Chemoselectivity of Mn-Catalyzed Intramolecular Nitrene Transfer Reaction: C–H Amination vs. C=C Aziridination. Molecules, 25(5), 1143. [Link]
-
Wenker, H. (1935). The Preparation of Ethylene Imine from Monoethanolamine. Journal of the American Chemical Society, 57(11), 2328-2328. [Link]
-
Parasram, M., & Koenigs, R. M. (2022). Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society, 144(32), 14517-14522. [Link]
-
Xu, J., et al. (2010). An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. [Link]
-
Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
-
Singh, G. S., & D'hooghe, M. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc, 2018(1), 50-113. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(22), 8516–8521. [Link]
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Powers, D. G., & Miller, S. J. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 18, 136-159. [Link]
-
Request PDF. (n.d.). Adamantyl aziridines via aza-Michael initiated ring closure (aza-MIRC) reaction. ResearchGate. [Link]
-
Li, J. J. (2005). Hoch-campbell aziridine synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wenker Synthesis. [Link]
-
Lee, W. K., & Ha, H. J. (2010). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]
-
Reese, C. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. ResearchGate. [Link]
-
Collet, F., Lescot, C., Liang, C., & Dauban, P. (2010). Studies in catalytic C–H amination involving nitrene C–H insertion. Dalton Transactions, 39(43), 10401-10413. [Link]
-
Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]
-
Vasin, A. V., & Razin, V. V. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3418. [Link]
-
Request PDF. (n.d.). Hoch-Campbell aziridine synthesis. ResearchGate. [Link]
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269894. [Link]
-
Powers, D. G., & Miller, S. J. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 18, 136-159. [Link]
-
Bulut, H., et al. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. [Link]
-
BenchChem. (2025). N-Activation strategies for aziridination a Nitrene transfer to olefins.... [Link]
-
Ha, H. J., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1739. [Link]
-
Ashenhurst, J. (2015). Using Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
STUDY BASED MATERIAL. (2020). Synthesis of aziridine || Hoch - campbell method [Video]. YouTube. [Link]
-
Van der Lubbe, S. C. C., et al. (2021). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 27(40), 10398-10405. [Link]
-
de la Torre, A., et al. (2022). Introducing the Catalytic Amination of Silanes via Nitrene Insertion. Organometallics, 41(12), 1530-1538. [Link]
-
Powers, D. G., & Miller, S. J. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Kate Tutorials. (2021). 8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles [Video]. YouTube. [Link]
-
BenchChem. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [Link]
-
American Chemical Society. (2024). Aziridine synthesis through a base-promoted cascade oxidative protocol. [Link]
-
Name Reactions. (n.d.). Hoch-Campbell Aziridine Synthesis. [Link]
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"mitigating decomposition of Aziridine-2-carbonitrile during workup"
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Aziridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile, yet sensitive, synthetic intermediate. Our goal is to empower you with the knowledge to mitigate decomposition during reaction workup and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of this compound Stability
This compound is a valuable building block in organic synthesis, offering a unique combination of a strained three-membered ring and a reactive nitrile functionality. However, its high reactivity also makes it susceptible to decomposition, particularly during aqueous workup procedures. The inherent ring strain of the aziridine moiety (approximately 26-27 kcal/mol) renders it electrophilic and prone to ring-opening reactions.[1] This reactivity is further modulated by the electron-withdrawing nature of the C2-carbonitrile group.
This guide will provide a structured approach to understanding and mitigating the common decomposition pathways of this compound, ensuring you can confidently navigate its handling and purification.
Troubleshooting Guide: Mitigating Decomposition During Workup
This section addresses specific issues that may arise during the workup of reactions involving this compound, presented in a question-and-answer format.
Question 1: I'm observing significant loss of my this compound product after quenching the reaction with an acidic solution. What is happening and how can I prevent it?
Answer:
This is a classic case of acid-catalyzed decomposition. The aziridine ring is highly susceptible to protonation under acidic conditions, which dramatically increases its electrophilicity and vulnerability to nucleophilic attack, leading to ring-opening.
The Mechanism of Acid-Catalyzed Decomposition:
-
Protonation: The nitrogen atom of the aziridine ring is basic and can be protonated by an acid, forming a highly reactive aziridinium ion.
-
Nucleophilic Attack: Even weak nucleophiles, such as water or the conjugate base of the acid used for quenching, can then attack one of the ring carbons. This attack is often regioselective.[2][3]
-
Ring-Opening: The result is the formation of a ring-opened product, which is no longer your desired this compound.
Troubleshooting Steps & Recommendations:
-
Avoid Strong Acids: Do not use strong aqueous acids (e.g., HCl, H₂SO₄) for quenching.
-
Use a Mildly Acidic Quench: If an acidic quench is necessary, consider using a saturated aqueous solution of a milder acid, such as ammonium chloride (NH₄Cl), which provides a buffered and less harsh acidic environment.
-
Non-Aqueous Workup: If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by solvent evaporation.
-
Temperature Control: Perform the quench at low temperatures (0 °C or below) to minimize the rate of decomposition.
| Quenching Agent | pH Range (approx.) | Recommendation |
| Saturated NH₄Cl (aq) | 4.5 - 6.0 | Recommended for mild acidic quenching. |
| Water | ~7.0 | Use with caution; can still act as a nucleophile. |
| Saturated NaHCO₃ (aq) | 8.0 - 9.0 | Recommended for neutralizing acidic reactions. |
| Dilute HCl (aq) | < 3.0 | Avoid; likely to cause rapid decomposition. |
Question 2: My product seems to be degrading during extraction with an aqueous basic solution. I thought aziridines were more stable under basic conditions?
Answer:
While aziridines are generally more stable in basic than acidic conditions, they are not immune to base-mediated decomposition. Furthermore, the presence of the nitrile group in this compound introduces an additional pathway for degradation.
Potential Decomposition Pathways in Basic Conditions:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under basic conditions to form an amide or, upon further hydrolysis, a carboxylate. This changes the chemical identity of your desired product.
-
Ring-Opening by Strong Nucleophiles: Strong bases, such as hydroxides, can also act as nucleophiles and attack the aziridine ring, leading to ring-opened products.
-
Elimination Reactions: Depending on the substitution pattern, base-catalyzed elimination reactions can also occur.
Troubleshooting Steps & Recommendations:
-
Use a Mild Base: If a basic wash is required to remove acidic impurities, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Minimize Contact Time: Perform the extraction quickly and minimize the contact time between the organic layer containing your product and the aqueous basic solution.
-
Brine Wash: After the basic wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and can reduce the likelihood of emulsion formation.
-
Temperature Control: As with acidic workups, keep the temperature low (0 °C) during the extraction process.
Question 3: I'm seeing multiple spots on my TLC plate after purification by column chromatography, suggesting my product is decomposing on the silica gel. How can I purify my this compound without decomposition?
Answer:
This is a common issue as silica gel is acidic and can promote the decomposition of sensitive compounds like this compound. The acidic silanol groups on the surface of the silica can catalyze ring-opening reactions.
Troubleshooting Steps & Recommendations:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by preparing a slurry in your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will deactivate the acidic sites on the silica.
-
Use Alumina: Consider using neutral or basic alumina for your column chromatography instead of silica gel. Alumina is generally less acidic and can be a better choice for purifying acid-sensitive compounds.
-
Alternative Purification Methods:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a faster alternative to column chromatography, minimizing the contact time with the stationary phase.
-
Crystallization: If your product is a solid, crystallization is an excellent purification method that avoids contact with acidic stationary phases.
-
Distillation: For thermally stable, low-boiling point this compound derivatives, distillation under reduced pressure can be an effective purification technique.
-
Experimental Protocol: Neutralizing Silica Gel for Column Chromatography
-
Prepare the Eluent: Prepare your desired solvent system for the column.
-
Add Base: To the eluent, add triethylamine to a final concentration of 0.5% (v/v).
-
Prepare the Slurry: In a beaker, add the dry silica gel and then add the triethylamine-containing eluent to form a slurry.
-
Pack the Column: Pack the column with the neutralized silica gel slurry as you normally would.
-
Run the Column: Load your sample and run the column using the eluent containing triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound in solution?
For short-term storage in solution, it is best to maintain a pH as close to neutral as possible (pH 7-8). Avoid both strongly acidic and strongly basic conditions. For long-term storage, it is recommended to store the compound neat (if it is a stable liquid or solid) at low temperatures (-20 °C or below) under an inert atmosphere (e.g., argon or nitrogen).
Q2: Can I use protic solvents like methanol or ethanol during my workup?
Protic solvents can act as nucleophiles and participate in the ring-opening of aziridines, especially if the ring is activated by protonation.[4] It is generally advisable to use aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether for extraction and purification. If a protic solvent is necessary, the workup should be performed at low temperatures and for the shortest possible duration.
Q3: Are there any specific safety precautions I should take when working with this compound?
Yes. Aziridines as a class of compounds are known to be alkylating agents and should be handled with care as they are potential mutagens.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: My reaction is catalyzed by a Lewis acid. How can I effectively quench the reaction without decomposing my product?
Quenching a Lewis acid-catalyzed reaction requires careful consideration. A common method is to add a mild Lewis base at low temperature. For example, slowly adding a saturated solution of sodium bicarbonate or a dilute solution of a chelating agent like EDTA can help to quench the Lewis acid without creating a harsh acidic environment. Another approach is to use a non-aqueous workup by adding a solid quenching agent, such as sodium bicarbonate, and then filtering the mixture.
Q5: How does the N-substituent on the aziridine affect its stability during workup?
The nature of the substituent on the aziridine nitrogen has a significant impact on its stability. Electron-withdrawing groups (e.g., tosyl, nosyl, Boc) can activate the aziridine ring, making it more susceptible to nucleophilic attack and ring-opening.[1] Conversely, electron-donating groups (e.g., alkyl groups) may slightly decrease the reactivity of the ring. When working with N-acylated or N-sulfonylated aziridines, extra care should be taken during workup to avoid decomposition.
References
-
Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D. Available at: [Link]
-
Aziridines - Wikipedia. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. Available at: [Link]
-
Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC. Available at: [Link]
-
An Easy Route to Aziridine Ketones and Carbinols - PMC - NIH. Available at: [Link]
-
Ring-Opening of Aziridines Using Tethered Hemiketals - ACS Publications. Available at: [Link]
-
Synthesis of Aziridines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of aziridines - Organic Chemistry Portal. Available at: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]
-
A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - MDPI. Available at: [Link]
-
Aziridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PubMed Central. Available at: [Link]
-
[Chemistry of alpha-aminonitriles. This compound: photochemical formation from 2-aminopropenenitrile] - PubMed. Available at: [Link]
-
Alkylative Aziridine Ring-Opening Reactions - PMC - NIH. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Intramolecular Aziridination: Decomposition of Diazoamides with Tethered Imino Bonds | Organic Letters - ACS Publications. Available at: [Link]
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters - ACS Publications. Available at: [Link]
-
Continuous-Flow Synthesis of 2H-Azirines and Their Diastereoselective Transformation to Aziridines | Request PDF - ResearchGate. Available at: [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Available at: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - ResearchGate. Available at: [Link]
-
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC - NIH. Available at: [Link]
-
Acid-catalyzed ring-opening polymerization mechanism of aziridine,... - ResearchGate. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]
-
Development of a Continuous Flow Baldwin Rearrangement Process and Its Comparison to Traditional Batch Mode - ACS Publications. Available at: [Link]
-
Aziridine Formation by a FeII /α-Ketoglutarate Dependent Oxygenase and 2-Aminoisobutyrate Biosynthesis in Fungi - PubMed. Available at: [Link]
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. Available at: [Link]
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- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Aziridine Ring-Opening
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of aziridine chemistry. The regioselective ring-opening of aziridines is a powerful transformation for synthesizing valuable nitrogen-containing compounds, but its outcome is exquisitely sensitive to reaction conditions.[1][2] This document provides in-depth, field-proven insights into one of the most critical parameters: the solvent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot reactions and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanistic pathways for aziridine ring-opening, and how do they dictate the regiochemical outcome?
A1: The regioselectivity of aziridine ring-opening is primarily governed by the competition between two classical mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The dominant pathway determines which of the two ring carbons the nucleophile will attack.
-
SN2 Pathway: This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon . This reaction proceeds through a single, concerted transition state. Non-polar solvents and strong, non-bulky nucleophiles favor the SN2 mechanism. The reaction is stereospecific, resulting in an inversion of configuration at the attacked carbon.[1][3]
-
SN1 Pathway: This pathway is characterized by the formation of a carbocation intermediate after the C-N bond cleaves. Because the stability of the carbocation is paramount (tertiary > secondary > primary), the C-N bond at the more substituted carbon breaks preferentially. The nucleophile then attacks this carbocation. This pathway is favored by conditions that can stabilize a positive charge, such as polar protic solvents and the presence of Lewis or Brønsted acids which create a more stable leaving group upon protonation or coordination to the nitrogen.[3]
Diagram: Competing SN1 and SN2 Pathways
Caption: Divergence of SN1 and SN2 pathways in aziridine ring-opening.
Q2: How does solvent choice directly steer the regioselectivity between these two pathways?
A2: The solvent plays a critical role by differentially stabilizing the reactants, transition states, and intermediates involved in the SN1 and SN2 pathways.[4][5] The choice of solvent can therefore be used as a tool to favor one pathway over the other.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Acetic Acid): These solvents excel at stabilizing charged species through hydrogen bonding and high dielectric constants.[4] They strongly solvate the departing nitrogen group (as an amine or ammonium species) and, more importantly, the carbocation intermediate in an SN1 reaction. This stabilization lowers the activation energy for the SN1 pathway, promoting attack at the more substituted carbon .[3] In some cases, these solvents can also act as nucleophiles.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate cations, but they lack the ability to form strong hydrogen bonds. While they can support charge separation to some extent, their primary effect is often to enhance the nucleophilicity of anionic nucleophiles by poorly solvating them. An unencumbered, highly reactive nucleophile is more likely to react via the kinetically faster SN2 pathway, leading to attack at the less substituted carbon .[8]
-
Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents do not effectively stabilize charged intermediates or transition states.[9] In this environment, the high-energy, charge-separated SN1 pathway is strongly disfavored. Consequently, the reaction is forced to proceed through the concerted SN2 mechanism, resulting in highly selective attack at the less substituted, sterically accessible carbon .[3][8]
| Solvent Type | Key Properties | Dominant Mechanism | Favored Site of Attack |
| Polar Protic | High dielectric constant, H-bond donor | SN1-like | More Substituted Carbon |
| Polar Aprotic | High dielectric constant, no H-bond | SN2-like | Less Substituted Carbon |
| Non-polar | Low dielectric constant | SN2 | Less Substituted Carbon |
| Caption: Summary of solvent effects on the regioselectivity of aziridine ring-opening. |
Q3: My reaction requires a Lewis acid catalyst. How does the solvent influence the outcome in this scenario?
A3: Lewis acids are frequently used to activate the aziridine ring by coordinating to the nitrogen atom, making it a better leaving group and increasing the electrophilicity of the ring carbons.[10][11] The solvent's role becomes even more nuanced in these catalyzed reactions.
-
Modulating Lewis Acidity: The solvent can coordinate with the Lewis acid, reducing its effective strength. A strongly coordinating solvent (like THF or acetonitrile) can compete with the aziridine for the Lewis acid, potentially slowing the reaction or requiring higher catalyst loading. In contrast, a non-coordinating solvent (like dichloromethane or toluene) allows the Lewis acid to interact more freely with the substrate.
-
Influencing the SN1/SN2 Balance: Even with a Lewis acid, the SN1/SN2 balance is critical. In a non-polar solvent, the Lewis acid-activated complex will still likely be attacked via an SN2 mechanism at the less hindered site. However, in a polar solvent, the coordination of the Lewis acid can sufficiently weaken the C-N bond to promote the formation of a carbocation (or a species with significant carbocationic character), leading to an SN1-type outcome with attack at the more substituted position.[10][11] Computational studies have shown that the transition state in Lewis acid-catalyzed reactions can be stabilized by specific solvent interactions.[10][11]
Troubleshooting & Optimization Guide
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
This is a classic problem indicating that the reaction is proceeding through a mixture of SN1 and SN2 pathways. Your goal is to adjust conditions to favor one pathway exclusively.
Workflow: Optimizing Regioselectivity
Caption: Decision-making workflow for improving regioselectivity.
Issue 2: The reaction is very slow or does not proceed. Could the solvent be the issue?
A2: Yes, absolutely. If your reaction is stalled, consider the following solvent-related factors:
-
Poor Solubility: The most basic requirement is that your aziridine, nucleophile, and any catalysts are sufficiently soluble in the chosen solvent. If solubility is low, the reaction will be slow regardless of other factors.
-
Solvent-Catalyst Inhibition: As mentioned previously, a strongly coordinating solvent like THF might be binding to your Lewis acid catalyst, preventing it from activating the aziridine. Try switching to a less coordinating solvent like dichloromethane.
-
Poor Stabilization: If your reaction mechanism requires the formation of a charged intermediate (SN1), running it in a non-polar solvent will create a very high energy barrier, potentially stopping the reaction. A switch to a more polar medium is required.
Experimental Protocol: Solvent Screening for Regioselective Aziridine Ring-Opening
This protocol provides a validated method for systematically evaluating the effect of different solvents on the regioselectivity of the ring-opening of a model substrate, N-tosyl-2-phenylaziridine, with sodium azide.
Objective: To determine the optimal solvent for achieving high regioselectivity for either the C2 (benzylic) or C3 (terminal) position.
Materials:
-
N-tosyl-2-phenylaziridine
-
Sodium Azide (NaN₃)
-
Scandium(III) triflate (Sc(OTf)₃) - as an optional Lewis acid catalyst
-
Anhydrous Solvents: Toluene, Acetonitrile (MeCN), Methanol (MeOH)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup (Parallel Synthesis):
-
Prepare three separate oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
To each flask, add N-tosyl-2-phenylaziridine (1.0 mmol, 273 mg) and sodium azide (1.5 mmol, 97.5 mg).
-
Add an internal standard (0.25 mmol) to each flask for quantitative analysis.
-
Optional: For studying Lewis acid catalysis, add Sc(OTf)₃ (0.1 mmol, 49 mg) to each flask.
-
-
Solvent Addition:
-
To Flask 1, add 10 mL of anhydrous Toluene.
-
To Flask 2, add 10 mL of anhydrous Acetonitrile.
-
To Flask 3, add 10 mL of anhydrous Methanol.
-
-
Reaction Execution:
-
Immerse all three flasks in an oil bath pre-heated to 50 °C.
-
Stir the reactions under a nitrogen atmosphere.
-
Monitor the reactions by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-8 hours).
-
-
Workup:
-
Once the reaction is complete, cool the flasks to room temperature.
-
Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.[12]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis (Self-Validation):
-
Dissolve the crude residue from each reaction in CDCl₃.
-
Acquire a ¹H NMR spectrum for each sample.
-
Determine Regioisomeric Ratio: Identify the characteristic signals for the two regioisomeric products (β-azido amine and α-azido amine). The benzylic protons of the two isomers will appear at different chemical shifts. Integrate these distinct signals and compare them to the integral of the internal standard to determine the yield and the precise ratio of the two products.
-
Expected Outcome:
-
Toluene (Non-polar): Expect a high ratio in favor of the product from attack at the C3 position (SN2).
-
Methanol (Polar Protic): Expect a high ratio in favor of the product from attack at the C2 (benzylic) position, which can stabilize a carbocation (SN1).
-
Acetonitrile (Polar Aprotic): The outcome may be mixed, but will likely favor the SN2 product. This makes it a good comparison point.
-
-
By systematically comparing the outcomes in these distinct solvent environments, you can make a data-driven decision to optimize your reaction for the desired regioisomer.
References
-
Reddy, V. G., & Srinivas, K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5858–5862. [Link]
-
Ghorai, S., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1032–1035. [Link]
-
PolyAziridine LLC. (n.d.). Reaction Mechanism. [Link]
-
Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry, 80(18), 6278–6293. [Link]
-
Zheng, B., & Taylor, M. S. (2015). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. PubMed, PMID: 40280880. [Link]
-
Acid-catalyzed ring-opening polymerization mechanism of aziridine. (n.d.). ResearchGate. [Link]
-
Yadav, J. S., et al. (2014). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 16(7), 3455-3461. [Link]
-
Request PDF: Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions. (2014). ResearchGate. [Link]
-
Choi, Y., et al. (2017). Alkylative Aziridine Ring-Opening Reactions. Molecules, 22(11), 1883. [Link]
-
Alcaide, B., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9128-9140. [Link]
-
Li, Z., et al. (2023). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 10(10), 2534-2540. [Link]
-
Kate Tutorials. (2021, June 10). 9 Reactions of Aziridines. YouTube. [Link]
-
Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1937–1951. [Link]
-
Naka, T., & Minakata, S. (2011). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 16(7), 5783-5794. [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2022). MDPI. [Link]
-
Aziridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Aziridines. (n.d.). Wikipedia. [Link]
-
Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. [Link]
-
Watson, J. A., et al. (2014). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. The Journal of Organic Chemistry, 79(15), 7092–7102. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Synthesis of aziridines. (n.d.). Organic Chemistry Portal. [Link]
-
Kinetic Solvent Effects in Organic Reactions. (2020). ChemRxiv. [Link]
-
Ghorai, M. K., & Kumar, A. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(11), 5365-5381. [Link]
-
Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]
-
Jessing, M. (n.d.). Aziridines in Synthesis. Baran Lab. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
Solvation Effects in Organic Chemistry. (2022). ACS Publications. [Link]
-
An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions. (n.d.). CORE Reader. [Link]
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- 12. mdpi.com [mdpi.com]
"catalyst deactivation in asymmetric aziridination"
Welcome to the Technical Support Center for Asymmetric Aziridination. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalytic asymmetric aziridination in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive reactions, with a focus on understanding and preventing catalyst deactivation. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Catalyst Performance and Deactivation
This section addresses specific issues you may encounter during your asymmetric aziridination experiments. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Question 1: My reaction suffers from low enantioselectivity and poor reproducibility, particularly with borane-derived catalysts. What are the likely causes and how can I fix this?
Answer:
Low enantioselectivity and inconsistent results are common frustrations in asymmetric aziridination, often pointing to issues with the active catalyst species. With catalysts generated from ligands like VAPOL or VANOL and boron sources, the precise structure of the active catalyst is critical and can be sensitive to the preparation method and the purity of your reagents.
Root Cause Analysis:
-
Incomplete Catalyst Formation: The reaction between the chiral ligand (e.g., VAPOL) and the boron source (e.g., BH₃·THF or triphenyl borate) may not go to completion, resulting in a mixture of species with varying catalytic activity and selectivity. Initial methods involving simple room temperature mixing have been shown to be unreliable.[1]
-
Impure Boron Source: Commercial sources of boranes, such as BH₃·THF, can contain impurities, especially upon aging, that can lead to the formation of different, sometimes more selective, catalyst species. For instance, tributylborate was identified as an impurity in some batches of BH₃·THF that led to catalysts with higher enantioselectivity.[2] Conversely, other unknown impurities could be detrimental.
-
Moisture and Air Sensitivity: Chiral Lewis acid catalysts, particularly those derived from boranes, are highly sensitive to moisture and atmospheric oxygen. Contamination can lead to catalyst decomposition and the formation of catalytically inactive or less selective species. The process should be conducted in a substantially anhydrous organic solvent under an inert atmosphere (such as argon or nitrogen).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Solutions and Protocols:
-
Optimize Catalyst Preparation: For VAPOL/VANOL-borate catalysts, a robust and reproducible method involves heating the chiral ligand with the boron source followed by vacuum to remove volatile byproducts.[3]
-
Protocol for VAPOL/VANOL-Triphenylborate Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the chiral ligand (VAPOL or VANOL, 1 equivalent) and triphenylborate (1 equivalent).
-
Heat the mixture at 55 °C for one hour.
-
Apply a high vacuum (e.g., 0.1 mmHg) at the same temperature for 30-60 minutes to remove all volatile components, including phenol generated during the reaction.
-
The resulting solid is the active catalyst, ready to be used in the aziridination reaction.
-
-
-
Ensure Reagent Purity:
-
Use freshly opened bottles of reagents, particularly air- and moisture-sensitive ones like BH₃·THF.
-
If impurities are suspected in a borane source, consider purification by distillation or using a new, high-purity batch. The use of triphenylborate is often more reproducible than BH₃·THF.[2]
-
-
Maintain a Strictly Inert Environment:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Use anhydrous solvents, preferably distilled from an appropriate drying agent.[1]
-
Perform all manipulations of the catalyst and reagents using Schlenk line or glovebox techniques.
-
| Catalyst Preparation Method | Typical Enantiomeric Excess (ee) | Reproducibility | Reference |
| VAPOL + BH₂Br·SMe₂ (Room Temp) | 25-59% | Low | [1] |
| VAPOL + BH₂Br·SMe₂ (Heated) | 60-90% | Low | [1] |
| VAPOL + BH₃·THF (High Purity) | 89% | Moderate | [2] |
| VAPOL + BH₃·THF (Aged/Impure) | up to 98% | Low | [2] |
| VAPOL + Triphenylborate (Heated/Vacuum) | 90-98% | High | [3] |
Question 2: My reaction starts well but then slows down or stalls completely before full conversion of the starting material. What could be causing this catalyst deactivation?
Answer:
A decline in reaction rate over time is a classic sign of catalyst deactivation. In the context of asymmetric aziridination, several factors can contribute to the catalyst losing its activity during the reaction.
Root Cause Analysis:
-
Product Inhibition: The aziridine product, being a nitrogen-containing heterocycle, can act as a Lewis base and coordinate to the Lewis acidic metal center of the catalyst. This coordination can block the active site and prevent further catalytic turnovers.
-
Ligand Degradation: The chiral ligand, which is essential for both reactivity and stereocontrol, can degrade under the reaction conditions. This is more common with transition metal catalysts where oxidative or reductive processes can occur. For instance, in some ruthenium-catalyzed nitrogen transfer reactions, the ligand framework can be susceptible to modification.
-
Catalyst Agglomeration: In homogeneous catalysis, the active monomeric catalyst species can sometimes agglomerate to form less active or inactive dimers or larger clusters.[2] This is a known issue in various catalytic systems and can be influenced by solvent, temperature, and the presence of certain additives.
-
Slow Poisoning by Substrate/Reagent Impurities: While a catastrophic poisoning event from a major impurity is immediately obvious, low levels of certain impurities in the imine or diazo compound can lead to a gradual deactivation of the catalyst over the course of the reaction.
Deactivation Pathways:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Aziridination Catalysts: A Comparative Analysis
Introduction: The Enduring Significance of the Aziridine Ring
To researchers, scientists, and professionals in drug development, the aziridine moiety is more than a mere three-membered heterocycle. It is a synthetically versatile and highly valuable building block, serving as a linchpin in the synthesis of a diverse array of nitrogen-containing compounds.[1][2] The inherent ring strain of aziridines makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to chiral amines, amino alcohols, and complex alkaloids.[1] Given their prevalence in bioactive molecules and pharmaceuticals, the efficient and selective synthesis of aziridines is a paramount objective in modern organic chemistry.[3] This guide provides a comparative analysis of the primary catalytic systems employed for aziridination, offering insights into their performance, mechanistic underpinnings, and practical applications to empower you in selecting the optimal catalyst for your synthetic endeavors.
The Landscape of Aziridination Catalysis: A Comparative Overview
The choice of catalyst is the most critical parameter in an aziridination reaction, profoundly influencing yield, stereoselectivity, and substrate scope. This section will delve into the three major classes of catalysts: transition metal complexes, organocatalysts, and biocatalysts.
Transition Metal Catalysis: The Workhorses of Aziridination
Transition metal complexes, particularly those of copper, iron, and rhodium, are the most extensively studied and widely employed catalysts for aziridination.[4] These catalysts typically function through a nitrene transfer mechanism, where a metal-nitrene intermediate is generated from a nitrogen source and then transferred to an olefin.
To provide a clear comparison, the following table summarizes the performance of representative copper, iron, and rhodium catalysts in the aziridination of a benchmark substrate, styrene.
| Catalyst System | Catalyst | Ligand | Nitrene Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Copper-Catalyzed | Cu(I)PF6 | Chiral Diimine | PhI=NTs | CH2Cl2 | 23 | - | High | >90 | [4] |
| Iron-Catalyzed | Fe(TPP)Cl | Tetraphenylporphyrin | Bromamine-T | CH3CN | 25 | 4 | 85 | N/A | [4] |
| Rhodium-Catalyzed | [Rh2(esp)2] | α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid | DPH | Toluene | RT | - | High | N/A | [4] |
Note: This table presents representative data. Performance can vary significantly with specific ligands, substrates, and reaction conditions.
The catalytic cycles of these metal-based systems share common features but also possess distinct characteristics that influence their reactivity and selectivity.
Copper-Catalyzed Aziridination: Copper catalysts, often in the +1 oxidation state, react with a nitrene source (e.g., PhI=NTs) to form a copper-nitrene intermediate. This intermediate then reacts with the alkene in a concerted or stepwise fashion to deliver the nitrene and form the aziridine ring, regenerating the Cu(I) catalyst.[5]
Figure 1: Catalytic cycle of copper-catalyzed aziridination.
Iron-Porphyrin Catalyzed Aziridination: Iron-porphyrin complexes mimic the reactivity of cytochrome P450 enzymes. The Fe(III) resting state is reduced to Fe(II), which then reacts with the nitrene source to generate a high-valent iron-nitrene species. This potent intermediate is responsible for the nitrene transfer to the alkene.[6][7][8] Some iron-catalyzed systems can also be driven by visible light, where the iron porphyrin acts as both a photosensitizer and a catalyst.[6][7]
Figure 4: Mechanistic pathway of amine-catalyzed aziridination of imines.
Biocatalysis: The Green and Highly Selective Frontier
Biocatalysis offers an environmentally benign and often highly enantioselective route to aziridines. E[9][10][11]ngineered enzymes, particularly cytochrome P450s, have been developed to catalyze this synthetically valuable transformation, which has no natural counterpart. T[9][10][11]hese biocatalytic systems can function in whole cells or as isolated enzymes and can be optimized through directed evolution for high turnover numbers and enantioselectivities.
[6][9][10][11]##### Performance of an Engineered Cytochrome P450 Catalyst
| Enzyme | Substrate | Nitrene Source | System | Total Turnovers | ee (%) | Reference |
| Evolved P450BM3 | Styrene | Tosyl azide | Whole cell / in vitro | up to 1,000 | up to 99 |
The catalytic cycle of P450-catalyzed aziridination begins with the reduction of the heme iron from Fe(III) to Fe(II) by a reductase domain, utilizing NADPH as a cofactor. The Fe(II) center then reacts with the nitrene source, such as an organic azide, to form a reactive iron-nitrene intermediate. This intermediate is responsible for the enantioselective nitrene transfer to the alkene substrate, forming the aziridine and regenerating the Fe(III) resting state of the enzyme.
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A Spectroscopic Guide to the Stereochemical Analysis of Aziridine-2-carbonitrile Isomers
For researchers and professionals in the fields of medicinal chemistry and synthetic organic chemistry, the aziridine ring is a cornerstone synthon—a compact, strained three-membered heterocycle brimming with reactive potential. The inclusion of a nitrile group at the C-2 position, yielding aziridine-2-carbonitrile, further enhances its utility as a precursor for novel amino acids, complex alkaloids, and pharmacologically active agents. However, this substitution introduces a critical element of stereochemistry: the existence of cis and trans diastereomers.
The spatial arrangement of the nitrile group relative to the substituents on the aziridine ring profoundly impacts the molecule's reactivity, biological activity, and interaction with chiral environments. Consequently, the unambiguous differentiation between the cis and trans isomers is not merely a matter of analytical rigor but a fundamental prerequisite for predictable and reproducible outcomes in synthesis and drug development.
This technical guide provides a comprehensive comparison of the spectroscopic techniques essential for distinguishing between cis- and trans-aziridine-2-carbonitrile. While direct, side-by-side published spectra for these specific parent compounds are scarce, this guide synthesizes established principles of stereochemical analysis with data from closely related aziridine derivatives to present a robust framework for their characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), providing both comparative data and the experimental workflows necessary to generate and interpret these critical datasets.
The Structural Landscape: Cis vs. Trans Isomers
The fundamental difference between the two isomers lies in the relative orientation of the hydrogen atom on the nitrogen and the cyano group at the C-2 position. In the cis isomer, these groups are on the same face of the aziridine ring, while in the trans isomer, they are on opposite faces. This seemingly subtle variation creates distinct steric and electronic environments that are readily probed by modern spectroscopic methods. Computational studies on similar substituted aziridines suggest that the cis-isomer of this compound is the more stable of the two, a factor that can influence synthetic outcomes and equilibrium mixtures.[1]
Caption: Molecular structures of cis- and trans-aziridine-2-carbonitrile. Note: As I cannot generate images, placeholder text is used. A real diagram would show 3D representations of the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive technique for distinguishing between cis and trans aziridine isomers. The key lies in the analysis of scalar coupling constants (J-values), which are exquisitely sensitive to the dihedral angles between coupled protons.
¹H NMR: The Power of Coupling Constants
The three protons on the aziridine ring form a complex spin system (often designated AMX or ABX). The vicinal coupling constants between the C2 proton (Hₓ) and the two C3 protons (Hₐ and Hₑ) are diagnostic.
-
The Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (φ) between the coupled protons.[2]
-
A dihedral angle of ~180° (anti-periplanar) results in a large coupling constant.
-
A dihedral angle of ~0° (syn-periplanar) or ~90° (syn-clinal) results in a smaller coupling constant.
-
-
trans-Isomer Prediction: In the trans isomer, the proton at C2 (Hₓ) and one of the protons at C3 will have a dihedral angle approaching 180°. This will result in a large vicinal coupling constant, typically in the range of 11-19 Hz .[3]
-
cis-Isomer Prediction: In the cis isomer, the dihedral angles between Hₓ and the C3 protons are both acute (gauche). This will result in smaller vicinal coupling constants, typically in the range of 5-14 Hz .[3][4]
It is this significant and predictable difference in coupling constants that allows for unambiguous assignment. The general rule for substituted aziridines is: ³Jtrans > ³Jcis .[3]
Caption: Predicted ¹H-¹H vicinal coupling constants for cis and trans isomers.
¹³C NMR Spectroscopy
While less definitive than ¹H NMR coupling constants, the ¹³C NMR chemical shifts of the aziridine ring carbons will also differ between isomers. The carbon atom bearing the nitrile group (C2) and the methylene carbon (C3) will experience slightly different shielding effects due to the varied steric and electronic environments, leading to distinct chemical shifts.
| Spectroscopic Parameter | Predicted Observation for cis-Isomer | Predicted Observation for trans-Isomer | Causality |
| ¹H NMR: ³JH2-H3 | Smaller coupling constants (e.g., ~5-14 Hz) | One larger coupling constant (e.g., ~11-19 Hz) | Dihedral angle dependence (Karplus relationship).[2] |
| ¹H NMR: Chemical Shift (δ) | Protons will exhibit a unique set of chemical shifts. | Protons will have a different, unique set of chemical shifts. | Different magnetic environments due to stereochemistry.[5] |
| ¹³C NMR: Chemical Shift (δ) | Unique chemical shifts for C2 and C3. | Different unique chemical shifts for C2 and C3. | Steric and electronic differences impacting nuclear shielding. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present and can offer clues to the overall molecular symmetry. For this compound, key vibrational modes to monitor are the N-H stretch, C-H stretches, and the C≡N stretch.
-
Nitrile (C≡N) Stretch: This will appear as a sharp, medium-intensity band around 2230-2240 cm⁻¹ .[1] This confirms the presence of the nitrile group but is unlikely to differ significantly between isomers.
-
N-H Stretch: A moderate band around 3250-3350 cm⁻¹ is characteristic of the N-H bond in the aziridine ring.[6]
-
C-H Stretches: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Distinguishing Isomers: The primary difference may arise in the "fingerprint region" (below 1500 cm⁻¹). The cis isomer, being less symmetric than the trans isomer, may exhibit a more complex or intense set of absorption bands. For some classes of molecules, out-of-plane C-H bending vibrations can be diagnostic for cis and trans configurations.[7][8] In the absence of published data, this would require empirical observation of authentic samples.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes on Isomer Differentiation |
| N-H Stretch | ~3300 | Minor shifts possible, but not a primary differentiator. |
| C≡N Stretch | ~2240 | Unlikely to show significant variation between isomers. |
| C-H Stretch (aliphatic) | 2850-3000 | Confirms the presence of sp³ C-H bonds. |
| Fingerprint Region | < 1500 | The less symmetric cis isomer may show a richer spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of the isomers. High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₃H₄N₂) with high precision.
While stereoisomers have identical masses and will show the same molecular ion peak (e.g., m/z 68.0374 for [M]⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ.[9]
-
Molecular Ion (M⁺): The relative stability of the isomers can influence the abundance of the molecular ion peak. The more stable cis isomer might exhibit a more intense molecular ion peak.
-
Fragmentation Pathways: The stereochemistry can influence the pathways of ring-opening and subsequent fragmentation. Different abundances of key fragment ions (e.g., loss of HCN, loss of H•) may be observed. However, without established fragmentation patterns, these differences can be subtle and are not as reliable for primary assignment as NMR.
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a detailed methodology for obtaining high-quality spectroscopic data to differentiate the isomers. The key to success is the isolation of pure samples of each isomer, likely through careful chromatography following a non-stereospecific synthesis.
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A Comparative Guide to Confirming the Stereochemistry of Aziridine-2-carbonitrile Products
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For researchers, scientists, and drug development professionals engaged in the synthesis of chiral aziridine-2-carbonitriles, the unambiguous confirmation of stereochemistry is a critical analytical checkpoint. These strained three-membered nitrogen heterocycles are valuable building blocks in medicinal and synthetic chemistry, and their biological activity is intimately tied to their three-dimensional structure.[1][2][3][4] This guide provides a comprehensive comparison of the principal analytical techniques for determining both relative and absolute stereochemistry of aziridine-2-carbonitrile products, supported by experimental insights and data.
The Analytical Challenge: A Tale of Two Stereoisomers
Aziridine-2-carbonitriles possess at least one stereocenter at the C2 position, leading to the existence of enantiomers.[5] Depending on the substitution pattern at C3, diastereomers may also be possible. The high reactivity and potential for ring-opening of the aziridine ring, driven by significant ring strain, necessitate robust and reliable analytical methods for stereochemical assignment.[4] This guide will dissect the capabilities and limitations of the most powerful techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Chiral Chromatography, and Vibrational Circular Dichroism (VCD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity and Chiral Environments
NMR spectroscopy is a cornerstone technique for structural elucidation, offering several avenues for stereochemical determination.
a. Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of a specific proton nucleus can lead to a change in the intensity of the NMR signals of other protons that are close in space (typically < 5 Å).[6][7] This through-space correlation is invaluable for determining the relative stereochemistry of substituents on the aziridine ring.
Causality in Experimental Choice: For a substituted this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY, experiment can reveal spatial proximities between the protons on the aziridine ring and adjacent substituents.[8] For instance, observing a NOE correlation between the C2-proton and a specific proton on a C3-substituent would strongly suggest a cis relationship.
Experimental Protocol: 2D NOESY for a Substituted this compound
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mM. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[9]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Acquisition: Acquire a standard 2D NOESY spectrum. A key parameter is the mixing time (τm), during which cross-relaxation occurs. This should be optimized, with typical values ranging from 300 to 800 ms.
-
Data Processing and Interpretation: Process the 2D data to generate the NOESY spectrum. Cross-peaks indicate protons that are close in space. The volume of the cross-peak is roughly proportional to the inverse sixth power of the distance between the protons.
b. Chiral Solvating Agents (CSAs) for Enantiomeric Discrimination
For determining enantiomeric excess (ee) and, in some cases, assigning absolute configuration, NMR with Chiral Solvating Agents (CSAs) is a rapid and powerful method.[10][11] CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Causality in Experimental Choice: The choice of CSA is critical and depends on the functional groups present in the this compound. For aziridines with acidic or basic moieties, CSAs that can engage in hydrogen bonding or acid-base interactions are particularly effective.[12][13] For instance, chiral alcohols like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) are known to be effective for a range of chiral compounds.[14]
Experimental Protocol: Enantiomeric Excess Determination using a CSA
-
Analyte Preparation: Prepare a standard solution of the racemic or enantioenriched this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
CSA Addition: Add a stoichiometric amount (or a slight excess) of the chosen CSA to the NMR tube containing the analyte.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Compare the spectra with and without the CSA. In the presence of the CSA, the signals of the enantiomers should be resolved into two distinct sets of peaks. The enantiomeric excess can be calculated by integrating the corresponding signals.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both relative and absolute stereochemistry.[15] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration.
Causality in Experimental Choice: This method is chosen when an unambiguous and definitive structural proof is required. However, its primary limitation is the need for a single, diffraction-quality crystal, which can be challenging to obtain.
Chiral Chromatography: Separation is Key
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful tool for separating enantiomers and determining enantiomeric excess.[16][17]
a. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of aziridine enantiomers.[18][19] It relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality in Experimental Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and Pirkle-type CSPs have shown broad applicability for the separation of aziridine derivatives.[16][18] The choice of mobile phase (normal or reversed-phase) is crucial for optimizing the separation.
b. Chiral Gas Chromatography (GC)
For volatile this compound derivatives, chiral GC offers excellent resolution.[20][21] Cyclodextrin-based CSPs are commonly used for these separations.[16]
Comparative Performance of Chiral Chromatography Techniques
| Technique | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Detection | Resolution (Rs) | Key Advantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®), Pirkle-type | Hexane/Isopropanol | UV | Often > 1.5 | Broad applicability, preparative scale possible.[18][22] |
| Chiral GC | Cyclodextrin-based (e.g., Chiraldex®) | Helium, Hydrogen | FID, MS | High | Excellent for volatile compounds, high efficiency.[16][22] |
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[23][24] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule.
Causality in Experimental Choice: VCD is a powerful alternative to X-ray crystallography when single crystals cannot be obtained.[25] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[23][26]
Experimental Protocol: Absolute Configuration by VCD
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure this compound in a suitable solvent that has minimal IR absorption in the region of interest.
-
VCD Measurement: Acquire the VCD and IR spectra of the sample.
-
Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.
Conclusion: An Integrated Approach
The confirmation of stereochemistry in this compound products often requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive answer, its applicability is limited by the need for suitable crystals. A combination of NMR techniques for determining relative stereochemistry and enantiomeric excess, coupled with chiral chromatography for enantioseparation and VCD for absolute configuration assignment, provides a robust and comprehensive strategy for the structural elucidation of these important chiral building blocks.
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A Senior Application Scientist's Guide to the Efficacy of Leaving Groups in Aziridine Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Leaving Group in Aziridine Ring Formation
Aziridines, the nitrogen-containing analogues of epoxides, are three-membered heterocyclic compounds of immense value in organic synthesis.[1][2][3] Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to produce a variety of functionalized amines, which are key components in pharmaceuticals, natural products, and chiral auxiliaries.[4][5]
The most common and direct route to synthesizing the aziridine ring is through an intramolecular cyclization of a β-functionalized amine. This transformation is a classic intramolecular nucleophilic substitution (SN2) reaction, where the amine's nitrogen atom acts as the nucleophile, attacking the adjacent carbon and displacing a leaving group.[2][6] The success of this critical ring-closing step—in terms of yield, reaction rate, and substrate compatibility—is fundamentally governed by the proficiency of the leaving group.
This guide provides an in-depth comparison of the efficacy of various leaving groups commonly employed in aziridine synthesis. We will move beyond a simple list of reagents to explore the mechanistic causality behind their performance, supported by comparative data and detailed experimental protocols, to empower you to make informed decisions in your synthetic strategy.
The Core Mechanism: Intramolecular SN2 Cyclization
The formation of an aziridine from a β-amino substrate hinges on an intramolecular SN2 displacement. The nitrogen lone pair attacks the β-carbon, forming a C-N bond and cleaving the C-X bond, where X is the leaving group. The reaction rate is highly dependent on the ability of 'X' to stabilize the negative charge it acquires upon departure. A good leaving group is the conjugate base of a strong acid.
Caption: General mechanism of aziridine synthesis via intramolecular SN2 cyclization.
Comparative Analysis of Leaving Groups
The choice of leaving group is a critical parameter that dictates the reaction conditions, potential side reactions, and overall efficiency of the aziridination. We will compare the most prominent classes of leaving groups.
Halides (I⁻, Br⁻, Cl⁻)
Halides are classic leaving groups, typically employed in the Gabriel-Cromwell type synthesis, which involves the cyclization of β-haloamines.[6][7] The efficacy of halides in SN2 reactions is well-established and directly correlates with the strength of their conjugate acid (HI > HBr > HCl) and the polarizability of the anion.
-
Iodide (I⁻): The best leaving group among the common halides due to its large size, high polarizability, and the weakness of the C-I bond.[8] Reactions involving iodo-precursors are often faster and occur under milder conditions. However, iodoaziridines can be less stable.[9][10]
-
Bromide (Br⁻): A very reliable and commonly used leaving group, offering a good balance of reactivity and precursor stability.
-
Chloride (Cl⁻): The least reactive of the three. Its displacement often requires more forcing conditions (higher temperatures or stronger bases), which can lead to side reactions like elimination.
Experimental Insight: The Gabriel-Cromwell reaction often starts from α,β-unsaturated carbonyl compounds, which undergo conjugate addition with an amine followed by cyclization, or by direct cyclization of a pre-formed β-haloamine.[7][11][12] The stereochemistry of the reaction is a key feature; as an SN2 process, it proceeds with inversion of configuration at the carbon bearing the halide.[6]
Representative Protocol: Gabriel-Type Synthesis of an Aziridine
This protocol outlines the cyclization of a 2-bromoamine to form the corresponding aziridine.
-
Dissolution: Dissolve the 2-bromoamine hydrochloride salt (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (TEA), to the solution at room temperature. The base neutralizes the hydrochloride salt and promotes the intramolecular cyclization by deprotonating the amine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the pure aziridine.
Sulfonate Esters (Tosylates, Mesylates, Nosylates, Triflates)
Sulfonate esters are among the most effective leaving groups in organic chemistry. Their excellence stems from the fact that the resulting sulfonate anions are highly stabilized by resonance, delocalizing the negative charge over three oxygen atoms.[13] This makes them very weak bases and, consequently, superb leaving groups. The synthesis of aziridines from 2-amino alcohols is frequently achieved by converting the hydroxyl group into a sulfonate ester, which then undergoes in situ cyclization.
| Leaving Group | Structure | pKa of Conjugate Acid | Key Characteristics & Causality |
| Mesylate (MsO⁻) | CH₃SO₃⁻ | ~ -1.9 | Good, reliable leaving group. The methyl group is sterically small. A cost-effective choice for many standard transformations. |
| Tosylate (TsO⁻) | p-CH₃C₆H₄SO₃⁻ | ~ -2.8 | Excellent and widely used leaving group. The tosyl group is crystalline and easy to handle. N-tosylation of the amine often occurs first, activating the nitrogen for deprotonation and cyclization.[14][15] |
| Nosylate (NsO⁻) | p-NO₂C₆H₄SO₃⁻ | ~ -3.5 | Superior leaving group to tosylate. The strongly electron-withdrawing nitro group enhances the stability of the anion and makes the sulfur atom more electrophilic, leading to faster cyclization under milder conditions.[16][17] N-nosylamides are also more acidic, facilitating deprotonation. |
| Triflate (TfO⁻) | CF₃SO₃⁻ | ~ -14 | An exceptionally powerful leaving group. The three fluorine atoms provide immense inductive stabilization to the anion. Triflate is often the leaving group of choice for difficult cyclizations where others fail.[7] |
Expertise in Action: The most efficient protocols often involve a one-pot procedure where the 2-amino alcohol is treated with a sulfonyl chloride in the presence of a base.[15] For N-unsubstituted amino alcohols, the reaction proceeds via N-sulfonylation, followed by O-sulfonylation, and then base-mediated ring closure. The choice of base is crucial; strong, non-nucleophilic bases are preferred for the cyclization step. For hindered substrates, using a milder base like K₂CO₃ in acetonitrile can provide better yields than strong bases like KOH.[14]
Representative Protocol: One-Pot Synthesis of N-Tosyl Aziridine from a 2-Amino Alcohol[15]
-
Setup: To a vigorously stirred biphasic mixture of dichloromethane (CH₂Cl₂) and concentrated aqueous potassium hydroxide (KOH), add the 2-amino alcohol (1.0 eq) at 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 2.2-3.0 eq) portion-wise, maintaining the temperature at 0 °C. The first equivalent tosylates the nitrogen, and the second tosylates the oxygen.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the intermediate bis-tosylated species. The strong aqueous base effects the 1,3-elimination to form the aziridine ring.
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash chromatography on silica gel to obtain the pure N-tosyl aziridine.
Sulfates (Wenker Synthesis)
The Wenker synthesis is a classic industrial method for producing aziridines from β-amino alcohols.[18] In this method, the hydroxyl group is converted into a sulfate ester, which then serves as the leaving group.
-
Traditional Wenker Synthesis: This method involves heating the amino alcohol with concentrated sulfuric acid at high temperatures (140-250 °C) to form the aminoethyl hydrogen sulfate intermediate.[18] This intermediate is then treated with a strong base like sodium hydroxide to induce cyclization. The harsh conditions limit its applicability to simple, stable substrates.
-
Improved Wenker Synthesis: Modern modifications have significantly broadened the scope of the Wenker synthesis by using milder sulfating agents and reaction conditions.[19][20] For example, using chlorosulfonic acid at lower temperatures converts the amino alcohol to its hydrogen sulfate without the degradation seen with hot sulfuric acid.[20][21] Subsequent cyclization with a base, sometimes a milder one like sodium carbonate, provides the aziridine in good yields, even for substrates that are unstable under the traditional conditions.[20]
Caption: Workflow for the traditional and improved Wenker aziridine synthesis.
Decision Framework for Leaving Group Selection
Choosing the optimal leaving group is not a one-size-fits-all decision. It requires a careful analysis of the substrate, desired reaction conditions, and overall synthetic economy.
Caption: Decision workflow for selecting an appropriate leaving group strategy.
Conclusion
The intramolecular cyclization to form aziridines is a powerful transformation where the choice of leaving group is paramount. While classic halides provide a direct route from β-haloamines, sulfonate esters offer superior reactivity and enable highly efficient one-pot syntheses from readily available 2-amino alcohols. Within this class, the reactivity increases in the order mesylate < tosylate < nosylate << triflate , allowing chemists to tune the reaction conditions to the substrate's demands. For N-H aziridines, the improved Wenker synthesis provides a mild and effective alternative to harsher traditional methods. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can strategically select the most effective leaving group to optimize the synthesis of these valuable nitrogen-containing heterocycles.
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Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines. National Center for Biotechnology Information.[Link]
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Synthesis of aziridines from enamines and haloamines. ResearchGate.[Link]
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Highly cis-selective synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines. Royal Society of Chemistry.[Link]
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Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules.[Link]
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Aziridine Group Transfer via Transient N-Aziridinyl Radicals. ResearchGate.[Link]
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AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.[Link]
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Aziridine Group Transfer via Transient N-Aziridinyl Radicals. National Center for Biotechnology Information.[Link]
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Asymmetric aziridination with azides. Ts=tosyl, Ns=nosyl, SES=2‐(trimethylsilyl)ethanesulfonyl. ResearchGate.[Link]
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N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. National Center for Biotechnology Information.[Link]
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Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. National Institutes of Health.[Link]
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A Review on Visible-Light-Mediated Aziridine Synthesis: Mechanisms and Recent Advances. ResearchGate.[Link]
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Aziridines from intramolecular alkene aziridination of sulfamates: reactivity toward carbon nucleophiles. application to the synthesis of spisulosine and its fluoro analogue. PubMed.[Link]
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A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate.[Link]
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Recent Developments in Catalytic Asymmetric Aziridination. National Center for Biotechnology Information.[Link]
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Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. National Center for Biotechnology Information.[Link]
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A Comparative Guide: Aziridine-2-carbonitrile as a Cysteine Protease Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic inhibition of cysteine proteases, a class of enzymes pivotal to cellular homeostasis and implicated in pathologies ranging from cancer to neurodegenerative disorders, remains a focal point of therapeutic development. The pursuit of potent and selective inhibitors has led to the exploration of various chemical scaffolds, among which covalent inhibitors have demonstrated significant promise. This guide provides an in-depth, objective comparison of aziridine-2-carbonitrile, a reactive covalent inhibitor, with other benchmark cysteine protease inhibitors, supported by experimental data and detailed methodologies.
The Rationale for Covalent Inhibition of Cysteine Proteases
Cysteine proteases, including families like cathepsins and caspases, employ a highly nucleophilic cysteine residue in their active site to catalyze peptide bond hydrolysis. Covalent inhibitors leverage this inherent reactivity by forming a stable, often irreversible, bond with this catalytic cysteine, leading to prolonged and efficient enzyme inactivation. This contrasts with reversible inhibitors that exist in a state of equilibrium between binding and dissociation.
Aziridine-based compounds, particularly this compound, have emerged as a compelling class of irreversible inhibitors. The strained three-membered aziridine ring serves as a potent electrophilic "warhead," primed for nucleophilic attack by the active site cysteine thiolate.
Mechanism of Action: this compound
The inhibitory mechanism of aziridine-containing peptides is a targeted and efficient process. Initially, the inhibitor's peptide backbone directs it to the enzyme's active site through non-covalent interactions. Once optimally positioned, the catalytic cysteine's thiolate anion executes a nucleophilic attack on one of the aziridine ring carbons. This attack results in the irreversible opening of the ring and the formation of a stable thioether bond, rendering the enzyme inactive. The incorporation of an N-formyl group on the aziridine can dramatically increase the reactivity and potency of the inhibitor.[1]
Figure 1. Mechanism of irreversible covalent inhibition of a cysteine protease by an aziridine-based inhibitor.
Performance Benchmark: A Comparative Analysis
An inhibitor's utility is defined by both its potency (how little is needed) and its selectivity (how well it discriminates between its target and other enzymes). The following table compares this compound derivatives to other widely used cysteine protease inhibitors.
| Inhibitor Class | Example | Target(s) | Potency (K_i / IC_50) | Mechanism | Key Features & Limitations |
| Aziridine | N-formyl aziridine-2,3-dicarboxylate | Cathepsin L | ~5000x more potent than unsubstituted aziridine[1] | Irreversible, Covalent | Highly reactive electrophile. Potency can be tuned by substitution on the aziridine nitrogen. Potential for off-target reactivity.[1][2] |
| Epoxysuccinyl Peptide | E-64 | Broad-spectrum Cysteine Proteases | IC50: ~10-100 nM for Cathepsins B, H, L, and calpain[3] | Irreversible, Covalent | Potent and well-characterized pan-cysteine protease inhibitor.[4][5] Lacks selectivity within the cysteine protease family.[6] |
| Epoxysuccinyl Peptide | CA-074 | Cathepsin B | K_i: ~2-5 nM for Cathepsin B; ~40-200 µM for Cathepsins H & L[7] | Irreversible, Covalent | High selectivity for Cathepsin B over other cathepsins.[7][8] Potency is pH-dependent, being highest at acidic pH.[9][10] |
| Nitrile Peptide | Odanacatib | Cathepsin K | K_i: 0.2 nM | Reversible, Covalent | High potency and selectivity for Cathepsin K.[11] The nitrile warhead forms a reversible thioimidate adduct.[11] |
Table 1. Comparative analysis of this compound and other classes of cysteine protease inhibitors.
Experimental Validation: Protocols for Inhibitor Characterization
The rigorous evaluation of inhibitor potency and selectivity is fundamental. The following protocols provide a framework for these essential experiments.
Protocol 1: Fluorometric Assay for IC_50 Determination
This assay quantifies inhibitor potency by measuring the inhibition of enzyme-catalyzed cleavage of a fluorogenic substrate.
Core Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent reporter molecule. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor's effect is measured by the reduction in this rate.
Materials:
-
Purified Cysteine Protease (e.g., Cathepsin B, L, or S)
-
Fluorogenic Substrate (e.g., Z-FR-AMC for Cathepsins B and L)
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Test Inhibitor (e.g., this compound derivative) and Control Inhibitor (e.g., E-64)
-
DMSO (for dissolving inhibitors)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in ice-cold assay buffer. The final concentration should yield a linear increase in fluorescence over 15-30 minutes.
-
Assay Setup: To the wells of the 96-well plate, add:
-
50 µL of assay buffer.
-
25 µL of the diluted inhibitor solution (or vehicle control - assay buffer with DMSO).
-
25 µL of the diluted enzyme solution.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the substrate solution in assay buffer (e.g., 20 µM Z-FR-AMC). Add 100 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression (log(inhibitor) vs. response - variable slope) to determine the IC_50 value.
-
Figure 2. Experimental workflow for determining the IC_50 of a cysteine protease inhibitor.
Protocol 2: Selectivity Profiling
To establish the inhibitor's specificity, its IC_50 is determined against a panel of related and unrelated proteases.
Methodology:
-
Employ the IC_50 determination protocol described above.
-
Test the inhibitor against a panel of enzymes, which should include:
-
Primary Target: The intended cysteine protease.
-
Related Cysteine Proteases: Other members of the same family (e.g., various cathepsins).
-
Unrelated Proteases: Enzymes from different catalytic classes (e.g., serine proteases like trypsin, aspartyl proteases like pepsin).
-
-
Analysis: Compare the IC_50 values obtained for each enzyme. A high selectivity index (IC_50 for off-target enzyme / IC_50 for target enzyme) indicates high specificity for the intended target.
Conclusion and Future Outlook
This compound and its derivatives represent a highly adaptable and potent class of covalent inhibitors for cysteine proteases. Their inherent reactivity, conferred by the strained aziridine ring, facilitates efficient and irreversible enzyme inactivation. While early iterations may exhibit broad reactivity, the true strength of this scaffold lies in its synthetic tractability. By modifying the peptide recognition elements attached to the aziridine warhead, it is possible to engineer inhibitors with high selectivity for a single cysteine protease target. This combination of tunable potency and potential for high specificity positions this compound as a valuable scaffold in the ongoing development of targeted therapies for a multitude of diseases driven by dysregulated cysteine protease activity.
References
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Schirmeister, T., et al. (2001). Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. PubMed. Retrieved from [Link]
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Schirmeister, T., et al. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. PubMed. Retrieved from [Link]
-
Gauthier, J. Y., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Retrieved from [Link]
-
Hacnik, S., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PMC - NIH. Retrieved from [Link]
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Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. PubMed. Retrieved from [Link]
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Hacnik, S., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. Retrieved from [Link]
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Donkor, I. O. (2015). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. PMC. Retrieved from [Link]
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A Comparative Guide to Thermal and Photochemical Synthesis of Aziridines
Introduction: The Enduring Importance of the Aziridine Moiety
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their inherent ring strain, a consequence of their constrained geometry, makes them versatile synthetic intermediates for the preparation of a wide array of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceuticals. The aziridine ring is also a key pharmacophore in several biologically active compounds, exhibiting antitumor and antimicrobial properties. Given their utility, the development of efficient and selective methods for their synthesis remains a critical area of research.
This guide provides an in-depth comparison of two major strategies for aziridine synthesis: thermal and photochemical methods. Both approaches often rely on the generation of highly reactive nitrene intermediates, which then undergo cycloaddition with alkenes. However, the mode of nitrene generation—heat versus light—profoundly influences the reaction conditions, scope, selectivity, and practical application of these methods. Here, we will delve into the mechanistic underpinnings, practical considerations, and experimental data for both thermal and photochemical aziridination to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide their synthetic strategies.
The Heart of the Matter: Nitrene-Mediated Aziridination
The most common pathway for both thermal and photochemical aziridination involves the in-situ generation of a nitrene, a neutral, electron-deficient nitrogen species with a lone pair of electrons and a vacant p-orbital. The electronic state of the nitrene, either a singlet or a triplet, is a crucial determinant of the reaction's stereochemical outcome.
-
Singlet Nitrenes: In the singlet state, the two non-bonding electrons are paired in the same orbital, leaving a vacant orbital. Singlet nitrenes typically undergo a concerted [2+1] cycloaddition with alkenes, which is a stereospecific process. This means that the stereochemistry of the starting alkene is retained in the aziridine product.
-
Triplet Nitrenes: In the triplet state, the two non-bonding electrons are in different orbitals with parallel spins. Triplet nitrenes react with alkenes in a stepwise manner, forming a diradical intermediate. This intermediate has a longer lifetime, allowing for bond rotation before ring closure, which often leads to a mixture of stereoisomers and a loss of stereospecificity.
The choice between thermal and photochemical methods directly impacts the predominant spin state of the generated nitrene and, consequently, the stereochemical fidelity of the aziridination.
Comparative Analysis: Thermal vs. Photochemical Aziridination
| Feature | Thermal Synthesis | Photochemical Synthesis |
| Energy Source | Heat (typically 80-150 °C or higher) | Light (UV or, more commonly, visible light) |
| Reaction Conditions | Often harsh, requiring high temperatures. | Generally mild, often at room temperature.[1] |
| Nitrene Generation | Thermolysis of precursors like organic azides. | Photolysis of precursors like azides, iminoiodinanes, or azoxy-triazenes.[1] |
| Predominant Nitrene State | Can generate both singlet and triplet nitrenes, often leading to mixtures. | Can be tuned to favor singlet or triplet nitrenes depending on the precursor and conditions (e.g., direct irradiation vs. photosensitization).[1] |
| Stereoselectivity | Can be stereospecific if a concerted pathway is favored (e.g., with metal catalysts), but often leads to mixtures of stereoisomers with free nitrenes. | Often highly stereospecific, especially with precursors that generate singlet nitrenes, preserving the alkene geometry.[1] |
| Substrate Scope | Can be limited by the thermal stability of substrates and reagents. | Broad substrate scope, including thermally sensitive molecules. However, some substrates can act as quenchers, inhibiting the reaction.[1] |
| Side Reactions | C-H insertion, rearrangements (e.g., Curtius), and dimerization of the nitrene can be significant at high temperatures. | C-H insertion can still occur, and photoisomerization of the product can be a concern. Some photochemical methods show high chemoselectivity, avoiding C-H insertion.[1] |
| Yields | Can be variable and are often moderate. | Can be high, with some modern methods reporting excellent yields across a range of substrates.[1] |
| Safety Considerations | Heating organic azides can be hazardous due to their potential for explosive decomposition. Requires careful temperature control and adherence to safety protocols.[2][3] | Generally safer due to milder conditions. However, UV radiation requires appropriate shielding. The use of potentially explosive precursors still requires caution. |
| Equipment | Standard laboratory glassware for reflux or sealed-tube reactions. | Requires a light source (e.g., LED lamp, mercury lamp) and often specialized photoreactors for efficient and reproducible irradiation.[4][5] |
| "Green" Chemistry | Less favorable due to high energy input and potential for hazardous byproducts. | More aligned with green chemistry principles due to lower energy consumption, milder conditions, and often higher atom economy. |
Mechanistic Overview
Thermal Aziridination
The thermal synthesis of aziridines from organic azides and alkenes proceeds through the thermolytic extrusion of dinitrogen to generate a nitrene intermediate. The reaction temperature required for this process depends on the stability of the azide precursor. The generated nitrene can exist in either a singlet or triplet state, which then reacts with the alkene.
Caption: Generalized mechanism for thermal aziridination.
Photochemical Aziridination
Photochemical methods offer a milder alternative for nitrene generation. Direct irradiation of an azide or another suitable precursor can lead to the formation of a singlet nitrene. Alternatively, photosensitizers can be employed to generate triplet nitrenes. More recent advancements utilize visible-light photocatalysis to generate nitrene radical anions or other reactive nitrogen species under exceptionally mild conditions.
Caption: Simplified mechanism for direct photochemical aziridination.
Experimental Protocols
Representative Thermal Aziridination: Iron-Catalyzed Aziridination of Styrene
This protocol is adapted from a study on iron-based styrene aziridination and represents a metal-catalyzed thermal approach.[6][7]
Materials:
-
Styrene
-
[FeII(PBI)3(CF3SO3)2] (catalyst)
-
N-Tosyliminophenyliodinane (PhINTs) (oxidant/nitrene source)
-
Acetonitrile (distilled)
-
Standard laboratory glassware
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and condenser, add the iron catalyst (1 mol%), styrene (300 mol%), and distilled acetonitrile.
-
Add the oxidant, PhINTs (100 mol%), to the reaction mixture.
-
Heat the reaction mixture to 323 K (50 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
The product mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and product distribution. Note that in the reported study, this reaction was not selective and produced styrene oxide and benzaldehyde as side products, with the desired 2-phenyl-1-tosylaziridine formed in low yield (4.2%).[6][7]
-
Purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a transition metal catalyst, in this case, an iron complex, is to facilitate the nitrene transfer under milder thermal conditions than would be required for the direct thermolysis of a more stable azide. Acetonitrile is a common polar aprotic solvent for such reactions. The temperature of 323 K is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition.
Representative Photochemical Aziridination: Visible-Light-Mediated Aziridination of 4-Fluorostyrene
This protocol is based on a metal- and oxidant-free method using an azoxy-triazene as the nitrene precursor.[1]
Materials:
-
4-Fluorostyrene
-
1-Phenyl-2-phthalimidodiazene-1-oxide (nitrene precursor)
-
1,4-Dioxane (solvent)
-
Photoreactor equipped with a 390 nm LED light source
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, dissolve 1-phenyl-2-phthalimidodiazene-1-oxide (1 equivalent) in 1,4-dioxane to a concentration of 0.05 M.
-
Add 4-fluorostyrene (1.2 equivalents) to the solution.
-
Seal the flask and degas the solution with argon for 15 minutes.
-
Place the reaction vessel in a photoreactor and irradiate with a 390 nm LED lamp at 23 °C for 24 hours with stirring.
-
After 24 hours, turn off the light source and remove the reaction vessel.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired aziridine. The reported yield for this reaction is 70%.[1]
Causality Behind Experimental Choices: The azoxy-triazene is specifically designed to absorb in the visible light spectrum (390 nm), allowing for the use of mild LED irradiation. 1,4-Dioxane is chosen as a suitable solvent that does not interfere with the photochemical process. Degassing the solution is crucial to remove oxygen, which can quench the excited state of the precursor and lead to undesired side reactions. The reaction is run at room temperature, highlighting the mildness of the photochemical approach.
Workflow Comparison
Caption: Comparative workflow for thermal and photochemical aziridination.
Conclusion and Future Outlook
Both thermal and photochemical methods provide viable routes to aziridines, each with a distinct set of advantages and disadvantages. Thermal methods, while conceptually straightforward, often necessitate harsh conditions and can suffer from lower selectivity and yields. The primary safety concern with thermal aziridination from azides is the potential for explosive decomposition upon heating, requiring stringent safety protocols.[2][3]
In contrast, photochemical synthesis has emerged as a powerful and often superior alternative.[1] The ability to conduct reactions at or below room temperature using visible light minimizes thermal degradation of sensitive substrates and reagents, often leading to higher yields and cleaner reaction profiles.[1] Modern photochemical methods demonstrate excellent chemoselectivity and stereospecificity, providing a significant advantage for the synthesis of complex molecules.[1] While specialized equipment is required, the increasing availability of affordable and user-friendly photoreactors is making this technology more accessible.[4][5][8]
For researchers and drug development professionals, the choice between thermal and photochemical synthesis will depend on the specific substrate, desired stereochemistry, and available equipment. However, the ongoing advancements in photochemistry, particularly in the realm of visible-light photocatalysis, suggest that light-driven methods will continue to be the more versatile, efficient, and sustainable approach for the synthesis of aziridines in the future.
References
- Ajayi, N. D., Ajayi, S. A., Boyi, J. O., & Olaniyi, O. O. (2024). Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme.
- de la Torre, D., Shah, J., Le, C., & Rovis, T. (2024). Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society.
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University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. Retrieved from [Link]
- Kovács, E., Klúcsik, A., Béke, F., Baráth, G., Purgel, M., & Kaizer, J. (2024). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Molecules, 29(15), 3470.
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I.T.I.V. Technology. (n.d.). Photochemical plants. Retrieved from [Link]
- Anglada, J. M., Luis, J. M., & Bofill, J. M. (2022). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 24(8), 4921-4930.
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Environmental Health and Safety, The University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]
- Kovács, E., Klúcsik, A., Béke, F., Baráth, G., Purgel, M., & Kaizer, J. (2024). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Semantic Scholar.
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Asynt. (n.d.). Photochemistry Equipment. Retrieved from [Link]
- Rodríguez, M. R., Molina, F., Pérez, P. J., & Díaz-Requejo, M. M. (n.d.). Styrene aziridination using 1het as catalyst.
- Luo, Q. (2018).
- Anglada, J. M., Luis, J. M., & Bofill, J. M. (2022). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing.
- Beier, P., et al. (2024). Scope of aziridination of alkenes using azidotrifluoromethane.
- Oelgemöller, M., & Hoffmann, N. (2018). Low-Cost Equipment for Photochemical Reactions.
- Ajayi, N. D., et al. (2024). Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. Preprint.
- Masakado, S., Kobayashi, Y., & Takemoto, Y. (2018). Photo-Induced Aziridination of Alkenes with N-Sulfonyliminoiodinanes. Chemical & Pharmaceutical Bulletin, 66(6), 688-690.
- ThalesNano. (n.d.).
- Raut, B. (2020, October 11). Difference between Thermal and photochemical reactions. YouTube.
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HepatoChem. (n.d.). Photoreactors, Accessories, LEDs & More. Retrieved from [Link]
- Man, W. L., Lam, W. W. Y., Yiu, S. M., Lau, T. C., & Peng, S. M. (2004). Direct Aziridination of Alkenes by a Cationic (Salen)ruthenium(VI) Nitrido Complex. Journal of the American Chemical Society, 126(47), 15336-15337.
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A Comparative Guide to the Inhibition of Protein Disulfide Isomerase by Aziridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular protein quality control, protein disulfide isomerase (PDI) emerges as a critical chaperone and enzyme within the endoplasmic reticulum. Its primary role in catalyzing the formation, breakage, and rearrangement of disulfide bonds is fundamental to the correct folding of a vast number of secreted and cell-surface proteins. The dysregulation of PDI activity has been implicated in a range of pathologies, including cancer, thrombosis, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Among the diverse chemical scaffolds explored for PDI inhibition, aziridine derivatives have garnered significant attention due to their potential for potent and often covalent-irreversible inhibition.
This guide provides a comprehensive comparison of aziridine-based PDI inhibitors, delving into their mechanism of action, potency, and selectivity. We will explore the supporting experimental data, compare their performance against other classes of PDI inhibitors, and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate this promising area of drug discovery.
The Rise of Aziridine Derivatives as PDI Inhibitors
Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are known for their reactivity as alkylating agents.[1] This inherent reactivity, when appropriately tuned with electron-withdrawing substituents, can be harnessed to achieve selective covalent modification of nucleophilic residues, such as the cysteine thiols present in the active sites of PDI.[1] The formation of a stable covalent bond can lead to prolonged and potent inhibition, a desirable characteristic for therapeutic agents.
A prominent class of aziridine-based PDI inhibitors are the aromatic sulphonamides of aziridine-2-carboxylic acid .[1] These compounds have demonstrated potent and selective inhibition of PDI, particularly the PDIA1 isoform, with some derivatives exhibiting IC50 values in the low nanomolar range.[1]
Mechanism of Action: Covalent Targeting of the PDI Active Site
The inhibitory activity of aziridine derivatives against PDI is primarily attributed to their ability to act as covalent modifiers of the catalytic cysteine residues within the conserved CXXC motifs of the PDI active sites.[1][2] The strained aziridine ring is susceptible to nucleophilic attack by the thiolate anion of the cysteine residue, leading to ring-opening and the formation of a stable covalent adduct. This irreversible modification of the active site cysteine effectively inactivates the enzyme.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating this mechanism. Studies on the interaction of 15N- and 13C-labeled recombinant human PDIA1a with aziridine sulphonamide inhibitors have confirmed that both Cys53 and Cys56 of the active site are involved in covalent bond formation.[1][2]
Figure 1. Covalent inhibition of PDI by an aziridine derivative.
Comparative Performance of Aziridine Derivatives
The efficacy of PDI inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in enzymatic assays. The following table provides a comparison of the inhibitory potency of representative aromatic sulphonamides of aziridine-2-carboxylic acid against PDIA1 and PDIA3, alongside other well-characterized PDI inhibitors.
| Inhibitor Class | Compound | Target(s) | IC50 (µM) | Mechanism | Reference |
| Aziridine Derivative | C-3389 | PDIA1 | 0.03-0.05 | Covalent | [1] |
| PDIA3 | >10 | ||||
| Aziridine Derivative | C-3380 | PDIA1 | 0.03-0.05 | Covalent | [1] |
| PDIA3 | ~5 | ||||
| Aziridine Derivative | C-3257 | PDIA1 | 0.08-0.085 | Covalent | [1] |
| PDIA3 | >200 | ||||
| Propynoic Acid Carbamoyl Methyl Amide | PACMA-31 | PDI (pan) | 10 | Covalent | [3] |
| Flavonoid | Rutin | PDI | ~50 | Non-covalent | [1] |
| Small Molecule | CCF642 | PDI | 2.9 | Covalent | [1] |
| Small Molecule | LOC14 | PDI | 0.5 (EC50) | Reversible | [1] |
As evidenced by the data, certain aromatic sulphonamides of aziridine-2-carboxylic acid, such as C-3389 and C-3380, exhibit remarkable potency against PDIA1, with IC50 values in the nanomolar range.[1] Notably, these compounds also display a degree of selectivity for PDIA1 over other PDI family members like PDIA3, which could be advantageous in minimizing off-target effects.[1]
Cellular Activity of Aziridine-Based PDI Inhibitors
The inhibition of PDI by aziridine derivatives has been shown to translate into significant anti-cancer activity in cellular models. By inducing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR) pathway, these inhibitors can trigger apoptosis in cancer cells, which often exhibit elevated levels of PDI.[4]
Studies have demonstrated that aromatic sulphonamides of aziridine-2-carboxylic acid derivatives exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colon cancer (HT-29, CaCo-2) cells.[5] For instance, in MDA-MB-231 and MCF-7 breast cancer cell lines, the IC50 values for compound C-3380 were 80.45 ± 3.18 µM and 78.61 ± 7.20 µM, respectively.[5]
Experimental Protocols
Synthesis of Aromatic Sulphonamides of Aziridine-2-Carboxylic Acid Derivatives
The following is a general procedure for the synthesis of this class of compounds, adapted from published literature.[1]
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Safety Operating Guide
A Guide to the Safe Disposal of Aziridine-2-carbonitrile
This document provides essential safety and logistical information for the proper disposal of aziridine-2-carbonitrile. As a compound featuring a highly strained aziridine ring and a toxic nitrile functional group, it presents significant chemical reactivity and health risks. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
Immediate Safety Profile and Hazard Analysis
This compound's hazard profile is dictated by its structure: a high-energy, three-membered heterocycle combined with a cyano group. The ring strain, estimated at 25–30 kcal/mol for aziridines, makes the molecule highly susceptible to ring-opening reactions by nucleophiles.[1] This reactivity is the basis for its utility in synthesis but also its primary hazard, as it can act as a potent alkylating agent toward biological macromolecules like DNA, leading to potential mutagenicity.[1][2] The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B).[2]
Table 1: Hazard Summary for Aziridine-class Compounds
| Hazard Category | Description | Primary Concern |
|---|---|---|
| High Reactivity | The strained three-membered ring is prone to uncontrolled reactions with nucleophiles, acids, and moisture.[3] | Uncontrolled exothermic reactions, generation of toxic by-products. |
| Toxicity | Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin.[4] | Acute health effects, potential for severe irritation or chemical burns.[3] |
| Mutagenicity | As electrophilic alkylating agents, aziridines can modify DNA, posing a significant mutagenic and carcinogenic risk.[2][5] | Long-term health risks, including cancer. |
| Sensitization | May cause allergic reactions upon repeated exposure to the skin or respiratory system.[5][6][7] | Development of chemical hypersensitivity. |
| Environmental Hazard | Improper release can contaminate water and soil, posing a risk to aquatic life.[3][8] | Long-term environmental damage. |
Emergency Exposure Procedures
Immediate and correct first aid is critical upon accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[12]
Regulatory and Compliance Framework
This compound and its associated waste streams are classified as hazardous waste. Disposal is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" management system.[13] All disposal activities must comply with federal, state, and local environmental control regulations.[4][14][15] Never dispose of this chemical or its containers in the regular trash or down the sewer. All waste must be handled by a licensed hazardous waste disposal company.[4]
Personal Protective Equipment (PPE)
Due to the compound's high reactivity and toxicity, a stringent PPE protocol is mandatory. All handling and preparation for disposal must be conducted within a certified chemical fume hood.[9][11]
-
Hand Protection: Use chemical-resistant gloves. Given the reactivity of aziridines, standard nitrile gloves may not offer sufficient protection. It is crucial to consult glove manufacturer compatibility charts. For similar reactive compounds, double-gloving with a combination of laminate film and butyl rubber gloves is recommended. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes.[9][12]
-
Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All work should be performed in a fume hood. If there is a risk of vapors escaping the containment of the hood, a respirator with an appropriate cartridge (e.g., combination organic vapor/acid gas) must be used.[12][14]
Spill Management Protocol
In the event of a spill, prompt and safe containment is the priority.
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[9][11]
-
Isolate: Secure the area to prevent entry. If the material is flammable, eliminate all sources of ignition.[11][12]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to dike the spill and prevent it from spreading. Do not allow the material to enter drains.[9][16]
-
Assess: Determine if you are trained and equipped to handle the cleanup. For large spills (>1 L) or if you are ever in doubt, contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[11]
-
Clean Up (for trained personnel on small spills only): Wearing full PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a clearly labeled, sealable, and chemically resistant container for hazardous waste disposal.[16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.[16]
Step-by-Step Disposal Protocol
The primary objective of this protocol is the safe collection, packaging, and labeling of this compound waste for transfer to a certified hazardous waste facility.
Step 1: Waste Segregation
Isolate all waste streams containing this compound. This includes the neat compound, reaction mixtures, solutions, contaminated solids (e.g., silica gel, filter paper), and personal protective equipment. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed and it is permitted by your institution.
Step 2: Waste Collection
-
Liquids: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, approved hazardous waste container.
-
Solids: Collect all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled, heavy-duty plastic bag or a wide-mouth solid waste container.
Step 3: Decontamination of Empty Containers
Due to the high toxicity of this class of compounds, empty containers must be meticulously decontaminated before they can be considered for regular disposal.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[17]
-
Crucially, collect all three rinsates as hazardous liquid waste. [17]
-
After the triple rinse, allow the container to air-dry completely in a fume hood.
-
Deface the original label on the container before disposal via appropriate channels (e.g., glass recycling).
Step 4: Packaging and Labeling
-
Container Selection: Use only sturdy, chemically compatible containers with secure, leak-proof lids. Ensure containers are in good condition.[15]
-
Labeling: Label the waste container clearly with a "Hazardous Waste" tag as soon as you begin adding waste. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The specific hazards (e.g., "Toxic," "Reactive," "Potential Mutagen").
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[17]
Step 5: Temporary On-site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[17]
-
Store it away from incompatible materials, such as acids, strong bases, and oxidizing agents.[6]
Step 6: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[17] Provide the manifest or any required documentation to the disposal personnel.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
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A Senior Application Scientist's Guide to Handling Aziridine-2-carbonitrile
An In-Depth Protocol for Ensuring Laboratory Safety and Procedural Integrity
Aziridine-2-carbonitrile is a highly valuable synthetic intermediate, prized for its unique chemical architecture that combines a strained three-membered aziridine ring with an electron-withdrawing nitrile group.[1] This combination makes it exceptionally reactive and useful for constructing complex nitrogen-containing molecules like amino acids and other heterocycles.[1][2] However, the very properties that make it synthetically powerful also render it a significant operational hazard. The inherent ring strain and potential toxicity, characteristic of the aziridine class, demand a rigorous and informed approach to handling.[3][4]
This guide provides a comprehensive, step-by-step framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each procedural choice, empowering researchers to work with confidence and safety. The protocols described herein are designed as a self-validating system, integrating established safety principles with the specific chemical nature of the topic compound.
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazards associated with this compound stem from the known reactivity and toxicity of the aziridine functional group. Aziridines are recognized as potent alkylating agents. Monomeric aziridines have demonstrated genotoxic and carcinogenic properties in animal studies, and they are considered to be readily absorbed through all routes of exposure (dermal, inhalation, ingestion).[5][6][7] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[8] Furthermore, many aziridines are known sensitizers, capable of causing severe allergic reactions upon repeated exposure.[5][9]
Given this profile, this compound must be handled as a substance with a high degree of acute toxicity, a suspected carcinogen and mutagen, and a potential skin and respiratory sensitizer.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☣️ | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | corrosive | Danger | H318: Causes serious eye damage. |
| Respiratory/Skin Sensitization | ☣️ | Danger | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Germ Cell Mutagenicity | ☣️ | Danger | H340: May cause genetic defects. |
| Carcinogenicity | ☣️ | Danger | H350: May cause cancer. |
This table is a conservative assessment based on the hazards of related polyfunctional aziridines and nitriles. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
The most effective safety programs rely on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final and crucial barrier, but it should only be used after higher-level controls have been implemented.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls : The use of a certified chemical fume hood is mandatory for all manipulations of this compound.[5][10] This is the primary method for preventing inhalation exposure by containing vapors and aerosols at the source. The fume hood must have a verified face velocity, typically between 80-120 feet per minute (fpm).
-
Administrative Controls : Strict administrative protocols are essential. This includes developing a written Standard Operating Procedure (SOP) specific to this chemical, designating a specific area within the lab for its use, and ensuring all personnel receive documented training on the hazards and procedures.[11][12] Access to the designated area during handling should be restricted.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the necessary direct protection from contact. The selection of PPE must be deliberate and based on the specific hazards of this compound.
| Protection Area | Required PPE | Specification | Rationale & Causality |
| Hands | Double Nitrile Gloves | Chemically resistant, powder-free. Outer glove should have extended cuff. | Nitrile provides good resistance to a range of chemicals, including nitriles and amines.[13][14][15] Double-gloving provides a critical redundant barrier against undetected punctures or rapid permeation, essential given the high dermal toxicity.[16] |
| Eyes/Face | Chemical Splash Goggles & Full Face Shield | ANSI Z87.1 compliant goggles. Face shield worn over goggles. | Aziridines are corrosive and can cause severe, permanent eye damage.[8][9] Goggles provide a seal against splashes and vapors. A face shield provides an additional layer of protection for the entire face during transfers or procedures with a higher splash potential.[5][17] |
| Body | Chemical-Resistant Lab Coat | Non-absorbent material (e.g., polyester or poly-cotton blend) with tight-fitting cuffs. | Prevents contact with skin on the arms and torso. Standard cotton lab coats are highly absorbent and must be avoided. For larger quantities (>50 mL) or spill cleanup, a disposable, chemically resistant apron or gown should be worn over the lab coat.[9] |
| Respiratory | NIOSH-Approved Respirator (for non-routine operations) | Air-purifying respirator with organic vapor (OV) cartridges. | To be used only as a supplement to a fume hood for emergency situations like a spill or power failure. A full-face respirator provides the highest level of protection, combining eye and respiratory safety.[5][18] All respirator users must be part of a formal respiratory protection program as required by OSHA (29 CFR 1910.134), which includes medical clearance and fit-testing.[11] |
Operational Protocol: A Step-by-Step Workflow
A systematic workflow minimizes the opportunity for error and exposure. Each step must be conducted within a certified chemical fume hood.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
